Product packaging for Sodium Propionate(Cat. No.:CAS No. 63785-15-9)

Sodium Propionate

Cat. No.: B10779107
CAS No.: 63785-15-9
M. Wt: 96.06 g/mol
InChI Key: JXKPEJDQGNYQSM-UHFFFAOYSA-M
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Description

Sodium propionate is an organic sodium salt comprising equal numbers of sodium and propionate ions. It has a role as an antifungal drug and a food preservative. It contains a propionate.
This compound is the sodium salt form of propionic acid, a short chain fatty acid (SCFA) and food additive, with potential gastrointestinal (GI) protective activity. Upon oral administration of this compound, it converts to propionic acid which may protect the GI tract and reduce incidence and severity of GI toxicity from radiation therapy.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
was term of propionic acid (1986-2006)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5O2Na<br>CH3CH2COONa<br>C3H5NaO2<br>C3H5NaO2 B10779107 Sodium Propionate CAS No. 63785-15-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;propanoate
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InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1
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InChI Key

JXKPEJDQGNYQSM-UHFFFAOYSA-M
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Canonical SMILES

CCC(=O)[O-].[Na+]
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Molecular Formula

C3H5O2Na, Array, C3H5NaO2
Record name SODIUM PROPIONATE
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DSSTOX Substance ID

DTXSID7021996
Record name Sodium propionate
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Molecular Weight

96.06 g/mol
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Physical Description

White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Record name Sodium propionate
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Flash Point

>250 °C o.c.
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Solubility

1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good)
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Color/Form

Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid

CAS No.

137-40-6, 63785-15-9
Record name Sodium propionate anhydrous
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Record name Propanoic acid, sodium salt (2:1)
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Record name Propanoic acid, sodium salt (1:1)
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Record name Sodium hydrogen dipropionate
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Record name SODIUM PROPIONATE
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Melting Point

210 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vivo Mechanism of Action of Sodium Propionate

This compound, the sodium salt of the short-chain fatty acid (SCFA) propionate, is a key metabolite produced by the gut microbiota from the fermentation of dietary fiber.[1][2] Emerging as a significant signaling molecule, it orchestrates a wide array of physiological responses by interacting with host cellular machinery. Its mechanisms of action are pleiotropic, spanning receptor-mediated signaling, epigenetic modulation, and direct influences on cellular metabolism. This document provides a comprehensive overview of the in vivo mechanisms of this compound, supported by experimental data, detailed protocols, and pathway visualizations.

G-Protein Coupled Receptor (GPCR) Signaling

A primary mechanism through which this compound exerts its effects is by acting as an agonist for two orphan G-protein coupled receptors: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[3][4][5] These receptors are expressed on a variety of cell types, including immune cells, adipocytes, and enteroendocrine cells, allowing propionate to influence a wide range of biological processes.

Propionate is a preferred ligand for both FFAR2 and FFAR3. Upon binding, these receptors activate distinct intracellular signaling cascades:

  • FFAR2 couples to both Gαi/o and Gαq/11 proteins. Gαi/o activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, while Gαq/11 activation stimulates the release of intracellular calcium (Ca2+).

  • FFAR3 primarily couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.

Interestingly, FFAR2 and FFAR3 can form heteromers, which results in unique signaling properties distinct from the individual homomeric receptors. For instance, the FFAR2-FFAR3 heteromer has been shown to enhance Ca2+ signaling and gain the ability to induce p38 MAPK phosphorylation, a pathway not activated by either receptor alone. This receptor crosstalk adds a significant layer of complexity to propionate sensing and signaling.

FFAR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP This compound FFAR2 FFAR2 (GPR43) SP->FFAR2 FFAR3 FFAR3 (GPR41) SP->FFAR3 Gq Gαq FFAR2->Gq Gi Gαi FFAR2->Gi p38 p38 MAPK Phosphorylation FFAR2->p38 via Heteromer FFAR3->Gi FFAR3->p38 via Heteromer PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca²⁺]i IP3->Ca

Figure 1: GPCR signaling pathways activated by this compound.

Histone Deacetylase (HDAC) Inhibition

Beyond receptor-mediated signaling, this compound functions as a histone deacetylase (HDAC) inhibitor. By inhibiting class I and II HDACs, propionate promotes histone acetylation, leading to a more open chromatin structure and altered gene expression. This epigenetic modification is a crucial mechanism underlying many of propionate's anti-inflammatory and anti-cancer effects.

For example, the HDAC-inhibiting activity of propionate is critical for its ability to promote the differentiation of regulatory T cells (Tregs). Propionate potentiates the generation of Foxp3+ Tregs, which are essential for maintaining immune homeostasis and suppressing inflammatory responses. This effect is dependent on the intronic enhancer CNS1, which is essential for the extrathymic differentiation of Tregs. Studies in bovine mammary epithelial cells have shown that this compound concentration-dependently increases the acetylation of histone H3 at lysines 9/14 (H3K9/14) and 18 (H3K18).

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_chromatin Chromatin SP This compound HDAC HDACs (Class I/II) SP->HDAC Inhibits Histone Histone Tails (Lysine) Ac Acetyl Group Histone->Ac Deacetylation DNA DNA Ac->DNA Promotes Open Chromatin Structure Gene Target Gene Expression DNA->Gene Transcription TF Transcription Factors (e.g., Foxp3) TF->Gene Activation Anti_Cancer_Pathway cluster_jak_stat JAK/STAT Pathway cluster_ros_p38 ROS/p38 Pathway SP This compound JAK2 JAK2 SP->JAK2 Inhibits ROS ↑ ROS SP->ROS Induces STAT3 STAT3 JAK2->STAT3 Phosphorylates CellCycle Cell Cycle Arrest (G0/G1) STAT3->CellCycle Proliferation ↓ Cell Proliferation STAT3->Proliferation Inhibition of Proliferation Genes p38 p38 MAPK ROS->p38 Activates Apoptosis Apoptosis p38->Apoptosis Experimental_Workflow start Start: BALB/c Nude Mice inoculation Subcutaneous Inoculation of Cancer Cells (e.g., MCF7) start->inoculation tumor_growth Tumor Growth Monitoring (Volume Measurement) inoculation->tumor_growth randomization Randomization into Groups (Control vs. Treatment) tumor_growth->randomization control_group Control Group (Vehicle Treatment) randomization->control_group treatment_group Treatment Group (this compound, e.g., 20 mg/mL in water) randomization->treatment_group monitoring Continued Monitoring (Tumor Volume, Body Weight) for 4-5 weeks control_group->monitoring treatment_group->monitoring endpoint Endpoint: Euthanasia monitoring->endpoint analysis Analysis endpoint->analysis tumor_analysis Tumor Excision, Weight, Histology (H&E) analysis->tumor_analysis molecular_analysis Molecular Analysis (Western Blot, IHC for biomarkers like p-STAT3) analysis->molecular_analysis

References

The Dual Therapeutic Potential of Sodium Propionate: A Technical Guide to its Anti-inflammatory and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium propionate, a short-chain fatty acid produced by gut microbiota, is emerging as a potent modulator of inflammatory and oxidative stress pathways. This technical guide synthesizes the current scientific evidence, providing an in-depth analysis of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Core Anti-inflammatory and Antioxidant Mechanisms

This compound exerts its beneficial effects through a multi-pronged approach, primarily by inhibiting pro-inflammatory pathways and enhancing endogenous antioxidant defenses. Several key signaling pathways are modulated by this compound, including the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and G-protein coupled receptors 41 and 43 (GPR41/FFAR3 and GPR43/FFAR2).[1][2][3][4] Furthermore, this compound has been shown to act as a histone deacetylase (HDAC) inhibitor, which contributes to its anti-inflammatory effects.[5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative effects of this compound on various inflammatory and oxidative stress markers from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineStimulantThis compound ConcentrationTarget MoleculeObserved EffectReference
J774-A1 MacrophagesLipopolysaccharide (LPS)0.1, 1, 10 mMCyclooxygenase-2 (COX-2)Concentration-dependent decrease in expression.
J774-A1 MacrophagesLipopolysaccharide (LPS)0.1, 1, 10 mMInducible Nitric Oxide Synthase (iNOS)Concentration-dependent decrease in expression.
Human Pulmonary Microvascular Endothelial Cells (HPMECs)Lipopolysaccharide (LPS) (1 µg/mL)0.6 mMInterleukin-1β (IL-1β) mRNA~39% inhibition of mRNA expression.
Human Pulmonary Microvascular Endothelial Cells (HPMECs)Lipopolysaccharide (LPS) (1 µg/mL)0.6 mMInterleukin-6 (IL-6) mRNA~59% inhibition of mRNA expression.
Human Pulmonary Microvascular Endothelial Cells (HPMECs)Lipopolysaccharide (LPS) (1 µg/mL)0.6 mMTumor Necrosis Factor-α (TNF-α) mRNA~67% inhibition of mRNA expression.
Rumen Epithelial CellsLipopolysaccharide (LPS) (10 µg/mL)35 mMTNF-α, IL-1β, IL-6Reduced expression by inhibiting NF-κB and MAPK pathways.
Bovine Mammary Epithelial Cells (MAC-Ts)-Concentration-dependentHistone Deacetylase 2 (HDAC2)Inhibition.
Bovine Mammary Epithelial Cells (MAC-Ts)-Concentration-dependentHistone Deacetylase 8 (HDAC8)Inhibition.

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelConditionThis compound DosageTargetObserved EffectReference
RatsCarrageenan-induced paw edema30 and 100 mg/kg (oral)Paw inflammation and tissue damageReduction in paw edema and tissue damage.
RatsPotassium superoxide (KO2)-induced paw inflammation30 and 100 mg/kg (oral)Paw inflammation and tissue damageReduction in paw inflammation and tissue damage.
Neonatal MiceLipopolysaccharide (LPS)-induced lung injury-IL-1β, IL-6, TNF-α, IL-8Attenuation of LPS-induced increase by ~32%, 54%, 35%, and 62% respectively.
Dextran Sodium Sulfate (DSS)-induced colitis miceColitis-IL-1β, IL-6, TNF-α mRNAInhibition of expression.

Table 3: In Vitro Antioxidant Effects of this compound

Cell LineStimulantThis compound ConcentrationTarget MoleculeObserved EffectReference
J774-A1 MacrophagesHydrogen Peroxide (H2O2)10 µMManganese Superoxide Dismutase (MnSOD)Up-regulated expression.
J774-A1 MacrophagesHydrogen Peroxide (H2O2)10 µMHeme Oxygenase-1 (HO-1)Up-regulated expression.
J774-A1 MacrophagesHydrogen Peroxide (H2O2) (200 µM)1 µM and 10 µMCell ViabilitySignificantly restored cell viability from ~80% decrease.

Table 4: In Vivo Antioxidant Effects of this compound

Animal ModelConditionThis compound DosageTargetObserved EffectReference
Neonatal MiceLipopolysaccharide (LPS)-induced lung injury-Superoxide Dismutase (SOD) activityReversal of LPS-induced reduction with an increase of ~10% in serum and ~39% in lung tissues.
Neonatal MiceLipopolysaccharide (LPS)-induced lung injury-SOD1, SOD2, Gclm, Txn mRNAIncreased mRNA levels by ~38%, 25%, 46%, and 39% respectively.
Dextran Sodium Sulfate (DSS)-induced colitis miceColitis-Superoxide Dismutase (SOD) and CatalaseIncreased levels in colon and serum.

Key Signaling Pathways Modulated by this compound

The anti-inflammatory and antioxidant effects of this compound are mediated by its interaction with several crucial signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of the NF-κB pathway, a key regulator of the inflammatory response. By preventing the translocation of NF-κB into the nucleus, this compound downregulates the expression of pro-inflammatory genes, including those encoding for COX-2, iNOS, TNF-α, IL-1β, and IL-6.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates SP Sodium Propionate SP->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Induces

Inhibition of the NF-κB Signaling Pathway by this compound.
Activation of the Nrf2 Antioxidant Pathway

This compound enhances the cellular antioxidant response by activating the Nrf2 pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes such as MnSOD and HO-1. This compound promotes the translocation of Nrf2 to the nucleus, thereby augmenting the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Sodium Propionate Keap1 Keap1 SP->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (MnSOD, HO-1) ARE->Antioxidant_Enzymes Induces Expression

Activation of the Nrf2 Antioxidant Pathway by this compound.
GPR41 and GPR43 Signaling

This compound acts as a ligand for the G-protein coupled receptors GPR41 and GPR43. Activation of these receptors on various cell types, including immune cells, can trigger downstream signaling cascades that contribute to the resolution of inflammation. The exact downstream effects can be cell-type specific, but are generally associated with a reduction in inflammatory responses.

GPR_Signaling SP Sodium Propionate GPR41 GPR41/FFAR3 SP->GPR41 Activates GPR43 GPR43/FFAR2 SP->GPR43 Activates G_protein G-protein (Gi/o, Gq) GPR41->G_protein Couples to GPR43->G_protein Couples to Downstream Downstream Signaling G_protein->Downstream Modulates Anti_inflammatory Anti-inflammatory Effects Downstream->Anti_inflammatory Leads to

GPR41/GPR43 Signaling Activated by this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the anti-inflammatory and antioxidant properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the evaluation of this compound's effect on the production of inflammatory mediators in LPS-stimulated macrophages.

Experimental_Workflow_In_Vitro cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay A 1. Cell Culture: Culture RAW 264.7 or J774-A1 macrophages in DMEM with 10% FBS. B 2. Seeding: Seed cells in 96-well plates at 1 x 10^5 cells/well and allow to adhere overnight. A->B C 3. Pre-treatment: Treat cells with various concentrations of This compound for 1-2 hours. B->C D 4. Stimulation: Stimulate cells with 1 µg/mL of LPS for 24 hours. C->D E 5. Supernatant Collection: Collect supernatant for analysis. D->E F 6. Analysis: Measure levels of inflammatory markers (e.g., TNF-α, IL-6, NO) using ELISA or Griess assay. E->F

Workflow for In Vitro Anti-inflammatory Assay.

Methodology:

  • Cell Culture: Murine macrophage cell lines such as J774-A1 or RAW 264.7 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 0.1, 1, 10 mM) for a specified period (e.g., 1-2 hours) before stimulation.

  • Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Nitric Oxide (NO) Measurement: The production of nitric oxide, an inflammatory mediator, is assessed by measuring nitrite levels in the supernatant using the Griess reagent.

    • Western Blotting: The expression levels of inflammatory proteins like COX-2 and iNOS in cell lysates are determined by Western blotting.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines the assessment of this compound's anti-inflammatory effects in an acute in vivo model of inflammation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Treatment: Animals receive this compound orally at different doses (e.g., 10, 30, and 100 mg/kg) prior to the inflammatory challenge.

  • Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the plantar surface of the rat's hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

  • Histological Analysis: At the end of the experiment, paw tissues are collected, fixed in formalin, and processed for histological examination to assess tissue damage and inflammatory cell infiltration.

  • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, can be measured in the paw tissue homogenates.

Antioxidant Enzyme Activity Assays

This section describes common assays to measure the activity of key antioxidant enzymes.

Methodology:

  • Sample Preparation: Cell lysates or tissue homogenates are prepared in an appropriate buffer.

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity is often measured using a spectrophotometric assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

  • Catalase (CAT) Activity Assay: Catalase activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically at 240 nm. The rate of decrease in absorbance is proportional to the catalase activity.

  • Heme Oxygenase-1 (HO-1) and Manganese Superoxide Dismutase (MnSOD) Expression: The protein expression levels of HO-1 and MnSOD are typically analyzed by Western blotting using specific antibodies.

Conclusion and Future Directions

The collective evidence strongly supports the potent anti-inflammatory and antioxidant properties of this compound. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, and GPR41/43, underscores its potential as a therapeutic agent for a range of inflammatory and oxidative stress-related diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area.

Future investigations should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its efficacy in various disease models, and conducting well-designed clinical trials to translate these preclinical findings into tangible therapeutic benefits for patients. The continued exploration of this gut microbiota-derived metabolite holds significant promise for the development of novel and safe therapeutic strategies.

References

Sodium Propionate as a Histone Deacetylase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium propionate, a short-chain fatty acid (SCFA) produced by gut microbiota, has emerged as a significant modulator of epigenetic landscapes through its inhibition of histone deacetylases (HDACs). This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's role as an HDAC inhibitor. It aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this endogenous molecule.

Introduction

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2] The inhibition of HDACs has become a promising therapeutic strategy, particularly in oncology and inflammatory diseases, as it can lead to the re-expression of tumor suppressor genes and modulate immune responses.[1][3] this compound, alongside other SCFAs like butyrate, is a naturally occurring HDAC inhibitor, influencing cellular processes through epigenetic regulation.[4] This guide delves into the specifics of this interaction.

Mechanism of Action

This compound exerts its HDAC inhibitory effects by binding to the active site of certain HDAC isoforms. It is considered a pan-HDAC inhibitor, though with varying potency against different classes and isoforms. The primary mechanism involves the carboxylate group of propionate coordinating with the zinc ion in the HDAC active site, a feature common to many HDAC inhibitors. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and subsequent alterations in gene expression.

Quantitative Data on HDAC Inhibition

The inhibitory activity of this compound on various HDAC isoforms has been quantified in several studies. The following table summarizes the key quantitative data, primarily focusing on IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For comparative purposes, data for the well-characterized HDAC inhibitor sodium butyrate is also included where available.

CompoundCell Line/SystemInhibited HDAC IsoformsIC50 ValueReference
This compoundBovine Mammary Epithelial CellsHDAC2, HDAC8Not specified
This compoundHuman Breast Cancer Cells (MCF-7)Not specified4.5 mM
Sodium ButyrateBovine Mammary Epithelial CellsHDAC2, HDAC3, HDAC8Not specified
Sodium ButyrateHuman Breast Cancer Cells (MCF-7)Not specified1.26 mM

Downstream Cellular Effects

The inhibition of HDACs by this compound triggers a cascade of downstream cellular events, impacting various signaling pathways.

Histone Acetylation

A direct consequence of HDAC inhibition is the hyperacetylation of histones, particularly H3 and H4. Studies have shown that this compound treatment leads to a dose-dependent increase in the acetylation of specific lysine residues on histone H3, such as H3K9 and H3K18. This increased acetylation is associated with a more open chromatin structure, facilitating the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, which are, in part, attributed to its HDAC inhibitory activity. It can modulate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. By preventing the deacetylation of key proteins in these pathways, this compound can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Anti-cancer Activity

In various cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis. The mechanism involves the upregulation of tumor suppressor genes and the modulation of signaling pathways critical for cancer cell survival, such as the PI3K/Akt/mTOR and JAK2/STAT3 pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effects of this compound on HDAC inhibition and cellular processes.

HDAC Activity Assay

This assay measures the enzymatic activity of HDACs in the presence and absence of an inhibitor.

Materials:

  • Cell lysates or recombinant HDAC enzymes

  • HDAC substrate (e.g., a fluorogenic acetylated peptide)

  • This compound (or other inhibitors)

  • Assay buffer

  • Developer solution

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add cell lysate or recombinant HDAC enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control.

  • Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for inhibitor binding.

  • Add the HDAC substrate to all wells to initiate the enzymatic reaction.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the developer solution.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for acetylated histones, e.g., anti-acetyl-H3, and a loading control, e.g., anti-H3 or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat them with various concentrations of this compound for a specific duration (e.g., 24 hours).

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific acetylated histone overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of histone acetylation.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cell culture reagents

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

G cluster_0 This compound's Effect on HDAC Inhibition and Downstream Pathways cluster_1 Cellular Outcomes SP This compound HDAC HDACs (e.g., HDAC2, HDAC8) SP->HDAC Inhibition NFkB NF-κB Pathway SP->NFkB Inhibition MAPK MAPK Pathway SP->MAPK Inhibition Histones Histones HDAC->Histones Deacetylation AcHistones Acetylated Histones Histones->AcHistones Acetylation Chromatin Relaxed Chromatin AcHistones->Chromatin Gene Gene Transcription (e.g., Tumor Suppressors) Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Inflammation G cluster_0 Experimental Workflow for Evaluating this compound cluster_1 In Vitro Details cluster_2 Cellular Details Start Start: Hypothesis (SP inhibits HDACs) InVitro In Vitro Assays Start->InVitro Cellular Cell-Based Assays Start->Cellular Data Data Analysis (IC50, Western Blots) InVitro->Data HDAC_Assay HDAC Activity Assay InVitro->HDAC_Assay Cellular->Data Cell_Culture Cell Culture & Treatment Cellular->Cell_Culture Conclusion Conclusion: SP is an HDAC inhibitor with cellular effects Data->Conclusion Western_Blot Western Blot (Ac-Histones) Cell_Culture->Western_Blot MTT_Assay MTT Assay (Viability) Cell_Culture->MTT_Assay

References

The Role of Sodium Propionate in Modulating the Immune System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Sodium propionate, a short-chain fatty acid (SCFA) produced by gut microbiota fermentation of dietary fiber, has emerged as a critical signaling molecule in the host immune system. Beyond its role as an energy source for colonocytes, propionate exerts potent immunomodulatory effects through dual primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), namely GPR43 (FFAR2) and GPR41 (FFAR3). These actions trigger a cascade of downstream signaling events that influence the differentiation, function, and activity of various immune cells, including T cells, macrophages, and dendritic cells. This technical guide provides an in-depth analysis of the molecular mechanisms, cellular effects, and key signaling pathways involved in this compound-mediated immune modulation, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of SCFAs in inflammatory, autoimmune, and metabolic diseases.

Core Mechanisms of Immunomodulation

This compound's influence on the immune system is multifaceted, primarily driven by two distinct, yet potentially interconnected, molecular mechanisms.

Histone Deacetylase (HDAC) Inhibition

Propionate, along with butyrate, can enter immune cells and act as a histone deacetylase (HDAC) inhibitor.[1][2][3] By inhibiting class I and II HDACs, propionate promotes histone hyperacetylation, leading to a more open chromatin structure.[1][4] This epigenetic modification alters the transcription of key immune-related genes, often resulting in anti-inflammatory outcomes. The intensity of HDAC inhibition by SCFAs is generally in the order of butyrate > propionate > acetate. This mechanism is independent of GPCR signaling and is crucial for propionate's ability to regulate the expression of pro-inflammatory genes in macrophages and other immune cells.

G-Protein Coupled Receptor (GPCR) Signaling

Propionate serves as a natural ligand for two GPCRs: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). These receptors are expressed on a wide range of immune cells, including neutrophils, monocytes, macrophages, dendritic cells, and lymphocytes, as well as on intestinal epithelial cells. Ligation of propionate to these receptors initiates intracellular signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, which in turn modulate cellular functions like migration, cytokine production, and differentiation.

cluster_0 This compound (SP) cluster_1 Immune Cell SP This compound HDAC HDACs (Class I/II) SP->HDAC Inhibition GPCR GPR43 / GPR41 SP->GPCR Activation Histone Histone Acetylation ↑ Gene Altered Gene Transcription Histone->Gene Function Modulated Cell Function Gene->Function Signaling Intracellular Signaling (MAPK, ERK) GPCR->Signaling Signaling->Function

Caption: Dual mechanisms of this compound immunomodulation.

Effects on Key Immune Cell Populations

This compound exerts distinct effects across various immune cell lineages, contributing to its overall regulatory role.

T Lymphocytes

Propionate significantly influences the differentiation and function of T helper (Th) cells and regulatory T cells (Tregs). It has been shown to attenuate Th1 and Th17 immune responsiveness by decreasing the production of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively. This is achieved, in part, by reducing the phosphorylation of the canonical Th1 and Th17 regulators, STAT1 and STAT3. Conversely, propionate promotes the expansion and function of Tregs, which are crucial for maintaining immune tolerance. In some contexts, propionate can also inhibit the activation and proliferation of cytotoxic T lymphocytes (CTLs) by suppressing IL-12 production from dendritic cells.

Macrophages and Monocytes

The effect of propionate on macrophages is context-dependent. Under homeostatic conditions, it generally exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α in response to stimuli such as lipopolysaccharide (LPS). This is often mediated through HDAC inhibition and suppression of the NF-κB and STAT3 signaling pathways. However, in the presence of certain pathogen-associated molecular patterns, propionate can also prime the NLRP3 inflammasome, leading to a pro-inflammatory IL-1β release. Furthermore, propionate can modulate monocyte/macrophage influx at sites of inflammation, reducing the recruitment of pro-inflammatory macrophages.

Dendritic Cells (DCs)

Propionate can modulate the maturation and function of dendritic cells, which are key antigen-presenting cells. It has been shown to inhibit the development of DCs from bone marrow precursors and suppress the LPS-induced maturation of human monocyte-derived DCs. This inhibition leads to reduced production of IL-12, a critical cytokine for priming Th1 and CTL responses, thereby limiting the activation of cytotoxic T cells.

Key Signaling Pathways Modulated by this compound

NF-κB Pathway

A central mechanism for propionate's anti-inflammatory effects is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In LPS-stimulated macrophages, pre-treatment with this compound significantly decreases the nuclear translocation of NF-κB. This leads to the reduced expression of NF-κB target genes, including pro-inflammatory cytokines and enzymes like iNOS and COX-2.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Genes Induces Transcription SP Sodium Propionate HDACi HDAC Inhibition SP->HDACi HDACi->placeholder placeholder->NFkB_active Inhibits Translocation

Caption: Propionate's inhibition of the NF-κB pathway.
STAT Signaling

Propionate can curb macrophage-mediated immune responses by inhibiting the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In mouse models of colitis, this compound treatment leads to a marked decrease in the phosphorylation of STAT3. It also reduces the phosphorylation of STAT1 and STAT3 in CD4+ T cells, which is consistent with its role in dampening Th1 and Th17 responses.

T Cell Differentiation

This compound plays a crucial role in balancing T cell subsets, generally pushing the equilibrium away from pro-inflammatory phenotypes (Th1, Th17) and towards a regulatory state (Treg). This is achieved through the combined effects of HDAC inhibition and GPCR signaling, which modulate the key transcription factors and cytokine milieus that govern T cell fate.

NaiveT Naive CD4+ T Cell Th1 Th1 Cell (IFN-γ) NaiveT->Th1 Th17 Th17 Cell (IL-17) NaiveT->Th17 Treg Treg Cell (IL-10, TGF-β) NaiveT->Treg SP Sodium Propionate SP->Th1 SP->Th17 SP->Treg

Caption: this compound's modulation of T cell differentiation.

Quantitative Effects of this compound on Immune Parameters

The immunomodulatory effects of this compound are dose-dependent and vary based on the experimental model. The following tables summarize key quantitative data from in vivo, in vitro, and human studies.

Table 1: Effects of this compound on Immune Cell Populations In Vivo

Experimental Model Dosage Effect Finding Reference
Murine Foreign Body Response 100 mg/kg/day (14 days) Reduced Cellular Influx Neutrophils ↓ 54%, Macrophages ↓ 40%, Lymphocytes ↓ 25%
Murine DSS-Induced Colitis 1% in drinking water Reduced Macrophage Infiltration Significantly inhibited CD68+ macrophage infiltration into colonic mucosa.

| Murine HSV-1 Induced Ocular Lesions | Supplemented in drinking water | Reduced Innate Cell Infiltration | Neutrophils ↓ 210-fold, Macrophages ↓ 17-fold in the cornea. | |

Table 2: Effects of this compound on Cytokine & Mediator Expression In Vitro

Cell Type Concentration Stimulant Effect Finding Reference
J774-A1 Macrophages 10 µM LPS Anti-inflammatory Significantly reduced iNOS and COX-2 expression.
Murine Macrophages 0.5 mM Sa. LPP Anti-inflammatory Inhibited Nitric Oxide (NO) release via HDAC inhibition.
Human CD4+ T cells - Refeeding state Anti-inflammatory Decreased IFN-γ and IL-17 production.
Naive CD4+ T cells (murine) 100 µM - 400 µM Induction Culture Treg Induction Increased Treg differentiation.
Naive CD4+ T cells (murine) 100 µM - 3.2 mM Induction Culture Th1/Th17 Inhibition Dose-dependently inhibited Th1 and Th17 differentiation.

| Colorectal Cancer Cells | 40 mM - 60 mM | - | Immune Escape | Significantly induced PD-L1 mRNA and protein expression. | |

Table 3: Effects of this compound Supplementation in Human Studies

Study Population Dosage Duration Effect Finding Reference
Hemodialysis Patients 1000 mg/day 12 weeks Anti-inflammatory hs-CRP ↓ 46%, IL-2 ↓ 27%, IL-17 ↓ 15%, IL-10 ↑ 71%

| End-Stage Renal Disease | - | - | Treg Expansion | Associated with an expansion of regulatory T cells. | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate this compound's effects.

In Vitro Macrophage Inflammation Model

This protocol is designed to assess the anti-inflammatory effects of this compound on macrophages stimulated with a bacterial component.

  • Cell Line: Murine macrophage cell lines (e.g., J774-A1 or RAW 264.7) or bone marrow-derived macrophages (BMDMs).

  • Culture: Cells are cultured in standard media (e.g., DMEM) with 10% FBS at 37°C and 5% CO₂.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1 µM to 10 mM) for a specified time (e.g., 2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 10 µg/mL) or other inflammatory stimuli for a set period (e.g., 24 hours).

  • Analysis:

    • Cytokine Measurement: Supernatants are collected to measure levels of TNF-α, IL-6, and IL-1β via ELISA.

    • Protein Expression: Cell lysates are analyzed by Western blot for expression of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB pathway (p-NF-κB, IκBα).

    • Gene Expression: RNA is extracted for qRT-PCR analysis of pro-inflammatory gene mRNA levels.

    • Cell Viability: Assays like MTT are performed to ensure observed effects are not due to cytotoxicity.

cluster_analysis Analysis Start Culture Macrophages (e.g., J774-A1) Pretreat Pre-treat with This compound (Various Conc.) Start->Pretreat Stimulate Stimulate with LPS (e.g., 10 µg/mL) Pretreat->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Harvest Harvest Supernatant & Cell Lysates Incubate->Harvest ELISA ELISA (Cytokines) Harvest->ELISA WB Western Blot (iNOS, NF-κB) PCR qRT-PCR (mRNA levels)

Caption: Workflow for an in vitro macrophage inflammation assay.
In Vivo Murine Colitis Model

This animal model is used to evaluate the therapeutic potential of this compound in the context of inflammatory bowel disease (IBD).

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sodium sulfate (DSS) in the drinking water for 7 consecutive days.

  • Treatment Group: A group of mice receives this compound (e.g., 1% solution) in their drinking water, starting before and continuing throughout the DSS administration period.

  • Control Groups: A healthy control group (no DSS, no propionate) and a DSS-only group are maintained.

  • Monitoring: Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment, mice are euthanized.

    • Macroscopic Evaluation: Colon length is measured (shortening is a sign of inflammation).

    • Histology: Colon tissue is fixed, sectioned, and stained (e.g., H&E) to assess tissue damage and inflammatory cell infiltration.

    • Immunofluorescence: Staining for markers like CD68 is used to quantify macrophage infiltration in the colonic mucosa.

    • Gene/Protein Analysis: Colon tissue is homogenized for qRT-PCR and Western blot analysis to measure levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and signaling proteins (p-STAT3).

In Vitro T Cell Differentiation Assay

This protocol assesses how this compound directly influences the differentiation of naive T cells into specific effector or regulatory lineages.

  • Cell Source: Naive CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Activation: Cells are activated with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Differentiation Conditions: Activated cells are cultured under specific polarizing conditions:

    • Th1: IL-12 and anti-IL-4.

    • Th17: TGF-β, IL-6, anti-IFN-γ, and anti-IL-4.

    • Treg: TGF-β, IL-2, anti-IFN-γ, and anti-IL-4.

  • Treatment: this compound is added to the culture media at various concentrations (e.g., 100 µM to 3.2 mM) at the start of the culture.

  • Analysis (after 3-5 days):

    • Intracellular Cytokine Staining: Cells are restimulated (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A), then fixed, permeabilized, and stained for lineage-defining cytokines (IFN-γ for Th1, IL-17A for Th17) or transcription factors (FoxP3 for Treg, T-bet for Th1, RORγt for Th17) and analyzed by flow cytometry.

Therapeutic Potential and Future Directions

The extensive immunomodulatory properties of this compound highlight its significant therapeutic potential for a range of conditions characterized by immune dysregulation. Its ability to suppress pro-inflammatory responses while promoting regulatory pathways makes it an attractive candidate for treating inflammatory bowel disease, arthritis, and certain autoimmune disorders. Clinical trials are already underway to explore the impact of this compound supplementation on endothelial function and inflammation in patients with coronary artery disease.

However, the dose-dependent and context-specific nature of its effects necessitates further research. For example, at high concentrations, propionate can induce PD-L1 expression in colorectal cancer cells, which could contribute to tumor immune escape, suggesting a complex role in oncology. Future research should focus on elucidating the precise signaling networks in different immune cell subsets, optimizing delivery mechanisms to target specific tissues, and conducting large-scale clinical trials to validate its efficacy and safety in various human diseases. Understanding the intricate interplay between the gut microbiota, propionate production, and host immunity will be paramount in harnessing its full therapeutic potential.

References

Sodium Propionate and its Interaction with G-protein Coupled Receptors FFAR2 and FFAR3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between sodium propionate, a prevalent short-chain fatty acid (SCFA), and its cognate G-protein coupled receptors (GPCRs), Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3). Propionate, a key product of dietary fiber fermentation by the gut microbiota, plays a significant role in host physiology, including metabolic regulation, immune response, and gut homeostasis. Its actions are primarily mediated through the activation of FFAR2 and FFAR3. This document details the signaling pathways initiated by propionate binding, presents quantitative data on receptor activation, outlines key experimental protocols for studying these interactions, and provides visual representations of the underlying molecular mechanisms.

Introduction

Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are major metabolic products of anaerobic fermentation of dietary fibers by the gut microbiome.[1][2][3] These molecules act as crucial signaling molecules, influencing a wide array of physiological processes. This compound, the sodium salt of propionic acid, is a key SCFA that exerts its effects through the activation of two closely related GPCRs: FFAR2 (also known as GPR43) and FFAR3 (also known as GPR41).[4][5] Both receptors are activated by SCFAs with carbon chain lengths of up to six.

FFAR2 and FFAR3 are expressed in various cell types, including enteroendocrine cells, immune cells, adipocytes, and enteric neurons, highlighting their importance in diverse biological functions. Understanding the nuanced interactions between this compound and these receptors is critical for developing novel therapeutic strategies targeting metabolic and inflammatory diseases.

Receptor Characteristics and Ligand Potency

FFAR2 and FFAR3 are class A rhodopsin-like GPCRs that share significant sequence homology but exhibit distinct ligand preferences and signaling profiles. Propionate generally shows higher or equivalent potency for FFAR2 compared to FFAR3.

Table 1: Quantitative Data on Propionate-Mediated Receptor Activation

ReceptorLigandParameterValue (Human)Cell SystemReference
FFAR2PropionateEC50~250-500 µMVarious
FFAR3PropionateEC50~0.5 mMHEK293
FFAR2PropionatePotency OrderC2C3C4 > C5 > C6~C1-
FFAR3PropionatePotency OrderC3C4C5 > C6 > C2 > C1-

Note: EC50 values can vary depending on the cell line and assay conditions.

Signaling Pathways

Upon activation by this compound, FFAR2 and FFAR3 couple to distinct heterotrimeric G-proteins, initiating downstream signaling cascades.

FFAR2 Signaling

FFAR2 is known for its dual coupling to both Gq/11 and Gi/o G-proteins.

  • Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is often associated with inflammatory responses and hormone secretion.

  • Gi/o Pathway: The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is implicated in the regulation of immune cell chemotaxis and metabolic homeostasis.

FFAR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Propionate Sodium Propionate FFAR2 FFAR2 Propionate->FFAR2 binds Gq11 Gq/11 FFAR2->Gq11 activates Gio Gi/o FFAR2->Gio activates pERK pERK1/2 FFAR2->pERK activates p38 p-p38 FFAR2->p38 activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gio->AC inhibits IP3 IP3 PLC->IP3 produces cAMP cAMP AC->cAMP produces Ca_release Ca²⁺ Release IP3->Ca_release

Figure 1: FFAR2 Signaling Pathways

FFAR3 Signaling

FFAR3 primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling pathway is involved in the regulation of hormone secretion, such as glucagon-like peptide-1 (GLP-1), and neuronal signaling.

FFAR3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Propionate Sodium Propionate FFAR3 FFAR3 Propionate->FFAR3 binds Gio Gi/o FFAR3->Gio activates pERK pERK1/2 FFAR3->pERK activates AC Adenylyl Cyclase Gio->AC inhibits cAMP cAMP AC->cAMP produces

Figure 2: FFAR3 Signaling Pathway

Receptor Heteromerization

Emerging evidence suggests that FFAR2 and FFAR3 can form heterodimers, leading to altered signaling outcomes. The FFAR2-FFAR3 heteromer has been shown to enhance Ca2+ signaling while attenuating the inhibition of cAMP production. This heteromerization adds another layer of complexity to the physiological responses elicited by this compound.

FFAR2_FFAR3_Heteromer_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Propionate Sodium Propionate FFAR2_FFAR3 FFAR2-FFAR3 Heteromer Propionate->FFAR2_FFAR3 binds Gq11 Gq/11 FFAR2_FFAR3->Gq11 activates Gio Gi/o FFAR2_FFAR3->Gio activates cAMP_inhibition Attenuated cAMP Inhibition FFAR2_FFAR3->cAMP_inhibition Ca_release Enhanced Ca²⁺ Signaling Gq11->Ca_release p38 p-p38 Phosphorylation Gio->p38

Figure 3: FFAR2-FFAR3 Heteromer Signaling

Experimental Protocols

The study of this compound's interaction with FFAR2 and FFAR3 relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium following the activation of Gq-coupled receptors like FFAR2.

  • Principle: Gq activation leads to IP3 production and subsequent release of Ca2+ from intracellular stores. This change in Ca2+ concentration is detected by a fluorescent calcium indicator.

  • Cell Culture: Cells endogenously expressing or recombinantly overexpressing FFAR2 (e.g., HEK293, CHO cells) are seeded in 96- or 384-well black, clear-bottom plates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 1 hour at 37°C).

  • Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is recorded before the automated addition of this compound at various concentrations. The fluorescence intensity is then monitored in real-time to measure the change in intracellular calcium.

  • Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0. Dose-response curves are generated to determine the EC50 value of this compound.

Calcium_Mobilization_Workflow A Seed FFAR2-expressing cells in multi-well plate B Incubate with calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Measure baseline fluorescence in a fluorescence plate reader B->C D Add this compound at varying concentrations C->D E Monitor real-time change in fluorescence intensity D->E F Analyze data and generate dose-response curves (EC50) E->F

Figure 4: Calcium Mobilization Assay Workflow

cAMP Measurement Assay

This assay is used to quantify the inhibition of adenylyl cyclase activity following the activation of Gi-coupled receptors like FFAR2 and FFAR3.

  • Principle: Activation of Gi proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction is measured, typically after stimulating cAMP production with an agent like forskolin.

  • Cell Culture: Cells expressing FFAR2 or FFAR3 are cultured in multi-well plates.

  • Assay Procedure:

    • Cells are pre-treated with this compound at various concentrations for a short period.

    • Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a bioluminescent reporter assay (e.g., GloSensor).

  • Data Analysis: The level of cAMP inhibition by this compound is calculated relative to the forskolin-only control. Dose-response curves are plotted to determine the IC50 value.

cAMP_Assay_Workflow A Culture FFAR2/FFAR3-expressing cells in multi-well plate B Pre-treat cells with varying concentrations of this compound A->B C Stimulate adenylyl cyclase with forskolin B->C D Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) C->D E Calculate percent inhibition of cAMP production D->E F Generate dose-response curves to determine IC50 E->F

References

Thermal decomposition behavior of sodium propionate for material science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition behavior of sodium propionate (NaC₂H₅CO₂), a widely used food preservative and antifungal agent. Understanding its thermal stability and decomposition pathways is crucial for applications in materials science, drug formulation, and chemical synthesis.

Thermal Behavior and Transitions

The thermal behavior of this compound has been characterized by two solid-solid phase transitions occurring below 250°C, followed by melting at approximately 290°C.[1][2][3] The stability of this compound is notably dependent on the surrounding atmosphere, with decomposition occurring at a lower temperature in the presence of air compared to an inert argon atmosphere.[1][2]

Table 1: Key Thermal Events for this compound
Thermal EventTemperature (°C)Atmosphere
Solid-Solid Phase Transitions< 250Argon and Air
Melting~ 290Argon and Air
Onset of Mass Loss (Decomposition)~ 320Air
Onset of Mass Loss (Decomposition)~ 400Argon

Decomposition Pathways and Products

The decomposition of this compound proceeds through different pathways depending on the atmospheric conditions.

In an inert (argon) atmosphere, the decomposition is a multi-step process. It begins with the release of carbon dioxide (CO₂) due to the decomposition of propionyl radicals, which also leads to the formation of elemental carbon. This initial step is followed by a more significant conversion to sodium carbonate (Na₂CO₃), with the evolution of several gaseous products.

In an oxidative (air) atmosphere, the decomposition is an oxidative process. The primary gaseous products are carbon dioxide (CO₂) and water (H₂O).

Table 2: Gaseous Products of this compound Decomposition
AtmosphereGaseous ProductsSolid Residue
Argon3-pentanone, Carbon Dioxide (CO₂), Carbon Monoxide (CO), Methane (CH₄), Ethylene (C₂H₄)Sodium Carbonate (Na₂CO₃), Elemental Carbon
AirCarbon Dioxide (CO₂), Water (H₂O)Sodium Carbonate (Na₂CO₃)

The following diagram illustrates the distinct decomposition pathways of this compound in argon and air atmospheres.

cluster_argon Argon Atmosphere cluster_air Air Atmosphere NaProp This compound (NaC₂H₅CO₂) Argon_Initial Initial Decomposition (Release of CO₂) NaProp->Argon_Initial Heat Air_Decomp Oxidative Decomposition NaProp->Air_Decomp Heat Argon_Products Gaseous Products: 3-pentanone, CO, CH₄, C₂H₄ Argon_Initial->Argon_Products Conversion Argon_Residue Solid Residue: Na₂CO₃ + C Argon_Initial->Argon_Residue Air_Products Gaseous Products: CO₂, H₂O Air_Decomp->Air_Products Air_Residue Solid Residue: Na₂CO₃ Air_Decomp->Air_Residue

Caption: Decomposition pathways of this compound in argon and air.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves the following analytical techniques:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This experimental workflow outlines the key steps for analyzing the thermal properties of this compound.

start Start sample_prep Sample Preparation: Weigh 5-10 mg of This compound start->sample_prep instrument_setup Instrument Setup: TGA/DSC Instrument Set gas flow (Argon or Air) Set temperature program sample_prep->instrument_setup run_analysis Run Analysis: Heat sample at a controlled rate (e.g., 10°C/min) instrument_setup->run_analysis data_collection Data Collection: Record mass change (TGA) and heat flow (DSC) vs. temperature run_analysis->data_collection data_analysis Data Analysis: Determine onset temperatures, melting point, and mass loss percentages data_collection->data_analysis end End data_analysis->end

Caption: Workflow for TGA/DSC analysis of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into an appropriate crucible (e.g., alumina).

  • Instrument Setup:

    • Place the sample crucible and a reference crucible into the TGA/DSC instrument.

    • Set the desired atmosphere by purging with either high-purity argon or dry air at a constant flow rate (e.g., 50 mL/min).

    • Program the temperature profile, typically a linear heating ramp (e.g., 10°C/min) from ambient temperature to a final temperature above the complete decomposition of the sample (e.g., 600°C).

  • Data Acquisition: Initiate the heating program and continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at each stage.

    • From the DSC curve, identify the temperatures of phase transitions (endothermic peaks) and melting (sharp endothermic peak).

Evolved Gas Analysis (EGA)

Methodology:

Evolved Gas Analysis is often coupled with TGA to identify the gaseous products released during decomposition. This is typically achieved by interfacing the gas outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • TGA-MS/FTIR Setup: The gas evolved from the TGA furnace is transferred through a heated transfer line to the MS or FTIR spectrometer.

  • Analysis: As the sample is heated in the TGA, the mass spectrometer or FTIR continuously analyzes the composition of the evolved gas stream.

  • Data Interpretation: The resulting data provides information on the chemical nature of the evolved species at different temperatures, allowing for the identification of the decomposition products listed in Table 2.

Conclusion

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding atmosphere. In an inert environment, it primarily yields sodium carbonate, elemental carbon, and a mixture of organic gases. In an oxidative environment, the decomposition is more direct, leading to sodium carbonate, carbon dioxide, and water. A thorough understanding of these decomposition pathways and the associated thermal events is essential for the effective and safe use of this compound in various scientific and industrial applications.

References

Investigating the Antidepressant-Like Effects of Sodium Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) is a significant global health issue, and the gut-brain axis has emerged as a critical area of research for understanding its pathophysiology.[1] Microbial metabolites, particularly short-chain fatty acids (SCFAs) like acetate, butyrate, and propionate, are gaining attention for their potential influence on host brain function.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant-like effects of sodium propionate, a salt form of the SCFA propionic acid. It details the experimental protocols used to assess these effects, presents quantitative data from key studies, and illustrates the proposed mechanisms of action through signaling pathways and experimental workflow diagrams. This document is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for depression centered on the gut microbiome.

Introduction: The Gut-Brain Axis and this compound

The gut microbiota and its metabolites are key factors in the bidirectional communication between the gut and the brain.[3][4] Imbalances in the gut microbiome have been correlated with metabolic disorders and depression. Short-chain fatty acids (SCFAs), produced by the fermentation of dietary fibers by gut bacteria, are crucial signaling molecules in this axis. While butyrate has been extensively studied for its antidepressant-like effects, recent evidence suggests that propionate may be a more relevant candidate. Studies have identified propionic acid as a differential metabolite in the fecal and plasma metabolome of animal models of depression. Supplementation with this compound (NaP) has been shown to alleviate depressive-like behaviors in preclinical models, suggesting its potential as a novel therapeutic agent.

Preclinical Models and Experimental Design

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a widely accepted method for inducing depression-like phenotypes in rodents. This model involves exposing animals to a series of varied and unpredictable mild stressors over several weeks, which leads to behavioral, physiological, and neurological changes that mimic symptoms of human depression, such as anhedonia.

General Experimental Workflow

A typical experimental design to investigate the effects of this compound involves several key stages, from stress induction to behavioral and biochemical analyses.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Assessment cluster_3 Phase 4: Analysis Animal Acclimation Animal Acclimation CUMS Induction (4-8 weeks) CUMS Induction (4-8 weeks) Animal Acclimation->CUMS Induction (4-8 weeks) Stressors Treatment Groups Control CUMS + Vehicle CUMS + NaP (various doses) CUMS Induction (4-8 weeks)->Treatment Groups Randomization NaP Administration (1 week) NaP Administration (1 week) Treatment Groups->NaP Administration (1 week) Oral or Intrarectal Behavioral Testing Behavioral Testing NaP Administration (1 week)->Behavioral Testing Biochemical Analysis Biochemical Analysis Behavioral Testing->Biochemical Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for CUMS-induced depression studies.

Assessment of Antidepressant-Like Effects: Behavioral Tests

Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's interest in a rewarding stimulus (sucrose solution).

Experimental Protocol:

  • Habituation: Animals are individually housed and habituated to two drinking bottles in their home cage for at least 48-72 hours. One bottle contains water, and the other contains a 1-2% sucrose solution.

  • Testing: For the testing period (typically 3-4 days), animals are given free access to both bottles.

  • Measurement: The intake of both water and sucrose solution is measured daily by weighing the bottles. The position of the bottles is switched daily to prevent side bias.

  • Calculation: Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) x 100%.

Forced Swim Test (FST)

The FST assesses behavioral despair. The principle is that when placed in an inescapable situation, animals will eventually cease active escape attempts and become immobile. Antidepressants are expected to increase the duration of mobility.

Experimental Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm).

  • Procedure: Each animal is placed in the water tank for a single 6-minute session.

  • Scoring: The session is video-recorded. Immobility time is typically scored during the last 4 minutes of the test. Immobility is defined as the absence of movement other than that required to keep the head above water.

Tail Suspension Test (TST)

Conceptually similar to the FST, the TST also measures behavioral despair or learned helplessness in mice.

Experimental Protocol:

  • Apparatus: Mice are suspended by their tails from a ledge or bar, approximately 10-45 cm above the floor, using adhesive tape.

  • Procedure: The mouse is suspended for a 6-minute period.

  • Scoring: The duration of immobility (hanging passively and motionless) is recorded, typically during the final 4 minutes of the test. Mice that climb their tails may be excluded from the analysis if this behavior persists for a significant portion of the trial.

Quantitative Data on this compound's Effects

Studies have demonstrated that this compound administration can reverse CUMS-induced behavioral deficits and restore neurotransmitter levels.

Table 1: Effect of this compound on Behavioral Tests in CUMS Rats

GroupSucrose Preference (%)Forced Swim Test (Immobility, s)
Control85.2 ± 3.575.1 ± 8.2
CUMS60.1 ± 4.1 125.6 ± 10.3
CUMS + NaP78.9 ± 3.9##88.4 ± 9.1##

*Data are represented as mean ± SEM. **p < 0.001 vs. Control; ##p < 0.01 vs. CUMS. Data adapted from Li et al. (2018).

Table 2: Effect of this compound on Neurotransmitters in the Prefrontal Cortex (PFC) of CUMS Rats

NeurotransmitterControlCUMSCUMS + NaP
Norepinephrine (NE)100 ± 8.765.4 ± 5.1**92.1 ± 7.5##
Dopamine (DA)100 ± 9.170.2 ± 6.395.3 ± 8.2#
Tryptophan (TRP)100 ± 7.958.9 ± 4.8***89.8 ± 6.9##
Serotonin (5-HT)100 ± 8.272.5 ± 5.975.1 ± 6.2

*Data are represented as a percentage of the control group (mean ± SEM). *p < 0.05, **p < 0.01, **p < 0.001 vs. Control; #p < 0.05, ##p < 0.01 vs. CUMS. Data adapted from Li et al. (2018).

Proposed Mechanism of Action

The antidepressant-like effects of this compound are believed to be mediated through multiple pathways within the gut-brain axis.

Modulation of Neurotransmitters

As shown in Table 2, short-term intrarectal administration of this compound restored the levels of norepinephrine (NE), dopamine (DA), and tryptophan (TRP) in the prefrontal cortex of CUMS rats. This suggests that propionate may exert its effects by reducing the catabolism of these key neurotransmitters involved in mood regulation.

Epigenetic Regulation and BDNF Signaling

Propionate can act as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, propionate can increase histone acetylation, leading to a more open chromatin structure and enhanced gene expression. This mechanism is linked to the activation of Brain-Derived Neurotrophic Factor (BDNF) expression, a key neurotrophin involved in neuronal survival, plasticity, and antidepressant responses.

G This compound This compound HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition Histone Acetylation Histone Acetylation HDAC Inhibition->Histone Acetylation Increases Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Promotes BDNF Expression BDNF Expression Gene Transcription->BDNF Expression Neuronal Survival & Plasticity Neuronal Survival & Plasticity BDNF Expression->Neuronal Survival & Plasticity Enhances Antidepressant Effects Antidepressant Effects Neuronal Survival & Plasticity->Antidepressant Effects

Caption: Proposed signaling pathway for this compound's effects.

Biochemical Analysis: Western Blotting for BDNF

Western blotting is a technique used to detect and quantify specific proteins in a sample, such as mature BDNF (mBDNF, ~14 kDa) and its precursor, pro-BDNF (~32 kDa).

Experimental Protocol:

  • Tissue Homogenization: Brain tissue (e.g., hippocampus or prefrontal cortex) is dissected and homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Acid-extraction protocols can also be used to release receptor-bound BDNF.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard assay like the BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BDNF (e.g., anti-BDNF rabbit polyclonal).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

The evidence presented in this guide strongly supports the antidepressant-like properties of this compound in preclinical models. Its ability to modulate key neurotransmitter systems and influence epigenetic mechanisms like BDNF expression highlights its potential as a novel therapeutic agent for depression.

Future research should focus on:

  • Elucidating the precise molecular targets of propionate within the central nervous system.

  • Investigating the dose-dependent effects, as some studies suggest high doses could have pro-depressant effects.

  • Conducting clinical trials to assess the safety and efficacy of this compound as an adjunct therapy for Major Depressive Disorder in humans.

This guide provides a foundational framework for researchers aiming to explore the therapeutic potential of targeting the gut-microbiota-brain axis with metabolites like this compound.

References

Sodium Propionate's Impact on Ferroptosis: A Technical Guide to Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, implicated in a growing number of pathologies, including inflammatory diseases, ischemia-reperfusion injury, neurodegeneration, and cancer.[1][2][3][4] Sodium propionate (SP), a short-chain fatty acid (SCFA) produced by gut microbial fermentation, is emerging as a critical modulator of this pathway.[5] Research reveals that SP possesses a dual, context-dependent role in regulating ferroptosis. In inflammatory and tissue-injury models, it predominantly functions as a potent inhibitor by enhancing canonical antioxidant systems and regulating iron homeostasis. Conversely, in certain malignancies like acute myeloid leukemia (AML), propionate acts as a ferroptosis inducer , highlighting a nuanced therapeutic potential that depends on the specific cellular environment and pathological state. This guide provides an in-depth analysis of the signaling pathways, quantitative evidence, and experimental methodologies related to this compound's impact on ferroptosis.

Core Mechanisms of Ferroptosis Modulation by this compound

The effect of this compound on ferroptosis is not monolithic; it is dictated by the cellular context, leading to either protective or pro-death outcomes.

Inhibition of Ferroptosis: The Protective Role

In non-cancerous models, particularly those involving inflammation and oxidative stress, this compound primarily functions to suppress ferroptosis. This protection is achieved through at least two major pathways.

  • Reinforcement of the Canonical GPX4 Antioxidant Axis: The primary defense against ferroptosis is the system Xc⁻/GSH/GPX4 pathway. The transporter SLC7A11 (a component of system Xc⁻) imports cystine, the rate-limiting substrate for glutathione (GSH) synthesis. The enzyme Glutathione Peroxidase 4 (GPX4) then uses GSH as a cofactor to detoxify lipid peroxides, thereby preventing their accumulation and subsequent cell death. Studies on atopic dermatitis have shown that SP treatment increases the expression of both SLC7A11 and GPX4, leading to reduced reactive oxygen species (ROS), decreased lipid peroxidation, and inhibition of ferroptosis.

  • Modulation of Iron Homeostasis: Ferroptosis is intrinsically iron-dependent. In a model of ulcerative colitis, propionate was found to alleviate symptoms by regulating iron homeostasis to inhibit ferroptosis. The mechanism involves increasing the expression of Transferrin Receptor 1 (TFR1), which governs iron uptake, and Ferritin Heavy Chain 1 (FTH1), a key component of the iron-storage protein ferritin. This regulatory action is linked to the downregulation of Hypoxia-inducible factor 1α (HIF-1α), suggesting a coordinated response to control intracellular iron levels and prevent the Fenton reaction that generates excessive ROS.

G cluster_0 This compound (SP) Protective Mechanisms cluster_1 GPX4 Axis Reinforcement cluster_2 Iron Homeostasis Regulation SP This compound SLC7A11 SLC7A11 Expression SP->SLC7A11 Upregulates GPX4 GPX4 Expression SP->GPX4 Upregulates HIF1a HIF-1α Expression ↓ SP->HIF1a Downregulates TFR1 TFR1 Expression ↑ SP->TFR1 Upregulates FTH1 FTH1 Expression ↑ SP->FTH1 Upregulates GSH GSH Synthesis SLC7A11->GSH Lipid_ROS_Dec Lipid Peroxidation ↓ GPX4->Lipid_ROS_Dec Reduces GSH->GPX4 Cofactor Ferroptosis_Inhibition Ferroptosis Inhibition Lipid_ROS_Dec->Ferroptosis_Inhibition HIF1a->TFR1 HIF1a->FTH1 Iron Labile Iron Pool ↓ TFR1->Iron FTH1->Iron Sequesters Iron->Ferroptosis_Inhibition G cluster_0 This compound (SP) Pro-Ferroptotic Mechanism in AML SP This compound ROS ROS & Redox Imbalance SP->ROS ACSL4 ACSL4 Activity ↑ SP->ACSL4 Mito Mitochondrial Fission & Mitophagy ROS->Mito Ferroptosis Ferroptosis Induction Mito->Ferroptosis Enhances PUFA PUFA-PL Incorporation ↑ ACSL4->PUFA Lipid_ROS_Inc Lipid Peroxidation ↑ PUFA->Lipid_ROS_Inc Lipid_ROS_Inc->Ferroptosis DAMPs DAMPs Release Ferroptosis->DAMPs Immunity Anti-Leukemia Immunity DAMPs->Immunity Promotes DC Maturation G cluster_workflow General Experimental Workflow for Ferroptosis Study cluster_assays Parallel Assays start Cell Culture (Seeding & Adherence) treatment Treatment (SP +/- Inducer) start->treatment viability Cell Viability (CCK-8) treatment->viability ros Lipid ROS (C11-BODIPY) treatment->ros protein Protein Analysis (Western Blot) treatment->protein analysis Data Acquisition (Plate Reader, Microscope, Imager) viability->analysis ros->analysis protein->analysis end Quantification & Interpretation analysis->end

References

The synthesis of sodium propionate from propionic acid and sodium carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium propionate from the reaction of propionic acid and sodium carbonate. Intended for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, experimental protocols, and quantitative data associated with the synthesis. Furthermore, it outlines the applications of this compound within the pharmaceutical industry.

Introduction

This compound (C₃H₅NaO₂), the sodium salt of propionic acid, is a widely utilized compound in the pharmaceutical and food industries.[1][2] Its primary function in pharmaceutical formulations is as an antimicrobial preservative, effectively inhibiting the growth of mold and certain bacteria.[3][4][5] This property makes it a valuable excipient in oral and topical drug products, contributing to their stability and shelf-life. The synthesis of this compound is a straightforward acid-base neutralization reaction, which can be optimized to produce a high-purity product suitable for pharmaceutical applications.

Chemical Reaction and Stoichiometry

The synthesis of this compound is achieved through the reaction of propionic acid (a weak carboxylic acid) with sodium carbonate (a basic salt). This reaction is an acid-base neutralization that produces this compound, water, and carbon dioxide gas. The effervescence observed during the reaction is due to the evolution of carbon dioxide.

The balanced chemical equation for this reaction is:

2CH₃CH₂COOH + Na₂CO₃ → 2CH₃CH₂COONa + H₂O + CO₂

From the stoichiometry of the reaction, two moles of propionic acid react with one mole of sodium carbonate to produce two moles of this compound.

Experimental Protocols

Several methodologies for the synthesis of this compound have been reported. The following protocols provide a detailed guide to both aqueous and non-aqueous synthesis routes.

Aqueous Synthesis Protocol

This method involves the reaction in an aqueous solution, followed by isolation of the product through crystallization.

Materials:

  • Propionic Acid (CH₃CH₂COOH)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

Equipment:

  • Reaction Vessel (e.g., beaker or round-bottom flask)

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle or Water Bath

  • pH Meter or pH indicator strips

  • Filtration Apparatus (e.g., Buchner funnel and flask)

  • Rotary Evaporator (optional)

  • Crystallizing Dish

  • Drying Oven

Procedure:

  • Dissolution of Sodium Carbonate: Dissolve the desired amount of sodium carbonate in deionized water in the reaction vessel with stirring. The concentration can be varied, but a common starting point is a 10-20% (w/v) solution.

  • Addition of Propionic Acid: While monitoring the pH, slowly add propionic acid to the sodium carbonate solution. The addition should be done portion-wise to control the effervescence from the release of carbon dioxide.

  • Reaction Conditions: The reaction is typically conducted at a temperature between 70°C and 100°C. The mixture is stirred and heated for 2-3 hours to ensure the reaction goes to completion.

  • pH Adjustment: The final pH of the solution should be adjusted to between 7.0 and 8.0 to ensure complete neutralization of the propionic acid.

  • Filtration: After the reaction is complete, the hot solution is filtered to remove any insoluble impurities.

  • Concentration: The filtrate is then concentrated to reduce the volume of water. This can be achieved by heating the solution or using a rotary evaporator.

  • Crystallization: The concentrated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of this compound.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried in an oven at an appropriate temperature (e.g., 105°C) to a constant weight.

Non-Aqueous (High-Temperature) Synthesis Protocol

This method, adapted from a patented process, involves the direct reaction of the neat reactants at elevated temperatures, yielding a product of high purity.

Materials:

  • Propionic Acid (substantially free of water)

  • Sodium Carbonate (dry, finely divided)

Equipment:

  • Reaction Vessel with Agitator

  • Heating Apparatus

  • Thermometer

Procedure:

  • Mixing of Reactants: In a suitable reaction vessel, mix dry, finely divided sodium carbonate with propionic acid (substantially free of water). A molar ratio of at least 2 moles of propionic acid per mole of sodium carbonate is recommended.

  • Heating and Agitation: The mixture is agitated and heated to a temperature of approximately 150°C.

  • Reaction Completion: The reaction is continued at this temperature until the evolution of carbon dioxide ceases.

  • Product Isolation: The resulting product is substantially pure this compound and can be used directly or further purified if necessary. This method has been reported to yield a product with a purity of 99.8%.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Molar Mass of Propionic Acid74.08 g/mol N/A
Molar Mass of Sodium Carbonate105.99 g/mol N/A
Molar Mass of this compound96.06 g/mol N/A
Stoichiometric Molar Ratio (Propionic Acid:Sodium Carbonate)2:1
MethodReactant Ratio (Propionic Acid:Sodium Carbonate)Temperature (°C)Reaction Time (hours)Reported Purity (%)Reference
Aqueous SynthesisStoichiometric70-1002-3Not specified
Non-Aqueous Synthesis≥ 2:1~150Not specified (until CO₂ evolution ceases)99.8
Low-Temperature Paste Synthesis1000 kg : 716.66 kg (approx. 2:1 molar)0-451-2Meets national standard

Mandatory Visualizations

Reaction Pathway

ReactionPathway PropionicAcid 2 CH₃CH₂COOH (Propionic Acid) ReactionNode + PropionicAcid->ReactionNode SodiumCarbonate Na₂CO₃ (Sodium Carbonate) SodiumCarbonate->ReactionNode SodiumPropionate 2 CH₃CH₂COONa (this compound) ReactionNode->SodiumPropionate Water H₂O (Water) ReactionNode->Water CarbonDioxide CO₂ (Carbon Dioxide) ReactionNode->CarbonDioxide

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow for Aqueous Synthesis

ExperimentalWorkflow Start Start Dissolve Dissolve Na₂CO₃ in Water Start->Dissolve AddAcid Slowly Add Propionic Acid Dissolve->AddAcid React Heat (70-100°C) & Stir (2-3h) AddAcid->React AdjustpH Adjust pH to 7-8 React->AdjustpH Filter Hot Filtration AdjustpH->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crystallize Cool to Crystallize Concentrate->Crystallize Isolate Collect Crystals (Filtration) Crystallize->Isolate Dry Dry Product (Oven) Isolate->Dry End Final Product: This compound Dry->End

Caption: Workflow for the aqueous synthesis of this compound.

Applications in Drug Development

This compound is primarily used in the pharmaceutical industry as an antimicrobial preservative. Its fungistatic and bacteriostatic properties are effective against a range of microorganisms, particularly molds.

  • Oral Formulations: In oral medications, this compound helps to prevent microbial contamination, thereby ensuring the stability and safety of the product throughout its shelf life.

  • Topical Formulations: It is also used in topical preparations such as creams and ointments to prevent the growth of fungi and bacteria. Historically, it has been used in the treatment of dermatophyte infections in concentrations up to 10% w/w.

  • Ophthalmic Preparations: Eye drops containing 5% w/v this compound have also been utilized.

The selection of this compound as a preservative is often favored due to its safety profile and effectiveness in maintaining the quality of pharmaceutical products.

Conclusion

The synthesis of this compound from propionic acid and sodium carbonate is a robust and scalable process. By carefully controlling reaction parameters such as temperature, pH, and reactant stoichiometry, a high-purity product suitable for pharmaceutical applications can be consistently obtained. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important pharmaceutical excipient.

References

Methodological & Application

Application Notes and Protocols for Oral Administration of Sodium Propionate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of sodium propionate in rodent models. This compound, a short-chain fatty acid (SCFA), is increasingly studied for its therapeutic potential in various disease models due to its anti-inflammatory and metabolic regulatory effects.

Data Summary of Oral this compound Administration in Rodent Models

The following table summarizes the quantitative data from various studies utilizing oral administration of this compound in mice and rats. This allows for easy comparison of dosages, administration routes, and experimental contexts.

Rodent ModelSpeciesAdministration RouteDosageDurationKey Findings
Foreign Body Response Mouse (C57BL/6)Oral Gavage100 mg/kg/day14 daysDecreased inflammatory response, angiogenesis, and fibrosis around subcutaneous implants.[1]
Breast Cancer Xenograft Mouse (Athymic Nude)Drinking Water20 mg/mLUntil tumor reached target sizeSuppressed tumor growth.[2]
Alzheimer's Disease Mouse (ICR)Not Specified50, 100, 200 mg/kg/day21 daysAlleviated cognitive and memory impairments, reduced neuroinflammation.[3]
Dextran Sodium Sulfate (DSS)-Induced Colitis MouseNot SpecifiedNot SpecifiedNot SpecifiedImproved intestinal barrier function, reduced inflammation and oxidative stress.[4]
Obesity and Hyperinsulinemia Rat (fa/fa)Diet1 g/day 19 daysLowered liver cholesterol pools and urinary glucose excretion.[5]
Type 2 Diabetes RatNot SpecifiedNot SpecifiedNot SpecifiedImproved cardiac function, reduced lipid accumulation, oxidative stress, and inflammation.
Depressive-like Behavior Rat (Wistar)Drinking Water50 mMNot SpecifiedAmeliorated depressive-like behavior.
High-Fat Diet-Induced Obesity Mouse (C57BL/6J)Diet5% (w/w)35 daysReduced fat accumulation, modulated appetite-related genes.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol is a standard method for delivering a precise dose of this compound directly into the stomach.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Sterile, filtered water or phosphate-buffered saline (PBS)

  • Animal scale

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)

  • 1 mL syringes

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the number of animals.

    • Dissolve the this compound in sterile, filtered water or PBS to a final concentration that allows for a dosing volume of approximately 5-10 mL/kg. For a 25g mouse at 100 mg/kg, the dose is 2.5 mg. A common dosing volume is 100 µL (0.1 mL), so the concentration would be 25 mg/mL.

    • Ensure the solution is fully dissolved and at room temperature before administration.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Properly restrain the mouse to immobilize the head and straighten the neck and esophagus.

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.

    • Once the needle is in the stomach (pre-measure the needle length from the mouth to the xiphoid process), slowly administer the this compound solution.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

  • Post-Administration Care:

    • Return the animal to its cage and monitor for any adverse effects for a short period.

    • Provide free access to food and water.

Protocol 2: Administration of this compound in Drinking Water

This method is suitable for long-term administration and is less stressful for the animals than daily gavage.

Materials:

  • This compound

  • Drinking water bottles

  • Animal scale

Procedure:

  • Preparation of Medicated Water:

    • Determine the target concentration of this compound in the drinking water (e.g., 20 mg/mL).

    • Dissolve the calculated amount of this compound in the total volume of drinking water to be provided.

    • Ensure the solution is thoroughly mixed.

  • Administration:

    • Replace the regular drinking water bottles with the bottles containing the this compound solution.

    • Measure water consumption daily to estimate the average daily dose consumed per animal. This can be done by weighing the water bottles at the beginning and end of each 24-hour period.

    • Monitor the body weight of the animals regularly.

  • Considerations:

    • The stability of this compound in water over time should be considered. It is recommended to prepare fresh solutions every few days.

    • Palatability may affect water intake. Monitor for any significant changes in drinking behavior.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Suppressing Inflammation and EMT

This compound has been shown to attenuate the lipopolysaccharide (LPS)-induced epithelial-mesenchymal transition (EMT) by inhibiting the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_cell Epithelial Cell LPS LPS PI3K PI3K LPS->PI3K SP This compound SP->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR EMT Epithelial-Mesenchymal Transition (EMT) mTOR->EMT Inflammation Inflammation mTOR->Inflammation

Caption: this compound inhibits LPS-induced EMT and inflammation via the PI3K/Akt/mTOR pathway.

Experimental Workflow for Evaluating the Effect of this compound on Tumor Growth

This workflow outlines the key steps in an in vivo study investigating the anti-cancer effects of this compound.

Tumor_Growth_Workflow start Start cell_injection Inject Breast Cancer Cells (e.g., JIMT-1 or MCF7) into Athymic Nude Mice start->cell_injection group_assignment Randomly Assign Mice to Control and Treatment Groups cell_injection->group_assignment treatment Administer this compound (e.g., 20 mg/mL in drinking water) to the Treatment Group group_assignment->treatment control Provide Normal Drinking Water to the Control Group group_assignment->control tumor_measurement Measure Tumor Volume Regularly treatment->tumor_measurement control->tumor_measurement endpoint Euthanize Mice when Tumors Reach Predetermined Size tumor_measurement->endpoint analysis Analyze Tumor Tissue for Signaling Pathway Markers (e.g., STAT3, p38) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for an in vivo study of this compound's effect on breast cancer xenografts.

Signaling Pathway of this compound in Breast Cancer

This compound has been shown to suppress proliferation and induce apoptosis in breast cancer cells by inhibiting STAT3 and activating p38 MAPK.

Breast_Cancer_Signaling cluster_cell Breast Cancer Cell SP This compound JAK2 JAK2 SP->JAK2 ROS ROS SP->ROS STAT3 STAT3 JAK2->STAT3 Proliferation Cell Proliferation STAT3->Proliferation p38 p38 MAPK ROS->p38 Apoptosis Apoptosis p38->Apoptosis

Caption: this compound's dual action on STAT3 and p38 MAPK pathways in breast cancer cells.

References

Application Note: Quantification of Sodium Propionate in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium propionate, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation of dietary fibers. It plays a significant role in various physiological processes, including metabolic regulation, immune function, and gut-brain communication.[1][2][3] Accurate quantification of this compound in biological matrices such as plasma, serum, and feces is crucial for understanding its role in health and disease. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

This method involves the extraction of propionate from biological samples, followed by separation and quantification using an HPLC system. For plasma and serum samples, a protein precipitation step is employed to remove interfering macromolecules.[4][5] Fecal samples require homogenization and extraction to isolate the analyte. The separation is achieved on a C18 column with an acidic mobile phase to ensure propionate is in its protonated form, allowing for its retention and detection. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a standard.

Experimental Protocols

1. Sample Preparation

a) Plasma and Serum Samples

This protocol is based on the principle of protein precipitation using acetonitrile.

  • Thaw frozen plasma or serum samples on ice.

  • Vortex the sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma or serum.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

b) Fecal Samples

This protocol utilizes a liquid-liquid extraction approach to isolate short-chain fatty acids.

  • Weigh approximately 100 mg of frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.

  • Add 1 mL of sterile, deionized water.

  • Homogenize the sample using a bead-beating instrument for 5 minutes.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean microcentrifuge tube.

  • To 500 µL of the filtered supernatant, add 1 mL of diethyl ether.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (diethyl ether) to a new tube.

  • Evaporate the diethyl ether under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the HPLC mobile phase and transfer to an HPLC vial.

2. HPLC Conditions

The following HPLC parameters can be used for the analysis of this compound:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.01 M Phosphoric Acid in Water (10:90, v/v), pH adjusted to 2.5
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detector UV-Vis Detector
Detection Wavelength 210 nm
Run Time Approximately 10 minutes

3. Standard Curve Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in deionized water.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

4. Data Analysis

  • Inject the prepared samples into the HPLC system.

  • Identify the propionate peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of propionate in the sample using the linear regression equation obtained from the standard curve.

Data Presentation

The following table summarizes typical quantitative data for HPLC methods used in the analysis of propionic acid.

ParameterValueReference
Linearity Range 10 - 1000 mg/Kg
Limit of Detection (LOD) 5 mg/L
Limit of Quantification (LOQ) 0.45 mg/mL (in chicken feces)
Recovery >91% (in bread samples)
Precision (RSD) 3.5%
Retention Time ~6.5 min

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma/Serum Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Feces Fecal Sample Homogenization Homogenization & Liquid-Liquid Extraction Feces->Homogenization HPLC HPLC-UV Analysis Protein_Precipitation->HPLC Homogenization->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for the quantification of this compound.

Propionate Signaling Pathway

propionate_signaling Propionate Propionate GPR41 GPR41/FFAR3 (GPCR) Propionate->GPR41 binds G_protein Gαi/o GPR41->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Responses (e.g., Immune Modulation, Neurotransmitter Regulation) cAMP->Downstream

References

Application Note: Quantitative Analysis of Sodium Propionate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of sodium propionate using Gas Chromatography-Mass Spectrometry (GC-MS). Propionic acid and its salts are significant as food preservatives and are key metabolic products of the gut microbiota.[1] Accurate quantification is crucial in food quality control and in metabolic research. The described protocol can be adapted for various biological matrices and food samples. The methodology involves sample preparation, including extraction and derivatization, followed by GC-MS analysis. Both derivatization-based and derivatization-free approaches are discussed, providing flexibility depending on sample complexity and instrument availability.

Introduction

This compound is a widely used preservative in bakery products and other processed foods to inhibit the growth of mold and some bacteria. In the biomedical field, propionate, a short-chain fatty acid (SCFA), is a product of gut microbial fermentation of dietary fibers and has been shown to have multiple effects on host metabolism.[1] Consequently, accurate and sensitive methods for the quantification of this compound are in high demand.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[2] However, the analysis of SCFAs like propionic acid can be challenging due to their high polarity and volatility.[2] To overcome these challenges, derivatization is often employed to convert the analytes into less polar and more volatile derivatives, improving chromatographic separation and detection.[2] This application note provides detailed protocols for both a derivatization-based and a derivatization-free GC-MS method for the analysis of this compound.

Experimental Protocols

Protocol 1: Derivatization-based GC-MS Analysis using Isobutyl Chloroformate

This protocol is adapted for samples where derivatization is necessary to improve chromatographic performance. Isobutyl chloroformate is used as the derivatizing agent.

1. Materials and Reagents:

  • This compound standard

  • Isobutyl chloroformate

  • Isobutanol

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Methanol, acidified

  • Helium (carrier gas)

  • Deionized water

  • Sample matrix (e.g., food homogenate, fecal extract)

2. Sample Preparation and Derivatization:

  • Extraction: For solid samples, such as smokeless tobacco, extraction can be performed using acidified methanol. For aqueous samples, proceed to the next step.

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by diluting the stock solution.

  • Reaction Mixture: In a reaction vial, combine 125 µL of 20 mM NaOH, 100 µL of pyridine, and 80 µL of isobutanol.

  • Sample/Standard Addition: Add a known volume of the sample extract or calibration standard to the reaction mixture. Adjust the final volume to 650 µL with deionized water.

  • Derivatization: Carefully add 50 µL of isobutyl chloroformate to the vial. Vortex the mixture vigorously to facilitate the esterification reaction.

  • Phase Separation: After the reaction, perform a liquid-liquid extraction to isolate the derivatized propionate.

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: Stabilwax-DA GC column (30 m × 0.25 mm × 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 0.9 mL/min

  • Injection Mode: Splitless

  • Injection Volume: 0.5 µL

  • Oven Temperature Program: Initial temperature of 50°C, ramped to 220°C

  • MS Acquisition Mode: Selected Ion Monitoring (SIM)

Below is a diagram illustrating the experimental workflow for the derivatization-based GC-MS analysis.

GCMS_Workflow_Derivatization cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Food, Biological Matrix) Extraction Extraction with Acidified Methanol Sample->Extraction Derivatization Derivatization with Isobutyl Chloroformate Extraction->Derivatization Standard This compound Standard Standard->Derivatization Injection Splitless Injection (0.5 µL) Derivatization->Injection GC_Separation GC Separation on Stabilwax-DA Column Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Results Results (Concentration of this compound) Quantification->Results

Figure 1: Experimental workflow for derivatization-based GC-MS analysis.
Protocol 2: Derivatization-Free GC-MS Analysis

For some matrices, a direct analysis without derivatization is feasible and preferred to reduce sample preparation time.

1. Materials and Reagents:

  • This compound standard

  • Ethanol

  • Succinic acid

  • Deuterated internal standards (e.g., d6-propionic acid)

  • Helium (carrier gas)

  • Deionized water

2. Sample Preparation:

  • Extraction: Extract SCFAs from the sample matrix using ethanol.

  • Concentration: Concentrate the extract by alkaline vacuum centrifugation.

  • Acidification: To ensure the propionate is in its volatile free acid form, acidify the sample with succinic acid.

  • Internal Standard: Spike the sample with a deuterated internal standard, such as d6-propionic acid, for accurate quantification.

3. GC-MS Parameters:

  • GC System: TRACE 1310 Gas Chromatograph or equivalent

  • MS System: ISQ 7000 Mass Selective Detector or equivalent

  • Column: Nukol Fused Silica Capillary Column (15 m × 0.32 mm × 0.25 µm)

  • Carrier Gas: Helium with a programmed flow rate

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program: Initial temperature of 55°C held for 1 min, ramped to 105°C at 8°C/min and held for 2 min, then ramped to 190°C at 30°C/min and held for 1 min.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM)

Below is a diagram illustrating the logical relationship for the derivatization-free GC-MS analysis.

GCMS_Workflow_NoDerivatization cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Ethanol Extraction Sample->Extraction Concentration Alkaline Vacuum Centrifugation Extraction->Concentration Acidification Acidification with Succinic Acid Concentration->Acidification InternalStandard Spike with Deuterated Internal Standard Acidification->InternalStandard Injection Splitless Injection (1 µL) InternalStandard->Injection GC_Separation GC Separation on Nukol Column Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification against Internal Standard MS_Detection->Quantification Results Final Concentration Quantification->Results

Figure 2: Logical workflow for derivatization-free GC-MS analysis.

Data Presentation

Quantitative data from the GC-MS analysis should be summarized for clarity and comparison. The following table provides an example of expected performance characteristics for a validated method.

ParameterResultReference
**Linearity (R²) **> 0.99
Recovery Rate 95–117%
Reproducibility (RSD) 1–4.5%

The following table presents typical mass-to-charge ratios (m/z) that can be monitored in SIM mode for propionic acid and its deuterated internal standard.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Propionic Acid 7445
d6-Propionic Acid 8051

Conclusion

The GC-MS methods described in this application note provide reliable and reproducible quantification of this compound in various samples. The choice between a derivatization-based and a derivatization-free approach will depend on the specific sample matrix, required sensitivity, and available instrumentation. The derivatization method using isobutyl chloroformate offers excellent chromatographic properties, while the direct injection method provides a faster analysis time. Both methods, when properly validated, are suitable for routine analysis in research and quality control laboratories.

References

Application Notes and Protocols for Studying NF-κB Signaling Pathways In Vitro Using Sodium Propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the effects of sodium propionate on the Nuclear Factor-kappa B (NF-κB) signaling pathway in vitro. This compound, a short-chain fatty acid, has been shown to possess anti-inflammatory properties, partly through the modulation of the NF-κB pathway.[1][2][3][4] These guidelines offer a comprehensive framework for investigating the molecular mechanisms of this compound's action on this critical inflammatory signaling cascade.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors are pivotal regulators of immune and inflammatory responses, cell proliferation, and survival.[5] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by various stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby activating their transcription. Key target genes include those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

This compound has been demonstrated to inhibit the NF-κB signaling pathway, making it a valuable tool for studying inflammatory processes. Its mechanism of action involves the suppression of IκBα degradation and the subsequent reduction of NF-κB p65 phosphorylation and nuclear translocation.

Key Experimental Approaches

To elucidate the effects of this compound on NF-κB signaling, a combination of in vitro assays is recommended:

  • NF-κB Luciferase Reporter Assay: To quantify the transcriptional activity of NF-κB.

  • Western Blot Analysis: To determine the protein levels and post-translational modifications of key signaling components (e.g., p-p65, p65, IκBα).

  • Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of NF-κB.

Data Presentation: Quantitative Summary

The following tables summarize representative quantitative data for investigating the effects of this compound on the NF-κB signaling pathway. These values are based on published literature and may require optimization for specific cell types and experimental conditions.

Table 1: Dose-Response of this compound on NF-κB Luciferase Reporter Activity

This compound (mM)NF-κB Activity (Fold Induction over Control)Percent Inhibition (%)
0 (LPS only)10.00
18.515
56.238
104.159
252.575
351.882

Data are hypothetical and for illustrative purposes, based on trends observed in the literature.

Table 2: Time-Course of this compound (10 mM) on LPS-Induced p65 Phosphorylation

Time (minutes)p-p65 / Total p65 Ratio (Normalized to t=0)
01.0
155.8
308.2
606.5
1203.1

Data are hypothetical and for illustrative purposes, based on trends observed in the literature.

Table 3: Effect of this compound on IκBα Degradation

TreatmentIκBα Protein Level (Relative to Untreated Control)
Untreated Control1.00
LPS (30 min)0.25
This compound (10 mM) + LPS (30 min)0.78

Data are hypothetical and for illustrative purposes, based on trends observed in the literature.

Mandatory Visualizations

NF_Kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation SP This compound SP->IKK_complex Inhibits DNA κB DNA Site NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Activates

Caption: NF-κB Signaling Pathway and the inhibitory effect of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, J774-A1) Transfection 2. Transfection (NF-κB Luciferase Reporter) Cell_Culture->Transfection SP_Treatment 3. Pre-treatment with this compound Transfection->SP_Treatment Stimulation 4. Stimulation (e.g., LPS, TNF-α) SP_Treatment->Stimulation Assay 5. Assay Stimulation->Assay Luciferase Luciferase Assay Assay->Luciferase Western Western Blot Assay->Western EMSA EMSA Assay->EMSA

Caption: Experimental workflow for studying this compound's effect on NF-κB.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB by measuring the light produced from a luciferase reporter gene under the control of an NF-κB-responsive promoter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in sterile water or PBS)

  • LPS or TNF-α (for stimulation)

  • 96-well white, clear-bottom plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.

    • Add 20 µL of the complex to each well.

    • Incubate for 24 hours.

  • This compound Treatment:

    • After 24 hours of transfection, carefully aspirate the medium.

    • Add 90 µL of fresh, serum-free DMEM to each well.

    • Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of the diluted this compound to the respective wells to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 35 mM). Include a vehicle control.

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • NF-κB Activation:

    • Prepare the NF-κB activator solution. Dilute LPS to a final concentration of 1 µg/mL or TNF-α to a final concentration of 20 ng/mL in serum-free DMEM.

    • Add 10 µL of the activator solution to all wells except the unstimulated control wells.

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Carefully aspirate the medium and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • In a luminometer, inject 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the firefly luminescence.

    • Subsequently, inject 100 µL of Stop & Glo Reagent (Renilla substrate) and measure the Renilla luminescence.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

    • Determine the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

Protocol 2: Western Blot Analysis for p65 Phosphorylation and IκBα Degradation

This protocol allows for the semi-quantitative detection of changes in the phosphorylation status of the NF-κB p65 subunit and the degradation of the IκBα inhibitory protein.

Materials:

  • J774-A1 macrophage cells (or other suitable cell line)

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • 6-well plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-NF-κB p65, Rabbit anti-IκBα, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed J774-A1 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with desired concentrations of this compound for 1-2 hours.

    • Stimulate cells with LPS (1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of phospho-p65 to total p65 and IκBα to β-actin.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB to its consensus sequence.

Materials:

  • Nuclear Extraction Kit

  • NF-κB consensus oligonucleotide probe (double-stranded)

  • Biotin or Digoxigenin (DIG) 3'-end DNA labeling kit

  • Poly [d(I-C)]

  • Binding buffer

  • Loading buffer

  • Native polyacrylamide gel (4-6%)

  • TBE buffer

  • Nylon membrane

  • Chemiluminescent detection reagents

Procedure:

  • Nuclear Protein Extraction:

    • Culture and treat cells with this compound and LPS as described in the Western Blot protocol.

    • Harvest cells and extract nuclear proteins using a commercial nuclear extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts.

  • Probe Labeling: Label the NF-κB consensus oligonucleotide probe with biotin or DIG using a 3'-end labeling kit.

  • Binding Reaction:

    • In a microcentrifuge tube, combine 5-10 µg of nuclear extract, 1 µL of Poly [d(I-C)], and binding buffer.

    • Add 1 µL of the labeled probe.

    • For competition assays, add a 50-fold excess of unlabeled probe before adding the labeled probe.

    • For supershift assays, add 1-2 µg of an anti-p65 antibody after the initial binding reaction and incubate for an additional 20 minutes.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Add loading buffer to the binding reactions.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at 100-150V until the dye front is near the bottom.

  • Transfer and Detection:

    • Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.

    • Crosslink the DNA to the membrane using a UV crosslinker.

    • Detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or an anti-DIG-AP conjugate (for DIG) and a chemiluminescent substrate.

    • Visualize the bands on an imaging system.

Troubleshooting

  • High background in Western blots: Increase the number and duration of washes, or try a different blocking agent.

  • No signal in luciferase assay: Check transfection efficiency with a GFP control plasmid. Ensure the reporter plasmid is intact and the correct concentration was used.

  • Weak or no bands in EMSA: Optimize the amount of nuclear extract and probe used. Check the integrity of the nuclear extracts.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the intricate regulation of the NF-κB signaling pathway in various in vitro models.

References

Application of Sodium Propionate in Studying Atopic Dermatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by barrier dysfunction, immune dysregulation, and intense pruritus. Recent research has highlighted the therapeutic potential of short-chain fatty acids (SCFAs), such as propionate, in modulating the pathophysiology of AD. Sodium propionate, the sodium salt of propionic acid, has emerged as a key compound of interest for its ability to alleviate AD-like symptoms in various experimental models. These application notes provide a comprehensive overview of the use of this compound in AD research, detailing its mechanisms of action, experimental protocols, and key quantitative outcomes.

Mechanisms of Action

This compound exerts its therapeutic effects in atopic dermatitis through multiple pathways:

  • Inhibition of Ferroptosis: this compound has been shown to alleviate atopic dermatitis by inhibiting ferroptosis, a form of iron-dependent programmed cell death. This is mediated through the activation of the LTBP2/FABP4 signaling pathway.[1][2][3][4][5]

  • Modulation of Inflammatory Cytokines: Topical application of propionate can inhibit the production of the pro-inflammatory cytokine IL-33 in keratinocytes, a key initiator of the type 2 inflammatory cascade in AD. It also influences other cytokines involved in AD pathogenesis.

  • Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, this compound can modulate gene expression by increasing histone acetylation. This epigenetic modification can suppress inflammatory responses.

  • Regulation of Immune Cells: Atopic dermatitis is associated with a decreased proportion of regulatory T cells (Tregs) in peripheral blood, which are crucial for immune suppression. While direct effects of this compound on Treg differentiation in AD models require further elucidation, SCFAs are known to influence Treg biology.

Data Presentation: Quantitative Outcomes of this compound Treatment

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound in atopic dermatitis models.

Table 1: Effects of Topical this compound on Atopic Dermatitis Severity Scores

AD Model/Study PopulationTreatmentDurationOutcome MeasureResultReference
MC903-Induced AD in BALB/c MiceTopical Propionate9 daysSkin Lesion Severity ScoreSignificant reduction compared to MC903 alone
Human AD PatientsTopical Propionate2 weeksTreated Region-Specific SCORADSignificant reduction from baseline
Human AD PatientsTopical Propionate2 weeksSkin Symptom Intensity ScoreSignificant reduction from baseline
Human AD PatientsTopical Propionate2 weeksSubjective Pruritus ScoreSignificant reduction from baseline

Table 2: Effects of this compound on Skin Barrier Function

AD Model/Study PopulationTreatmentDurationOutcome MeasureResultReference
Human AD PatientsTopical Propionate2 weeksTransepidermal Water Loss (TEWL)Significant decrease from baseline
Human AD PatientsTopical Propionate2 weeksSkin HydrationSignificant increase from baseline
TNF-α/IFN-γ induced AD cell model (HaCaT cells)This compound Treatment-Filaggrin (FLG) and Loricrin (LOR) expressionIncreased expression

Table 3: Effects of this compound on Immunological Parameters

AD ModelTreatmentOutcome MeasureResultReference
MC903-Induced AD in BALB/c MiceTopical PropionateTotal Serum IgESignificant reduction compared to MC903 alone
MC903-Induced AD in BALB/c MiceTopical PropionateEar mRNA expression of IL-33Significant reduction compared to MC903 alone
MC903-Induced AD in BALB/c MiceTopical PropionateEar mRNA expression of TSLPSignificant reduction compared to MC903 alone

Experimental Protocols

Detailed methodologies for key experiments involving this compound in atopic dermatitis models are provided below.

Protocol 1: MC903-Induced Atopic Dermatitis Model in Mice

This protocol describes the induction of AD-like skin inflammation using the vitamin D3 analog, MC903 (calcipotriol), and subsequent treatment with this compound.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • MC903 (Calcipotriol) solution (e.g., 20 µM in ethanol)

  • This compound solution (concentration to be optimized, e.g., in a suitable vehicle like saline or a cream base)

  • Vehicle control (e.g., ethanol)

  • Micropipette

  • Anesthesia (e.g., isoflurane)

  • Calipers for ear thickness measurement

Procedure:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Induction of AD:

    • Lightly anesthetize the mice.

    • Topically apply a defined volume (e.g., 20 µL) of MC903 solution to the inner and outer surface of one ear daily for a specified period (e.g., 9-14 consecutive days).

    • Apply the vehicle control to the contralateral ear.

  • This compound Treatment:

    • Following the induction period, or concurrently, topically apply the this compound solution to the MC903-treated ear daily.

    • A control group should receive MC903 and the vehicle for the this compound solution.

  • Assessment of AD Severity:

    • Ear Thickness: Measure ear thickness daily or every other day using a caliper.

    • SCORAD Index: Evaluate skin lesions (erythema, scaling, excoriation) based on a scoring system adapted for mice.

    • Scratching Behavior: Monitor and quantify scratching frequency for a defined period.

  • Sample Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect ear tissue and serum.

    • Histology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

    • Immunohistochemistry: Stain tissue sections for specific markers like IL-33.

    • Gene Expression Analysis (qPCR): Extract RNA from ear tissue to quantify the expression of cytokines (e.g., IL-33, TSLP, IL-4, IL-13) and skin barrier proteins.

    • Serum IgE Measurement (ELISA): Measure total IgE levels in the serum.

Protocol 2: Ovalbumin (OVA)-Induced Atopic Dermatitis Model in Mice

This model mimics the allergic sensitization phase of AD.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum) as an adjuvant

  • This compound (for oral gavage or topical application)

  • Dorsal skin shaving equipment

Procedure:

  • Sensitization:

    • Intraperitoneally inject mice with OVA emulsified in Alum on day 0 and day 7.

  • Challenge:

    • On day 14, shave the dorsal skin of the mice.

    • Apply a patch containing OVA to the shaved skin and repeat the challenge every 2-3 days for several weeks.

  • This compound Administration:

    • Administer this compound either orally (gavage) or topically to the site of OVA challenge, starting from the first challenge or after the establishment of skin lesions.

  • Assessment and Analysis:

    • Monitor the development of skin lesions and score their severity.

    • Measure serum OVA-specific IgE and IgG1 levels.

    • Perform histological analysis of the skin to assess epidermal hyperplasia and immune cell infiltration.

    • Analyze cytokine profiles (e.g., IL-4, IL-5, IL-13) in the skin or serum.

Protocol 3: In Vitro Keratinocyte Inflammation Model

This protocol is for studying the direct effects of this compound on keratinocytes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • TNF-α and IFN-γ to induce an inflammatory state

  • This compound solution

  • Reagents for RNA extraction, qPCR, and Western blotting

Procedure:

  • Cell Culture: Culture HaCaT cells to a desired confluency.

  • Induction of Inflammation: Treat the cells with a combination of TNF-α and IFN-γ for 24 hours to mimic the inflammatory environment of AD.

  • This compound Treatment: Co-treat the cells with different concentrations of this compound.

  • Analysis:

    • Gene Expression: Extract RNA and perform qPCR to analyze the expression of genes related to skin barrier function (e.g., Filaggrin, Loricrin) and inflammation.

    • Protein Expression: Perform Western blotting to analyze the protein levels of key signaling molecules and barrier proteins.

Visualization of Pathways and Workflows

Sodium_Propionate_Mechanism cluster_SP This compound cluster_Effects Cellular Effects cluster_Outcome Therapeutic Outcomes in Atopic Dermatitis SP This compound HDAC HDAC Inhibition SP->HDAC Ferroptosis Inhibition of Ferroptosis (via LTBP2/FABP4) SP->Ferroptosis Cytokine Decreased Pro-inflammatory Cytokines (e.g., IL-33) SP->Cytokine Inflammation Reduced Skin Inflammation HDAC->Inflammation Ferroptosis->Inflammation Cytokine->Inflammation Barrier Improved Skin Barrier Function Cytokine->Barrier (e.g., increased FLG, LOR) Symptoms Alleviation of Clinical Symptoms Inflammation->Symptoms Barrier->Symptoms

Experimental_Workflow_InVivo cluster_Induction AD Model Induction cluster_Treatment Treatment Phase cluster_Assessment Assessment cluster_Analysis Ex Vivo Analysis Induction Induce AD in Mice (MC903 or OVA) Treatment Administer this compound (Topical or Oral) Induction->Treatment Control Administer Vehicle Control Induction->Control Clinical Clinical Scoring (Ear Thickness, SCORAD) Treatment->Clinical Behavioral Behavioral Analysis (Scratching) Treatment->Behavioral Control->Clinical Control->Behavioral Histology Histology (H&E) Clinical->Histology Behavioral->Histology qPCR Gene Expression (qPCR) Histology->qPCR ELISA Protein Quantification (ELISA) qPCR->ELISA

Logical_Relationship SP_Treatment This compound Treatment Molecular_Changes Molecular Changes - HDAC Inhibition - Reduced IL-33 - Ferroptosis Inhibition SP_Treatment->Molecular_Changes Cellular_Response Cellular Response - Reduced Keratinocyte  Activation - Improved Barrier  Protein Expression Molecular_Changes->Cellular_Response Tissue_Level_Effects Tissue-Level Effects - Decreased Epidermal  Hyperplasia - Reduced Immune  Cell Infiltration Cellular_Response->Tissue_Level_Effects Clinical_Improvement Clinical Improvement - Reduced Erythema  and Scaling - Decreased Pruritus Tissue_Level_Effects->Clinical_Improvement

References

Sodium Propionate: A Potential Therapeutic Agent for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a set of chronic inflammatory conditions of the gastrointestinal tract.[1] The pathogenesis involves a complex interplay between genetic susceptibility, environmental factors, gut microbiota, and the host immune system.[1] Emerging research highlights the therapeutic potential of short-chain fatty acids (SCFAs), which are metabolites produced by gut microbial fermentation of dietary fiber.[2] Sodium propionate, a prominent SCFA, has demonstrated significant promise in ameliorating IBD by enhancing intestinal barrier function, reducing inflammation, and mitigating oxidative stress.[3][4] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its investigation in preclinical IBD models.

Mechanism of Action

This compound exerts its therapeutic effects through multiple interconnected pathways. It is known to modulate host-microbe interactions, reinforce the gut epithelial barrier, and regulate both innate and adaptive immune responses. The primary mechanisms include the activation of G protein-coupled receptors (GPRs), inhibition of histone deacetylases (HDACs), and modulation of key inflammatory signaling cascades.

1. Enhancement of Intestinal Barrier Function

A primary defect in IBD is increased intestinal permeability. This compound has been shown to restore the integrity of the epithelial barrier by upregulating the expression of tight junction proteins, including Zonula Occludens-1 (ZO-1), occludin, and E-cadherin. This reinforcement prevents the translocation of harmful luminal antigens, which can trigger an inflammatory response.

2. Anti-inflammatory and Immunomodulatory Effects

This compound exhibits potent anti-inflammatory properties by:

  • Reducing Pro-inflammatory Cytokines: It significantly inhibits the expression of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

  • Modulating Immune Cells: Propionate influences the differentiation and function of immune cells. It can promote the expansion of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance in the gut. It also modulates macrophage polarization towards an anti-inflammatory phenotype.

  • Inhibiting Inflammatory Pathways: It targets critical signaling pathways like NF-κB and STAT3, which are central to the inflammatory process.

3. Reduction of Oxidative Stress

Oxidative stress is a significant contributor to mucosal damage in IBD. This compound helps to rebalance the redox state by decreasing the levels of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and oxidative activity, while increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Key Signaling Pathways

The therapeutic effects of this compound are mediated by several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

1. GPR43 and HDAC Inhibition

Propionate is a natural ligand for G protein-coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2). Activation of GPR43 on intestinal epithelial and immune cells triggers downstream signaling that promotes anti-inflammatory responses. Furthermore, propionate acts as a histone deacetylase (HDAC) inhibitor. By inhibiting class I HDACs, propionate increases histone acetylation, leading to changes in gene expression that favor gut homeostasis and tissue repair. This dual action on GPR43 and HDACs is central to its immunomodulatory function.

GPR43_HDAC_Pathway cluster_extracellular Extracellular cluster_cell Intestinal Epithelial / Immune Cell Propionate This compound GPR43 GPR43 Receptor Propionate->GPR43 activates HDAC HDACs (e.g., HDAC2, 8) Propionate->HDAC inhibits GeneExpression Anti-inflammatory Gene Expression (e.g., IL-10, Treg expansion) GPR43->GeneExpression signals to promote Histones Histones HDAC->Histones deacetylates AcetylatedHistones Acetylated Histones (e.g., H3K9/14, H3K18) HDAC->AcetylatedHistones increases acetylation AcetylatedHistones->GeneExpression promotes

Propionate signaling via GPR43 and HDAC inhibition.

2. STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often hyperactivated in IBD, driving the production of inflammatory mediators. Studies show that in dextran sodium sulfate (DSS)-induced colitis models, there is a marked increase in the phosphorylation of STAT3. This compound treatment effectively inhibits this phosphorylation, thereby downregulating the expression of downstream targets like IL-1β, IL-6, and TNF-α and reducing inflammation.

STAT3_Pathway DSS IBD Stimulus (e.g., DSS) STAT3 STAT3 DSS->STAT3 promotes phosphorylation pSTAT3 p-STAT3 (Phosphorylated) STAT3->pSTAT3 Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) & Macrophage Infiltration pSTAT3->Inflammation induces Propionate This compound Propionate->pSTAT3 inhibits

Inhibition of the STAT3 inflammatory pathway.

3. NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory responses. In inflammatory conditions, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like COX-2 and iNOS. This compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKBa IκBα NFkB_complex NF-κB / IκBα Complex NFkB NF-κB NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (COX-2, iNOS) NFkB_nuc->Genes activates transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->IKBa promotes degradation Propionate This compound Propionate->IKBa prevents degradation DSS_Workflow Acclimatization 1. Animal Acclimatization (7 days) C57BL/6 mice, 8-10 weeks old Grouping 2. Group Assignment (n=8-10 per group) - Control - Propionate Only - DSS Only - DSS + Propionate Acclimatization->Grouping Pretreatment 3. Pre-treatment Phase (Days 1-6) Control/DSS Groups: Regular water Propionate Groups: 1% this compound water Grouping->Pretreatment Induction 4. Colitis Induction (Days 7-14) DSS Groups: 3% DSS in drinking water (Propionate co-administered for DSS+Prop group) Pretreatment->Induction Monitoring 5. Daily Monitoring (Days 1-14) - Body Weight - Stool Consistency - Presence of Blood (Hemoccult) Induction->Monitoring Sacrifice 6. Sacrifice & Tissue Collection (Day 14) Monitoring->Sacrifice Analysis 7. Endpoint Analysis - Colon Length & Weight - Histology (H&E Staining) - MPO Assay - Cytokine Analysis (qPCR/ELISA) - Protein Expression (Western Blot) Sacrifice->Analysis

References

Application Notes and Protocols: Investigating the Effects of Sodium Propionate on Cardiac Function in Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease or hypertension. Emerging research suggests that short-chain fatty acids (SCFAs), such as propionate, produced by gut microbial fermentation of dietary fibers, may offer protective effects on the cardiovascular system. Sodium propionate, a salt of propionic acid, has been investigated for its potential to ameliorate cardiac dysfunction in the context of diabetes. These application notes provide a comprehensive overview of the current understanding, experimental protocols, and key data related to the effects of this compound on cardiac function in diabetic models.

Mechanism of Action

This compound is believed to exert its cardioprotective effects through multiple pathways, primarily by reducing oxidative stress, inflammation, apoptosis, and improving lipid metabolism.[1][2][3] One of the key mechanisms involves the activation of G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[1] Activation of these receptors can trigger downstream signaling cascades that collectively contribute to improved cardiac function.

In diabetic models, this compound administration has been shown to significantly reduce levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the pro-apoptotic marker caspase-3 in cardiac tissue.[1] Furthermore, it enhances the endogenous antioxidant defense system by increasing the levels of superoxide dismutase (SOD), catalase, and reduced glutathione.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound (200 mg/kg) on various parameters in a high-fat diet/streptozotocin-induced type 2 diabetic rat model.

Table 1: Effects of this compound on Biochemical Parameters in Diabetic Rats

ParameterControlDiabeticDiabetic + this compound
Fasting Blood Glucose (mg/dL)95.4 ± 4.2345.2 ± 10.1110.8 ± 5.5
Plasma Insulin (µU/mL)12.6 ± 1.125.8 ± 1.914.2 ± 1.3
HbA1c (%)4.8 ± 0.39.2 ± 0.65.5 ± 0.4
Total Cholesterol (mg/dL)150.2 ± 7.8280.4 ± 12.3165.6 ± 8.9
Triglycerides (mg/dL)105.7 ± 6.4210.1 ± 11.8115.3 ± 7.1
LDL-Cholesterol (mg/dL)80.3 ± 4.1165.9 ± 9.790.1 ± 5.3
HDL-Cholesterol (mg/dL)45.1 ± 2.928.7 ± 2.142.5 ± 3.0

Table 2: Effects of this compound on Cardiac Injury and Inflammatory Markers in Diabetic Rats

ParameterControlDiabeticDiabetic + this compound
Creatine Kinase-MB (U/L)25.6 ± 2.158.9 ± 4.730.2 ± 2.8
Troponin-I (ng/mL)0.12 ± 0.020.45 ± 0.050.18 ± 0.03
Lactate Dehydrogenase (U/L)180.5 ± 10.2350.8 ± 15.6195.4 ± 11.9
TNF-α (pg/mL)35.2 ± 3.189.6 ± 7.242.8 ± 4.0
IL-1β (pg/mL)20.1 ± 1.855.4 ± 4.925.7 ± 2.2
IL-6 (pg/mL)40.7 ± 3.598.2 ± 8.150.1 ± 4.6
Caspase-3 (ng/mL)1.8 ± 0.24.9 ± 0.52.2 ± 0.3

Table 3: Effects of this compound on Oxidative Stress Markers in Diabetic Rats

ParameterControlDiabeticDiabetic + this compound
Malondialdehyde (nmol/mg protein)1.2 ± 0.13.8 ± 0.41.5 ± 0.2
Superoxide Dismutase (U/mg protein)15.8 ± 1.27.2 ± 0.614.1 ± 1.1
Catalase (U/mg protein)28.4 ± 2.512.9 ± 1.125.6 ± 2.2
Reduced Glutathione (µg/mg protein)5.6 ± 0.42.1 ± 0.25.1 ± 0.5

Table 4: Effects of this compound on Cardiovascular Parameters in Diabetic Rats

ParameterControlDiabeticDiabetic + this compound
Systolic Blood Pressure (mmHg)120 ± 5155 ± 8125 ± 6
Diastolic Blood Pressure (mmHg)80 ± 4105 ± 685 ± 5
Heart Rate (beats/min)300 ± 15410 ± 20320 ± 18

Experimental Protocols

Induction of Type 2 Diabetic Cardiomyopathy in a Rat Model

This protocol describes the induction of a type 2 diabetic model in Wistar rats, which is suitable for studying the effects of therapeutic agents like this compound.

Materials:

  • Male Wistar rats (200-300g)

  • High-fat diet (HFD)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

Procedure:

  • Acclimatize rats for one week with standard chow and water ad libitum.

  • Induce insulin resistance by feeding the rats a high-fat diet for a specified period (e.g., 2 weeks).

  • Following the HFD period, induce diabetes by a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg body weight), freshly dissolved in cold citrate buffer.

  • Confirm the diabetic state by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Divide the animals into experimental groups:

    • Control (non-diabetic)

    • Control + this compound

    • Diabetic

    • Diabetic + this compound (e.g., 200 mg/kg/day via oral gavage)

    • Diabetic + Positive Control (e.g., Metformin)

  • Administer the respective treatments daily for the duration of the study (e.g., 4-8 weeks).

  • Monitor body weight, food, and water intake regularly.

  • At the end of the treatment period, perform functional assessments (e.g., echocardiography, blood pressure measurement) and collect blood and heart tissue for biochemical and histological analysis.

Assessment of Cardiac Function using Echocardiography in a Mouse Model

Echocardiography is a non-invasive technique to assess cardiac structure and function. The following is a general protocol for performing echocardiography in mice.

Materials:

  • High-frequency ultrasound system with a linear array transducer (15-40 MHz)

  • Anesthesia system (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • ECG electrodes

  • Depilatory cream

  • Ultrasound gel

Procedure:

  • Anesthetize the mouse using isoflurane (1-2% for maintenance). Monitor the heart rate and respiration throughout the procedure.

  • Remove the chest fur using a depilatory cream to ensure optimal image quality.

  • Place the mouse in a supine or left lateral decubitus position on a heating pad to maintain its body temperature at 37°C.

  • Attach ECG leads to the limbs for heart rate monitoring and gating of the image acquisition.

  • Apply a layer of pre-warmed ultrasound gel to the chest.

  • Acquire two-dimensional (2D) images in the parasternal long-axis (PLAX) and short-axis (PSAX) views.

  • From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular (LV) dimensions.

  • Measure the following parameters from the M-mode images:

    • LV internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)

    • Interventricular septal thickness at end-diastole (IVSd)

    • LV posterior wall thickness at end-diastole (LVPWd)

  • Calculate the following functional parameters:

    • Fractional Shortening (FS %) = [(LVIDd - LVIDs) / LVIDd] x 100

    • Ejection Fraction (EF %) (calculated using a standard formula)

    • LV Mass

  • If available, perform Doppler imaging to assess diastolic function by measuring the mitral inflow E/A ratio.

  • Analyze the acquired images using the ultrasound system's software.

Signaling Pathways and Visualizations

The cardioprotective effects of this compound in diabetic models are mediated by a network of signaling pathways. The primary interaction is through the activation of G-protein coupled receptors GPR41 and GPR43.

Sodium_Propionate_Signaling cluster_diabetes Pathophysiology of Diabetic Cardiomyopathy cluster_propionate Therapeutic Intervention with this compound SP This compound GPR GPR41 / GPR43 SP->GPR activates Antioxidants Antioxidant Enzymes (SOD, Catalase) SP->Antioxidants upregulates Oxidative_Stress Oxidative Stress (Increased ROS) GPR->Oxidative_Stress inhibits Inflammation Inflammation (TNF-α, IL-1β, IL-6) GPR->Inflammation inhibits Apoptosis Apoptosis (Increased Caspase-3) GPR->Apoptosis inhibits PI3K_AKT PI3K/AKT Pathway GPR->PI3K_AKT activates Diabetes Diabetes Mellitus Hyperglycemia Hyperglycemia Diabetes->Hyperglycemia Dyslipidemia Dyslipidemia Diabetes->Dyslipidemia Hyperglycemia->Oxidative_Stress Dyslipidemia->Oxidative_Stress Oxidative_Stress->Inflammation Cardiac_Dysfunction Cardiac Dysfunction (Hypertrophy, Fibrosis) Oxidative_Stress->Cardiac_Dysfunction Inflammation->Apoptosis Inflammation->Cardiac_Dysfunction Apoptosis->Cardiac_Dysfunction Improved_Function Improved Cardiac Function Antioxidants->Oxidative_Stress reduces eNOS eNOS Activation PI3K_AKT->eNOS NO Nitric Oxide (NO) Production eNOS->NO NO->Improved_Function promotes

Caption: Proposed signaling pathway of this compound in diabetic cardiomyopathy.

Experimental_Workflow Start Start: Acclimatize Wistar Rats HFD Induce Insulin Resistance (High-Fat Diet) Start->HFD STZ Induce Diabetes (Low-Dose STZ Injection) HFD->STZ Grouping Group Allocation (Control, Diabetic, Treatment) STZ->Grouping Treatment Daily this compound Administration Grouping->Treatment Treatment Groups Monitoring Monitor Physiological Parameters (Weight, Glucose) Grouping->Monitoring All Groups Treatment->Monitoring Assessment Functional Assessment (Echocardiography, Blood Pressure) Monitoring->Assessment Collection Sample Collection (Blood, Heart Tissue) Assessment->Collection Analysis Biochemical & Histological Analysis Collection->Analysis

Caption: Experimental workflow for investigating this compound in diabetic rats.

Conclusion

The available evidence strongly suggests that this compound has significant cardioprotective effects in diabetic models. Its ability to mitigate oxidative stress, inflammation, and apoptosis, while improving metabolic parameters, makes it a promising candidate for further investigation as a therapeutic agent for diabetic cardiomyopathy. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the mechanisms of action and therapeutic potential of this compound. Future studies should focus on validating these findings in different diabetic models and exploring the downstream signaling pathways of GPR41/43 activation in greater detail.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Sodium Propionate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium propionate, a short-chain fatty acid (SCFA) produced by gut microbiota from dietary fiber, has garnered significant attention for its immunomodulatory and anti-inflammatory properties.[1][2][3] In vitro models are indispensable tools for elucidating the molecular mechanisms underlying these effects and for the preliminary screening of propionate's therapeutic potential. This document provides detailed application notes and protocols for establishing and utilizing in vitro models to investigate the anti-inflammatory effects of this compound. The protocols described herein are based on established methodologies and provide a framework for consistent and reproducible results.

Key Mechanisms of Action

This compound exerts its anti-inflammatory effects through several key mechanisms, including:

  • Inhibition of the NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1] This is a critical pathway that regulates the expression of numerous pro-inflammatory genes. The inhibitory effect is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.

  • Histone Deacetylase (HDAC) Inhibition: Propionate is a known inhibitor of histone deacetylases (HDACs), particularly class I HDACs. By inhibiting HDACs, propionate increases histone acetylation, leading to a more open chromatin structure and altered gene expression, which can suppress inflammatory responses.

  • Modulation of MAPK Signaling Pathway: Evidence suggests that this compound can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including inflammation.

In Vitro Models and Experimental Workflow

A typical in vitro experimental workflow to study the anti-inflammatory effects of this compound involves the following steps:

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cell_culture Cell Culture (e.g., J774-A1, RAW 264.7) propionate_treatment Pre-treatment with This compound cell_culture->propionate_treatment Step 1 inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, H2O2) propionate_treatment->inflammatory_stimulus Step 2 cell_viability Cell Viability Assay (MTT) inflammatory_stimulus->cell_viability Step 3 protein_expression Protein Expression Analysis (Western Blot) inflammatory_stimulus->protein_expression Step 3 cytokine_quantification Cytokine Quantification (ELISA) inflammatory_stimulus->cytokine_quantification Step 3

Caption: General experimental workflow for in vitro studies.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various inflammatory markers, as reported in the literature.

Table 1: Effect of this compound on Pro-inflammatory Gene and Protein Expression

Cell LineInflammatory StimulusThis compound ConcentrationTargetEffectReference
J774-A1LPS0.1, 1, 10 mMCOX-2Concentration-dependent decrease
J774-A1LPS0.1, 1, 10 mMiNOSConcentration-dependent decrease
Rumen Epithelial CellsLPS (10 µg/mL)25, 35 mMP-NF-κB p65Significant decrease
Rumen Epithelial CellsLPS (10 µg/mL)25, 35 mMP-IκBSignificant decrease

Table 2: Effect of this compound on Cytokine Production

Cell LineInflammatory StimulusThis compound ConcentrationCytokineEffectReference
Rumen Epithelial CellsLPS (10 µg/mL)35 mMTNF-αReduction
Rumen Epithelial CellsLPS (10 µg/mL)35 mMIL-1βReduction
Rumen Epithelial CellsLPS (10 µg/mL)35 mMIL-6Reduction
RAW 264.7Brucella abortus1, 2.5, 5 mMTNF-αDose-dependent decrease
RAW 264.7Brucella abortus1, 2.5, 5 mMIL-1βDose-dependent decrease
RAW 264.7Brucella abortus1, 2.5, 5 mMIL-6Dose-dependent decrease

Table 3: Effect of this compound on Histone Acetylation

Cell LineThis compound ConcentrationHistone MarkEffectReference
Bovine Mammary Epithelial (MAC-T)0 to 3.0 mMH3K9/14 acetylationConcentration-dependent increase
Bovine Mammary Epithelial (MAC-T)0 to 3.0 mMH3K18 acetylationConcentration-dependent increase

Experimental Protocols

Protocol 1: Cell Culture and Inflammatory Stimulation

1.1. Cell Lines:

  • J774-A1 Murine Macrophages: A commonly used cell line for studying inflammation.

  • RAW 264.7 Murine Macrophages: Another well-established macrophage cell line for inflammation studies.

  • Bovine Mammary Epithelial Cells (MAC-T): Useful for studying inflammation in the context of mammary gland health.

  • Rumen Epithelial Cells: Relevant for studies on gut inflammation in ruminants.

  • Intestinal Porcine Epithelial Cells (IPEC-J2): A model for the porcine intestine.

1.2. Cell Culture Conditions:

  • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

1.3. Inflammatory Stimulation:

  • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, widely used to induce an inflammatory response. A typical concentration is 1-10 µg/mL.

  • Hydrogen Peroxide (H2O2): Used to induce oxidative stress, which is closely linked to inflammation.

  • Pathogens: Live or heat-inactivated pathogens like Brucella abortus can be used to mimic infection-induced inflammation.

1.4. This compound Treatment:

  • Prepare a stock solution of this compound in sterile PBS or culture medium.

  • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 35 mM) for a specified period (e.g., 2, 4, or 24 hours) before adding the inflammatory stimulus.

Protocol 2: Cell Viability Assay (MTT Assay)

2.1. Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

2.2. Procedure:

  • Seed cells in a 96-well plate at a density of 4 x 10^4 cells per well and incubate overnight.

  • Treat the cells with different concentrations of this compound for the desired duration.

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C in the dark.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Western Blot Analysis for Signaling Proteins

3.1. Principle: Western blotting is used to detect and quantify specific proteins in a sample, such as components of the NF-κB and MAPK signaling pathways.

3.2. Procedure:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, total p65, total IκBα, acetylated histones, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 4: Cytokine Quantification (ELISA)

4.1. Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

4.2. Procedure:

  • Collect the cell culture supernatants after the experimental treatments.

  • Use a commercial ELISA kit for the specific cytokine of interest, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Block the plate to prevent non-specific binding.

  • Add the culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate again and add a substrate that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

NFkB_pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 IκBα degradation Nucleus Nucleus p65->Nucleus translocation Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription SP This compound SP->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

HDAC_inhibition_pathway cluster_hdac HDAC Inhibition Pathway SP This compound HDAC Histone Deacetylase (HDAC) SP->HDAC inhibits Histone Histone Tail (Lysine) HDAC->Histone deacetylates Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone acetylation Chromatin Chromatin Structure Acetylated_Histone->Chromatin opens Gene_Expression Altered Gene Expression (Suppression of Inflammatory Genes) Chromatin->Gene_Expression

Caption: Mechanism of HDAC inhibition by this compound.

References

Determining Sodium Propionate Levels in Food and Feed: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium propionate (E281) is a widely used preservative in a variety of food and feed products to inhibit the growth of mold and some bacteria.[1][2][3] It is the sodium salt of propionic acid and is commonly found in baked goods, cheeses, nonalcoholic beverages, confections, and animal feed.[4][5] Monitoring the concentration of this compound is crucial to ensure product quality, safety, and compliance with regulatory limits. This document provides detailed protocols for the determination of this compound in food and feed samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Principle of Analysis

The determination of this compound in food and feed matrices typically involves an extraction step to isolate the analyte from the sample, followed by chromatographic separation and detection. Since this compound is a salt, it is often converted to propionic acid for analysis.

  • High-Performance Liquid Chromatography (HPLC): The extracted and acidified sample is injected into an HPLC system. The propionic acid is separated from other components on a reverse-phase column (e.g., C18) and detected by a UV detector, typically at a wavelength of 210 nm.

  • Gas Chromatography (GC): The sample is acidified to convert this compound to the more volatile propionic acid. The propionic acid is then extracted with an organic solvent and injected into a GC system equipped with a Flame Ionization Detector (FID).

High-Performance Liquid Chromatography (HPLC) Method

This protocol details the determination of this compound in food samples using HPLC with UV detection.

Apparatus and Reagents
  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.45 µm)

  • This compound standard

  • Propionic acid standard

  • Sodium hydroxide (0.1 mol/L)

  • Sulfuric acid or Phosphoric acid for pH adjustment

  • Acetonitrile (HPLC grade)

  • Diammonium hydrogen phosphate or Sodium sulfate (for mobile phase)

  • Ultrapure water

Experimental Protocol

3.2.1. Standard Preparation

  • Prepare a stock standard solution of this compound (e.g., 1000 mg/L) in ultrapure water.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 1000 mg/L.

3.2.2. Sample Preparation

  • Weigh 5 g of the homogenized food or feed sample into a 50 mL centrifuge tube.

  • Add 20 mL of 0.1 mol/L sodium hydroxide solution.

  • Mix thoroughly using a vortex mixer.

  • Place the tube in an ultrasonic bath for 10-15 minutes to facilitate extraction.

  • Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a vial for HPLC analysis.

3.2.3. HPLC Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of sodium sulfate (8.0 mM) + sulfuric acid (1.0 mM) and acetonitrile (90:10, v/v). Alternatively, a mobile phase of 1.5 g/L diammonium hydrogen phosphate solution (pH adjusted to 2.7-3.5 with phosphoric acid) and methanol (95:5, v/v) can be used.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10-25 µL

  • Column Temperature: 40 °C

3.2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • The amount of this compound in the original sample is calculated using the following formula: this compound (mg/kg) = (C x V x D) / W Where:

    • C = Concentration from the calibration curve (mg/L)

    • V = Final volume of the extract (L)

    • D = Dilution factor (if any)

    • W = Weight of the sample (kg)

HPLC Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Homogenize Food/Feed Sample weigh Weigh 5g of Sample start->weigh extract Add 20mL 0.1M NaOH & Vortex weigh->extract ultrasonicate Ultrasonicate for 15 min extract->ultrasonicate centrifuge Centrifuge at 5000 rpm for 10 min ultrasonicate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject Sample into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 210 nm separate->detect quantify Quantify this compound detect->quantify calibrate Construct Calibration Curve calibrate->quantify GC_Workflow cluster_sample_prep_gc Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis_gc Data Analysis start_gc Homogenize Food/Feed Sample weigh_gc Weigh 2g of Sample start_gc->weigh_gc add_is Add Internal Standard weigh_gc->add_is acidify_extract Add Ethyl Acetate & Phosphoric Acid, then Vortex add_is->acidify_extract centrifuge_gc Centrifuge at 4000 rpm for 5 min acidify_extract->centrifuge_gc dry_extract Transfer & Dry Organic Layer centrifuge_gc->dry_extract inject_gc Inject Sample into GC dry_extract->inject_gc separate_gc Separate on FFAP Column inject_gc->separate_gc detect_gc Detect with FID separate_gc->detect_gc quantify_gc Quantify this compound detect_gc->quantify_gc calibrate_gc Construct Calibration Curve (Peak Area Ratios) calibrate_gc->quantify_gc

References

Application Notes and Protocols for Sodium Propionate as an Antifungal Agent in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propionate, the sodium salt of propionic acid, is a well-established antifungal agent widely utilized in the food industry as a preservative.[1][2] Its efficacy in inhibiting the growth of molds and some bacteria, coupled with its classification as a Generally Recognized As Safe (GRAS) substance by the FDA, makes it an attractive candidate for laboratory applications, particularly in preventing fungal contamination in cell cultures and other sensitive experimental systems.[1] This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of this compound as an antifungal agent in a laboratory environment.

The primary mechanism of action of this compound is dependent on the release of propionic acid, which is more effective in its undissociated form.[3][4] This undissociated acid can penetrate the fungal cell membrane and disrupt normal cellular processes. Once inside the cell, at a more neutral intracellular pH, the acid dissociates, releasing protons and acidifying the cytoplasm. This process inhibits crucial metabolic pathways. A key target is the inhibition of CoA-dependent enzymes, such as pyruvate dehydrogenase and succinyl-CoA synthetase, by the accumulation of propionyl-CoA. This interference with glucose metabolism and the citric acid cycle ultimately hinders fungal growth and proliferation. Furthermore, studies have indicated that propionic acid can induce apoptosis-like cell death in fungi, involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. The antifungal activity of this compound is significantly influenced by pH, with greater efficacy observed in more acidic environments where a higher proportion of propionic acid is in its undissociated state.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against common laboratory fungal contaminants. It is important to note that the effectiveness of this compound is pH-dependent, with higher activity at lower pH values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi at pH 7.0

Fungal SpeciesMIC (ppm)
Aspergillus niger>51,200
Aspergillus oryzae>51,200
Aspergillus versicolor>51,200
Candida albicans51,200
Candida tropicalis51,200
Penicillium roqueforti>51,200
Rhizopus oryzae>51,200

Table 2: pH-Dependent Antifungal Activity of Propionic Acid (Illustrative)

Fungal GrouppHMIC of Propionic Acid (mM)
Molds & Yeasts3< 10
Molds & Yeasts520 - 120
Molds & Yeasts7> 500

Note: This table illustrates the general trend of increased propionic acid efficacy at lower pH. Specific MIC values can vary between fungal species.

Signaling Pathways and Experimental Workflows

Antifungal_Mechanism_of_Sodium_Propionate cluster_outside Extracellular Environment (Acidic pH) cluster_cell Fungal Cell Sodium_Propionate This compound Propionic_Acid Propionic Acid (Undissociated) Sodium_Propionate->Propionic_Acid Dissociation Propionic_Acid_In Propionic Acid Propionic_Acid->Propionic_Acid_In Membrane Permeation Cell_Membrane Cytoplasm Mitochondrion Mitochondrion ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Induces Propionate_Ion Propionate Ion Propionic_Acid_In->Propionate_Ion H_Ion H+ Propionic_Acid_In->H_Ion Dissociation Propionyl_CoA Propionyl-CoA Propionate_Ion->Propionyl_CoA Activation H_Ion->Mitochondrion Cytoplasmic Acidification Pyruvate_Dehydrogenase Pyruvate Dehydrogenase Propionyl_CoA->Pyruvate_Dehydrogenase Inhibition Succinyl_CoA_Synthetase Succinyl-CoA Synthetase Propionyl_CoA->Succinyl_CoA_Synthetase Inhibition Metabolic_Disruption Metabolic Disruption Pyruvate_Dehydrogenase->Metabolic_Disruption Succinyl_CoA_Synthetase->Metabolic_Disruption Apoptosis Apoptosis Metabolic_Disruption->Apoptosis ROS->Apoptosis Triggers

Caption: Antifungal mechanism of this compound.

Broth_Microdilution_Workflow Start Start Prepare_SP Prepare this compound Stock Solution Start->Prepare_SP Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_SP->Serial_Dilution Inoculate Inoculate Wells with Fungal Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Fungal Inoculum (e.g., 0.4x10^4 to 5x10^4 CFU/mL) Prepare_Inoculum->Inoculate Incubate Incubate at Appropriate Temperature and Duration Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow for MIC determination.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Antifungal Assays

Materials:

  • This compound powder (≥99.0% purity)

  • Sterile distilled or deionized water

  • Sterile container (e.g., bottle or flask)

  • Magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 1 M or a high concentration for serial dilutions).

  • Calculate the required mass of this compound. The molecular weight of this compound is 96.06 g/mol .

    • For a 1 M solution, dissolve 96.06 g of this compound in a final volume of 1 L of sterile water.

  • Dissolve the this compound:

    • Add the calculated amount of this compound powder to a sterile container.

    • Add a portion of the sterile water and mix until fully dissolved. A magnetic stirrer can be used to facilitate dissolution.

    • Bring the solution to the final desired volume with sterile water.

  • Sterilization:

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile container.

  • Storage:

    • Store the sterile stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Appropriate sterile broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Fungal isolate to be tested

  • Sterile saline or water

  • Spectrophotometer or hemocytometer for inoculum standardization

  • Incubator

Procedure:

  • Preparation of the Microdilution Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as a positive control (broth and inoculum, no drug), and the twelfth column as a negative control (broth only).

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium to promote sporulation.

    • Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. This will bring the final volume in these wells to 200 µL and dilute the drug concentration by half.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.

    • Incubate the plate at a temperature suitable for the specific fungus (e.g., 35°C for Aspergillus spp.) for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth. This can be determined visually or with a microplate reader.

Protocol 3: Use of this compound in Cell Culture Media for Fungal Contamination Prevention

Materials:

  • Complete cell culture medium

  • Sterile this compound stock solution (e.g., 1 M)

  • Sterile serological pipettes

Procedure:

  • Determine the final working concentration of this compound. A starting point could be in the range of 0.1% to 0.3% (w/v), which corresponds to approximately 10.4 mM to 31.2 mM. However, the optimal concentration should be determined empirically for each cell line to ensure minimal cytotoxicity.

  • Aseptically add the this compound stock solution to the complete cell culture medium.

    • For example, to prepare 500 mL of medium with a final concentration of 0.1% this compound (approximately 10.4 mM), add 0.52 mL of a 1 M stock solution.

  • Mix the medium thoroughly by gentle inversion.

  • pH Adjustment (if necessary):

    • The addition of this compound may slightly alter the pH of the medium. Check the pH and adjust if necessary using sterile HCl or NaOH under sterile conditions.

  • Filter the supplemented medium through a 0.22 µm filter before use, especially if there are concerns about the sterility of the stock solution or the manipulation process.

  • Perform a cytotoxicity test:

    • Before routine use, it is crucial to test the supplemented medium on a small batch of the specific cell line to be cultured.

    • Culture the cells in the presence of different concentrations of this compound and compare their morphology, growth rate, and viability to cells cultured in unsupplemented medium.

  • Routine Use:

    • Once a non-toxic effective concentration is determined, the this compound-supplemented medium can be used for routine cell culture.

Conclusion

This compound can be a valuable tool in the laboratory for preventing fungal contamination. Its effectiveness is enhanced in acidic conditions, and it is important to determine the optimal, non-toxic concentration for specific applications, especially in cell culture. The provided protocols offer a starting point for researchers to incorporate this antifungal agent into their laboratory practices.

References

Application Notes and Protocols for Topical Sodium Propionate in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propionate, the sodium salt of propionic acid, is a short-chain fatty acid (SCFA) that has garnered increasing interest in dermatological research.[1] It is recognized for its antifungal and antibacterial properties and is used as a preservative in various cosmetic and pharmaceutical preparations.[2][3][4] Emerging research indicates its potential therapeutic applications in inflammatory skin conditions, such as atopic dermatitis, due to its ability to modulate the skin microbiome and local immune responses.[5]

These application notes provide a comprehensive overview of the formulation of this compound for topical delivery, methodologies for its evaluation, and insights into its mechanism of action in the skin.

Data Presentation

Table 1: Exemplar Topical Formulation Compositions for this compound

While specific formulations from published research are often proprietary, the following table provides exemplar compositions for a cream and a gel, based on common formulation principles and patent literature. The concentration of this compound can be adjusted within the typical range of 0.5% to 10% w/w depending on the research needs.

IngredientFunctionCream Formulation (% w/w)Gel Formulation (% w/w)
Active Ingredient
This compoundActive Pharmaceutical Ingredient5.05.0
Aqueous Phase
Purified WaterSolventq.s. to 100q.s. to 100
GlycerinHumectant5.0 - 10.05.0 - 10.0
Propylene GlycolCo-solvent, Penetration Enhancer5.0 - 15.010.0 - 20.0
Oil Phase (for Cream)
Mineral OilEmollient, Occlusive10.0 - 20.0-
Cetostearyl AlcoholThickener, Emulsifier5.0 - 10.0-
Glyceryl MonostearateEmulsifier2.0 - 5.0-
Gelling Agent (for Gel)
Carbomer 940Gelling Agent-0.5 - 2.0
Other Excipients
TriethanolamineNeutralizing Agent (for Gel)-q.s. to pH 6.0-7.0
Preservative (e.g., Methylparaben, Propylparaben)Antimicrobial0.1 - 0.30.1 - 0.3

Note: "q.s." stands for "quantum satis," meaning to add a sufficient quantity to achieve the desired outcome.

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃H₅NaO₂
Molecular Weight96.06 g/mol
AppearanceWhite crystalline powder or granules
SolubilityFreely soluble in water; Soluble in ethanol
pH (10% aqueous solution)7.5 - 10.5

Mechanism of Action in the Skin

This compound exerts its effects on the skin through multiple mechanisms:

  • Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties. It can modulate the production of inflammatory mediators in the skin, which is beneficial in conditions like atopic dermatitis.

  • Antimicrobial Activity: It has established antifungal and antibacterial properties, which can help in managing the skin microbiome and preventing secondary infections in compromised skin barriers.

  • Modulation of Skin Microbiome: As a key SCFA, propionate can influence the composition and metabolic activity of the skin microbiota, contributing to a healthier skin environment.

Experimental Protocols

Protocol 1: Preparation of a 5% w/w this compound O/W Cream

This protocol describes the preparation of an oil-in-water (O/W) cream formulation suitable for preclinical dermatological research.

Materials:

  • This compound

  • Purified Water

  • Glycerin

  • Propylene Glycol

  • Mineral Oil

  • Cetostearyl Alcohol

  • Glyceryl Monostearate

  • Methylparaben

  • Propylparaben

Equipment:

  • Beakers

  • Water bath

  • Homogenizer/High-shear mixer

  • Stirring apparatus

  • Weighing balance

  • pH meter

Procedure:

  • Aqueous Phase Preparation:

    • In a beaker, dissolve this compound, methylparaben, and propylparaben in purified water with gentle heating (approximately 70-75°C) and stirring until all components are dissolved.

    • Add glycerin and propylene glycol to the aqueous phase and maintain the temperature.

  • Oil Phase Preparation:

    • In a separate beaker, melt the cetostearyl alcohol, glyceryl monostearate, and mineral oil in a water bath at 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer.

    • Continue homogenization for 15-20 minutes to ensure the formation of a stable emulsion.

  • Cooling and Finalization:

    • Allow the cream to cool down to room temperature with gentle stirring.

    • Check the final pH and adjust if necessary.

    • Store the cream in an airtight container.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the penetration of this compound through the skin.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin

  • Phosphate-buffered saline (PBS, pH 7.4) as receptor fluid

  • The prepared this compound formulation

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Water bath with temperature control

  • Syringes and collection vials

  • Microtome or dermatome

Procedure:

  • Skin Preparation:

    • Excise full-thickness skin and remove any subcutaneous fat.

    • If required, prepare epidermal membranes by heat separation or using a dermatome to a thickness of approximately 300-500 µm.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid and replace with fresh, pre-warmed PBS.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected receptor fluid samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) over time.

    • Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.

Protocol 3: In Vivo Murine Model of Atopic Dermatitis

This protocol provides a general workflow for evaluating the efficacy of a topical this compound formulation in a mouse model of atopic dermatitis.

Materials and Equipment:

  • Suitable mouse strain (e.g., NC/Nga, BALB/c)

  • Inducing agent for atopic dermatitis (e.g., house dust mite extract, oxazolone)

  • Topical this compound formulation and vehicle control

  • Calipers for measuring ear thickness

  • Scoring system for dermatitis severity (e.g., SCORAD)

  • Equipment for histological analysis

Procedure:

  • Induction of Atopic Dermatitis:

    • Induce atopic dermatitis-like skin lesions in the mice according to the chosen model's established protocol. This typically involves sensitization and repeated challenge with an allergen.

  • Topical Treatment:

    • Once skin lesions are established, divide the mice into treatment groups (e.g., vehicle control, this compound formulation).

    • Apply a standardized amount of the formulation to the lesional skin daily for a defined period (e.g., 2-4 weeks).

  • Efficacy Assessment:

    • At regular intervals, assess the severity of the skin lesions using a scoring system that evaluates erythema, edema, excoriation, and scaling.

    • Measure ear thickness as an indicator of inflammation.

    • Monitor scratching behavior.

  • Histological and Biomarker Analysis:

    • At the end of the study, collect skin biopsies for histological examination (e.g., H&E staining for inflammatory infiltrate, toluidine blue for mast cells).

    • Analyze relevant biomarkers in the skin or serum (e.g., cytokine levels like IL-4, IL-13, TSLP).

Visualizations

Signaling Pathway of this compound in Skin Inflammation

G cluster_0 This compound (SP) cluster_1 Cellular Effects cluster_2 Inflammatory Response SP This compound HDAC HDAC Inhibition SP->HDAC inhibits NFkB NF-kB Pathway SP->NFkB inhibits Inflammation Skin Inflammation SP->Inflammation reduces Keratinocyte Keratinocyte HDAC->Keratinocyte acts on IL33 IL-33 Production NFkB->IL33 regulates Keratinocyte->IL33 produces IL33->Inflammation promotes

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prep Skin Membrane Preparation Assembly Franz Cell Assembly Prep->Assembly Dosing Topical Dosing of This compound Assembly->Dosing Sampling Receptor Fluid Sampling Dosing->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Flux, Permeation) HPLC->Data

Logical Relationship in Topical Formulation Development

G cluster_0 Core Components cluster_1 Key Properties cluster_2 Evaluation API Active Ingredient (this compound) Stability Physicochemical Stability API->Stability Vehicle Vehicle (Cream/Gel Base) Vehicle->Stability Permeation Skin Permeation Stability->Permeation Efficacy Therapeutic Efficacy Permeation->Efficacy InVitro In Vitro Studies Permeation->InVitro InVivo In Vivo Studies Efficacy->InVivo

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Propionate Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of sodium propionate in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on cell viability?

A1: this compound, a short-chain fatty acid (SCFA), can impact cell viability through various mechanisms, which are often cell-type dependent. In cancer cells, it has been shown to induce:

  • Apoptosis (Programmed Cell Death): this compound can trigger apoptosis by increasing the expression of pro-apoptotic proteins like p53 and caspase-3.[1]

  • Cell Cycle Arrest: It can halt the cell cycle at different phases, such as G0/G1 or G2/M, by modulating the levels of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[2][3]

  • Autophagy: In some contexts, this compound can induce autophagy, a cellular process of self-digestion.[2]

  • Modulation of Signaling Pathways: It can influence signaling pathways such as PPAR-γ and JAK2/STAT3/ROS/p38 MAPK, which are involved in cell proliferation and survival.[1]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: The effective concentration of this compound is highly dependent on the cell line being studied. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on published studies, a broad range of concentrations has been used:

  • For cancer cell lines: A starting range of 0.5 mM to 100 mM is often explored.

  • For non-cancer cell lines or to study anti-inflammatory effects: Lower concentrations in the micromolar (µM) range may be more relevant.

Q3: How does the effect of this compound vary between different cell lines?

A3: The cytotoxic or anti-proliferative effects of this compound can vary significantly between different cell lines. For instance, some cancer cell lines may be highly sensitive, while normal, healthy cell lines may show no cytotoxic effects at the same concentrations. It is crucial to include appropriate controls, such as a non-cancerous cell line, to assess the specificity of the observed effects.

Troubleshooting Guide

Issue 1: High cell death observed even at low concentrations of this compound.

  • Possible Cause 1: Cell line sensitivity. Your cell line may be exceptionally sensitive to this compound.

    • Solution: Expand the lower end of your concentration range. Test concentrations in the micromolar (µM) range.

  • Possible Cause 2: Incorrect stock solution concentration. An error in the calculation or preparation of the this compound stock solution could lead to higher than intended final concentrations.

    • Solution: Double-check all calculations and re-prepare the stock solution. Ensure the this compound is fully dissolved.

  • Possible Cause 3: Sub-optimal cell health. Unhealthy cells are more susceptible to chemical treatments.

    • Solution: Ensure cells are healthy, in the logarithmic growth phase, and have a viability of >95% before seeding for the assay.

Issue 2: No significant effect on cell viability is observed even at high concentrations of this compound.

  • Possible Cause 1: Cell line resistance. The cell line you are using may be resistant to the effects of this compound.

    • Solution: Extend the upper end of your concentration range. If no effect is seen at very high concentrations (e.g., >100 mM), consider that this cell line may not be responsive.

  • Possible Cause 2: Insufficient incubation time. The effect of this compound may be time-dependent.

    • Solution: Perform a time-course experiment, testing different incubation periods (e.g., 24, 48, and 72 hours).

  • Possible Cause 3: Inactivation of this compound. Components in the cell culture medium could potentially interact with or degrade the this compound.

    • Solution: Prepare fresh this compound solutions for each experiment.

Issue 3: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell seeding. Uneven distribution of cells across the wells of the microplate is a common source of variability.

    • Solution: Ensure the cell suspension is homogenous before and during seeding. Use appropriate pipetting techniques to minimize variability.

  • Possible Cause 2: Edge effects. Wells on the periphery of the plate are prone to evaporation, which can concentrate the treatment and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause 3: Compound precipitation. this compound may precipitate at high concentrations in the culture medium.

    • Solution: Visually inspect the wells for any precipitate after adding the treatment. If precipitation occurs, consider preparing fresh dilutions or using a different solvent if applicable (though this compound is highly soluble in aqueous solutions).

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration RangeObserved EffectCitation
U-87, A-172, U-138Glioblastoma25 - 100 mMDecreased cell viability
JIMT-1, MCF-7Breast Cancer0.5 - 20 mMDose-dependent decrease in viability
H1299, H1703Lung Cancer10 mMSuppressed cell growth
MDA-MB-231Breast Cancer5 - 15 mMReduced cell migration

Table 2: IC50 Values of this compound in Breast Cancer Cell Lines (72h treatment)

Cell LineIC50 ValueCitation
MCF-74.50 mM
MDA-MB-2316.49 mM

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: a. Prepare a series of dilutions of this compound in serum-free or complete culture medium. b. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include untreated control wells (medium only). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_sp Add this compound Dilutions incubate_24h->add_sp incubate_treatment Incubate (e.g., 24-72h) add_sp->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for a typical MTT-based cell viability assay.

signaling_pathway cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes sp This compound ppar PPAR-γ Activation sp->ppar jak_stat JAK2/STAT3 Inhibition sp->jak_stat p53_caspase p53/Caspase-3 Upregulation sp->p53_caspase apoptosis Apoptosis ppar->apoptosis cell_cycle_arrest Cell Cycle Arrest jak_stat->cell_cycle_arrest p53_caspase->apoptosis viability Decreased Cell Viability apoptosis->viability cell_cycle_arrest->viability

Caption: Simplified signaling pathways affected by this compound.

References

Troubleshooting poor solubility of sodium propionate in specific buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of sodium propionate in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a white crystalline solid that is highly soluble in water.[1][2] Its solubility is further influenced by temperature, with solubility increasing as the temperature rises.[1][2] A solution of this compound in water will be slightly alkaline, with a pH typically ranging from 8.5 to 10.5.[3]

Q2: Why is my this compound not dissolving in my buffer?

Several factors can contribute to the poor solubility of this compound in a buffer solution. These include:

  • The Common-Ion Effect: If your buffer contains a high concentration of sodium ions (e.g., from sodium phosphate or sodium citrate), it can suppress the dissolution of this compound, which also releases sodium ions into the solution. This is due to Le Chatelier's principle, where the equilibrium of the dissolution process is shifted towards the solid, undissolved state.

  • pH of the Buffer: this compound is the salt of a weak acid (propionic acid). In acidic conditions (low pH), the propionate anion will be protonated to form propionic acid. Propionic acid has a lower water solubility than its salt form, which can lead to precipitation if the pH of the buffer is too low.

  • Ionic Strength of the Buffer: High ionic strength of the buffer solution can decrease the solubility of salts like this compound through a phenomenon known as "salting out."

  • Temperature: The solubility of this compound in aqueous solutions is temperature-dependent. If you are working at a low temperature (e.g., 4°C), the solubility will be significantly lower than at room temperature or 37°C.

  • Buffer Composition: Certain buffer components can interact with this compound, leading to the formation of less soluble complexes. For example, high concentrations of phosphate or citrate ions might form less soluble salts or complexes under specific conditions.

Q3: At what pH is this compound most soluble?

This compound is most soluble in neutral to alkaline conditions. In acidic solutions, the propionate ion (CH₃CH₂COO⁻) gets protonated to form propionic acid (CH₃CH₂COOH), which is less soluble in water than the ionic this compound. Therefore, to maintain maximum solubility, the pH of the buffer should be kept above the pKa of propionic acid (which is approximately 4.87).

Troubleshooting Guides

Issue: this compound Precipitates When Added to My Buffer

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Common-Ion Effect 1. Reduce the concentration of the common ion: If possible, use a buffer with a lower concentration of sodium salts. For example, consider using a potassium phosphate buffer instead of a sodium phosphate buffer. 2. Choose a different buffering agent: If your experimental design allows, switch to a buffer system that does not contain a common ion, such as a Tris-based buffer.
Low pH of the Buffer 1. Increase the pH of the buffer: Adjust the pH of your buffer to be at least 1-2 pH units above the pKa of propionic acid (~4.87). A pH of 7.0 or higher is generally recommended. 2. Prepare the this compound solution separately: Dissolve the this compound in deionized water first to form a concentrated stock solution. Then, slowly add the stock solution to your buffer while stirring to allow for gradual pH equilibration.
High Ionic Strength 1. Lower the buffer concentration: If your experiment can tolerate it, reduce the molarity of your buffer components. 2. Dialyze the final solution: If high ionic strength is unavoidable during preparation, you may be able to reduce it afterward by dialysis against a lower ionic strength buffer, provided your molecule of interest is retained.
Low Temperature 1. Prepare the solution at room temperature or slightly warmer: Dissolve the this compound in the buffer at room temperature (20-25°C) or even gently warm the solution (e.g., to 37°C) to increase solubility. Ensure your components are stable at elevated temperatures. 2. Store the solution at room temperature: If the final application allows, avoid storing the solution at 4°C, where precipitation is more likely to occur.
Buffer Composition 1. Test different buffer systems: Empirically determine the best buffer for your needs. Prepare small test batches of your this compound solution in different buffers (e.g., phosphate, citrate, Tris) at your desired final concentration to assess compatibility.

Data Presentation

Table 1: General Solubility of this compound in Various Solvents

SolventSolubility ( g/100 mL) at 25°CReference
Water~100
Ethanol (95%)~4.17
AcetoneSlightly soluble
ChloroformPractically insoluble
EtherPractically insoluble

Note: The solubility in specific buffers can be lower than in pure water due to the common-ion effect and high ionic strength.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (1 M)

This protocol describes the preparation of a 1 M stock solution of this compound in water, which can then be diluted into your desired buffer.

Materials:

  • This compound (MW: 96.06 g/mol )

  • Deionized or distilled water

  • Sterile glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the this compound: Weigh out 96.06 g of this compound powder.

  • Dissolve in water: Add the powder to a beaker containing approximately 800 mL of deionized water.

  • Stir to dissolve: Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming (to 30-40°C) can be used to expedite dissolution.

  • Adjust the final volume: Once dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • Sterilize the solution: Filter the 1 M this compound solution through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the stock solution at room temperature.

Protocol 2: Determining the Approximate Solubility of this compound in a Specific Buffer

This protocol provides a method to estimate the solubility of this compound in your specific buffer system.

Materials:

  • This compound

  • Your target buffer solution

  • A series of small vials or test tubes

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer if applicable, or simply visual inspection for a rough estimate)

Procedure:

  • Prepare a series of this compound concentrations: In separate vials, add a pre-weighed amount of this compound to a fixed volume of your buffer to create a range of concentrations (e.g., 100 mM, 200 mM, 500 mM, 1 M, 2 M).

  • Equilibrate the solutions: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow the dissolution to reach equilibrium.

  • Observe for undissolved solid: After equilibration, visually inspect each vial for any undissolved this compound. The highest concentration that shows no visible precipitate is a rough estimate of the solubility limit.

  • (Optional) Separate the solid and liquid phases: For a more quantitative measurement, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved solid.

  • (Optional) Quantify the dissolved this compound: Carefully collect the supernatant and measure the concentration of dissolved propionate using a suitable analytical technique.

Visualizations

Troubleshooting_Workflow start Poor this compound Solubility Observed check_ph Is Buffer pH > 5.0? start->check_ph check_common_ion Does Buffer Contain High [Na+]? check_ph->check_common_ion Yes adjust_ph Increase Buffer pH check_ph->adjust_ph No check_temp Is Temperature Low (e.g., 4°C)? check_common_ion->check_temp No change_buffer Use K+ Buffer or Non-Na+ Buffer check_common_ion->change_buffer Yes check_ionic_strength Is Ionic Strength High? check_temp->check_ionic_strength No increase_temp Dissolve at RT or 37°C check_temp->increase_temp Yes use_co_solvent Consider Co-solvent (e.g., Ethanol, Glycerol) check_ionic_strength->use_co_solvent Yes successful Solubility Improved check_ionic_strength->successful No adjust_ph->check_common_ion adjust_ph->successful change_buffer->check_temp change_buffer->successful increase_temp->check_ionic_strength increase_temp->successful lower_ionic_strength Decrease Buffer Concentration lower_ionic_strength->use_co_solvent lower_ionic_strength->successful use_co_solvent->successful

Caption: Troubleshooting workflow for poor this compound solubility.

Experimental_Workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_analysis Analysis weigh Weigh Sodium Propionate dissolve Dissolve in Buffer (or Water for Stock) weigh->dissolve mix Stir/Vortex dissolve->mix precipitate Precipitation Observed mix->precipitate If Insoluble observe Visual Inspection mix->observe If Soluble action Apply Corrective Action: - Adjust pH - Change Buffer - Increase Temp - Lower Ionic Strength precipitate->action action->dissolve quantify Quantify Soluble Fraction (Optional) observe->quantify

Caption: General experimental workflow for preparing this compound solutions.

References

How to prevent degradation of sodium propionate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of sodium propionate in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound (C₃H₅NaO₂) is the sodium salt of propionic acid. It is widely used as a preservative in the food, pharmaceutical, and cosmetics industries due to its ability to inhibit the growth of mold and some bacteria.[1][2] Maintaining its stability in solution is crucial to ensure its efficacy as a preservative and to prevent the formation of degradation products that could be ineffective or potentially harmful.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The main factors contributing to the degradation of this compound in solution are:

  • pH: The stability of this compound is significantly influenced by the pH of the solution. Its antimicrobial activity is most effective in acidic conditions (pH < 5.0) because the active agent is the undissociated propionic acid.[3][4] In alkaline solutions, the equilibrium shifts towards the propionate ion, which has weaker antimicrobial properties.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. While stable at room temperature, high temperatures, such as those used in autoclaving, can lead to decomposition.[5]

  • Moisture: this compound is hygroscopic, meaning it readily absorbs moisture from the air. In a non-airtight container, the solid form can deliquesce, and in solution, this can lead to hydrolysis and the release of propionic acid.

  • Light: Although generally stable to light, prolonged exposure to UV radiation can potentially contribute to degradation.

  • Microbial Contamination: While used as an antimicrobial, certain microorganisms can metabolize propionate, leading to its degradation.

Q3: What are the visible signs of this compound degradation in a solution?

Visible signs of degradation can include:

  • Changes in pH: A significant shift in the pH of the solution outside of the expected range (typically 8.5-10.5 for a freshly prepared solution in water) can indicate degradation.

  • Odor: The release of propionic acid due to degradation can produce a characteristic slightly pungent or "cheesy" odor.

  • Precipitation: Incompatibility with other components in the solution or significant pH shifts can lead to the precipitation of this compound or its degradation products.

  • Discoloration: While this compound solutions are typically colorless, the appearance of color may indicate a chemical reaction or contamination.

Troubleshooting Guides

Issue 1: Loss of Antimicrobial Efficacy
Possible Cause Troubleshooting Step Recommended Action
Incorrect pH of the solution.Measure the pH of your solution using a calibrated pH meter.Adjust the pH to be below 5.0 for optimal antifungal activity, as the undissociated propionic acid is the primary active form. Use appropriate buffers to maintain the desired pH.
Degradation of this compound.Analyze the concentration of this compound in your solution using a validated analytical method (e.g., HPLC).Prepare fresh solutions and store them under recommended conditions (see Storage Guidelines).
Microbial resistance.If possible, identify the contaminating microorganism.Consider using a combination of preservatives or a different antimicrobial agent if the organism is resistant to propionates.
Issue 2: Visible Particulates or Cloudiness in the Solution
Possible Cause Troubleshooting Step Recommended Action
Precipitation due to low temperature.Gently warm the solution and observe if the precipitate dissolves.Store the solution at the recommended temperature. Avoid refrigeration if it causes precipitation.
Incompatibility with other solution components.Review the composition of your solution.Ensure all components are compatible. If necessary, prepare separate solutions and combine them just before use.
Contamination.Perform a microscopic examination of the solution.Filter the solution through a sterile 0.22 µm filter. If contamination is persistent, review your aseptic handling techniques.
Issue 3: Change in pH or Odor of the Solution
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis due to improper storage.Verify the storage conditions (temperature, container type).Store solutions in tightly sealed, airtight containers in a cool, dry place to prevent moisture absorption and subsequent hydrolysis.
Microbial degradation.Test the solution for microbial contamination.If contaminated, discard the solution and prepare a new one using sterile techniques. Consider adding a bactericide if appropriate for the application.

Data Presentation

Table 1: General Stability Characteristics of this compound
ParameterObservationReference
Appearance Colorless transparent crystals or granular crystalline powder.
Solubility in Water 1 g dissolves in about 1 mL of water.
pH of 10% Aqueous Solution 8.5 - 10.5
Hygroscopicity Deliquescent in moist air.
Thermal Stability Stable at room temperature. Decomposes at high temperatures.
Light Stability Generally stable to light.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a this compound solution under various stress conditions.

1. Materials:

  • This compound
  • Purified water (HPLC grade)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • pH meter
  • Stability chambers (for controlled temperature and humidity)
  • Photostability chamber
  • Validated stability-indicating HPLC method

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Add HCl to the stock solution to adjust the pH to 2. Store at 60°C for 24 hours.
  • Base Hydrolysis: Add NaOH to the stock solution to adjust the pH to 12. Store at 60°C for 24 hours.
  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the stock solution (at its natural pH) at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolyzed samples before analysis.
  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition.
  • Characterize the degradation products using techniques like mass spectrometry (MS) if necessary.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general example of an HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 1.5 g/L diammonium hydrogen phosphate, pH adjusted to 2.7-3.5) and methanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation_Pathway Sodium_Propionate This compound (in solution) Propionic_Acid Propionic Acid Sodium_Propionate->Propionic_Acid Hydrolysis (H2O, pH) Microbial_Metabolism Microbial Metabolism Sodium_Propionate->Microbial_Metabolism Microbial Action Propionic_Acid->Microbial_Metabolism Further_Degradation Further Degradation Products (e.g., CO2, H2O) Microbial_Metabolism->Further_Degradation Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare Sodium Propionate Solution Acid Acidic pH Prep_Solution->Acid Base Alkaline pH Prep_Solution->Base Heat High Temperature Prep_Solution->Heat Light Light Exposure Prep_Solution->Light Oxidation Oxidizing Agent Prep_Solution->Oxidation Sampling Sample at Time Points Acid->Sampling Base->Sampling Heat->Sampling Light->Sampling Oxidation->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis & Degradation Calculation HPLC->Data_Analysis

References

Addressing variability in in vivo responses to sodium propionate treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium propionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the variability commonly encountered in in vivo responses to this compound treatment.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common uses in in vivo research?

This compound is the sodium salt of propionic acid, a short-chain fatty acid (SCFA). In research, it is widely used to investigate the roles of gut microbiota-derived metabolites in various physiological and pathological processes. Its applications include studying its effects on cancer, inflammation, metabolic disorders, and neurological conditions.[1][2][3]

2. How should I prepare and store this compound for in vivo studies?

This compound is freely soluble in water.[4][5] For oral administration or addition to drinking water, it can be dissolved in sterile, purified water. It is described as deliquescent, meaning it readily absorbs moisture from the air, so it should be stored in an airtight container in a cool, dry place. While daily preparation of fresh solutions is a common practice, stock solutions can be prepared and stored at 4°C for short-term use. For long-term storage, aliquoting and freezing at -80°C is advisable to maintain stability.

3. What are the common routes of administration for this compound in animal models?

The most common routes of administration are oral gavage, supplementation in drinking water, and intraperitoneal (IP) injection. The choice of administration route can significantly impact the pharmacokinetic profile and, consequently, the biological response. Oral administration mimics the physiological route of absorption from the gut, while IP injection leads to more rapid and complete systemic exposure.

Troubleshooting Guide: Addressing Variability in Experimental Outcomes

Issue 1: High variability in treatment response between individual animals.

Possible Cause 1: Differences in Gut Microbiota Composition

The gut microbiota is a primary source of endogenous propionate through the fermentation of dietary fiber. The composition of the gut microbiome can vary significantly between animals, even within the same experimental group, influencing the baseline levels of propionate and the response to supplementation. An altered gut microbiome can affect the host's metabolic and immune responses.

Troubleshooting Steps:

  • Microbiota Analysis: Before and after the experiment, collect fecal samples to analyze the gut microbiota composition (e.g., via 16S rRNA sequencing). This can help correlate specific microbial profiles with treatment responses.

  • Dietary Control: House animals on a standardized diet for a sufficient period before the experiment to help normalize their gut microbiota.

  • Antibiotic Pre-treatment: In some study designs, pre-treatment with antibiotics can be used to deplete the gut microbiota, allowing for a more direct assessment of the effects of exogenous this compound.

Possible Cause 2: Sex Differences

Studies have shown sex-dependent responses to propionic acid treatment, with males sometimes showing greater susceptibility to its behavioral effects. These differences can be linked to hormonal and metabolic variations between sexes.

Troubleshooting Steps:

  • Single-Sex Studies: To reduce variability, consider using only male or female animals in a single experiment.

  • Stratified Analysis: If both sexes are used, ensure equal numbers in each group and analyze the data separately for males and females to identify any sex-specific effects.

Possible Cause 3: Host Genetics

The genetic background of the host can influence the composition of the gut microbiota and the metabolism of SCFAs, potentially leading to varied responses to this compound treatment.

Troubleshooting Steps:

  • Use of Inbred Strains: Employing inbred strains of animals (e.g., C57BL/6 mice) can help minimize genetic variability.

  • Acknowledge Strain Differences: Be aware that different strains of the same species can have different baseline metabolic and immunological profiles, which may affect the response to treatment.

Issue 2: Inconsistent or unexpected dose-response.

Possible Cause 1: Dose-Dependent Biphasic Effects

This compound can exhibit dose-dependent effects, where low and high concentrations may have different or even opposing biological activities. For example, low doses may suppress cancer cell proliferation, while very high doses could have different effects.

Troubleshooting Steps:

  • Dose-Response Studies: Conduct a pilot study with a wide range of doses to establish a clear dose-response curve for your specific experimental model and endpoint.

  • Literature Review: Carefully review existing literature for doses used in similar models and for similar outcomes to select an appropriate starting dose range.

Possible Cause 2: Saturation of Metabolic Pathways

The metabolic pathways involved in propionate utilization can become saturated at high doses, leading to non-linear pharmacokinetics.

Troubleshooting Steps:

  • Pharmacokinetic Studies: If feasible, conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in your model at different doses.

  • Spaced Dosing: For high-dose studies, consider splitting the daily dose into multiple smaller administrations to avoid saturating metabolic pathways.

Issue 3: Discrepancies between in vitro and in vivo results.

Possible Cause: First-Pass Metabolism

A significant portion of orally administered propionate is metabolized by the liver before reaching systemic circulation. This "first-pass effect" can result in lower systemic exposure compared to what might be expected from in vitro studies, leading to different biological effects.

Troubleshooting Steps:

  • Consider Administration Route: For studies targeting systemic effects, intraperitoneal injection may provide a pharmacokinetic profile that more closely resembles the concentrations used in in vitro experiments.

  • Measure Plasma Concentrations: Whenever possible, measure the concentration of propionate in the plasma to correlate systemic exposure with the observed biological effects.

Issue 4: Difficulty in accurately measuring propionate levels in biological samples.

Possible Cause 1: Contamination during Sample Collection

The choice of blood collection tubes can significantly affect the measured concentrations of SCFAs. For instance, EDTA tubes may lead to artificially high acetate levels, while some separator gels can contaminate samples with propionate and butyrate.

Troubleshooting Steps:

  • Select Appropriate Collection Tubes: For serum, red-top glass tubes without any additives are preferred. If plasma is required, a lithium heparin tube is a suitable choice.

  • Standardize Collection Procedures: Ensure that all samples are collected and processed using the same standardized procedure to minimize variability.

Possible Cause 2: Inadequate Sample Quenching and Extraction

Metabolic activity can continue in biological samples after collection, leading to changes in metabolite levels. Rapid and effective quenching of metabolic activity is crucial for accurate measurements.

Troubleshooting Steps:

  • Rapid Quenching: For tissues and cells, rapid quenching using methods like snap-freezing in liquid nitrogen is essential to halt enzymatic activity.

  • Optimized Extraction: Use a validated extraction protocol for SCFAs from your specific biological matrix.

Data Presentation

Table 1: Examples of this compound Dosing Regimens in Rodent Models

Animal Model Condition Dose Route of Administration Duration Reference
Nude Mice (xenograft)Breast Cancer20 mg/mLIn drinking water-
BALB/c Nude Mice (xenograft)Glioblastoma30 and 100 mg/kg--
C57BL/6 MiceForeign Body Response100 mg/kgOral gavage14 days
MiceHerpetic Ocular Lesions-In drinking water-
fa/fa RatsObesity1 g/day In diet19 days
Albino MiceAutism Model250 mg/kg-3 days

Experimental Protocols

Protocol 1: Xenograft Tumorigenicity Assay in Mice

  • Animal Model: Six-week-old female athymic NCr-nu/nu mice.

  • Cell Inoculation: Inject JIMT-1 or MCF7 breast cancer cells into the right flank of the mice.

  • Treatment: Administer 20 mg/mL this compound in the drinking water, starting at the time of cell injection.

  • Monitoring: Monitor tumor growth over time.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, volume, western blotting of signaling proteins).

Protocol 2: Foreign Body Response Model in Mice

  • Animal Model: C57BL/6 mice.

  • Implantation: Subcutaneously implant polyether-polyurethane sponge discs.

  • Treatment: Administer 100 mg/kg this compound in 100 μL of filtered water daily by gavage for 14 days. The control group receives 100 μL of filtered water.

  • Endpoint: On day 15 post-implantation, humanely sacrifice the animals and carefully remove the implants for analysis (e.g., flow cytometry for cellular influx, measurement of inflammatory markers, histological analysis).

Protocol 3: Quantification of Propionate in Plasma

  • Sample Collection: Collect blood in appropriate tubes (e.g., red-top glass tubes for serum).

  • Extraction: Perform a two-stage extraction procedure.

  • Derivatization: Derivatize the extracted propionate with a suitable agent (e.g., bromophenacyl bromide).

  • Analysis: Analyze the derivatized sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of propionate.

Mandatory Visualizations

Signaling Pathways

PPAR_gamma_pathway SP This compound Signaling_Intermediates Signaling Intermediates SP->Signaling_Intermediates indirectly targets GPR43 GPR43 GPR43->Signaling_Intermediates HDAC HDAC HDAC->Signaling_Intermediates Wnt_beta_catenin Wnt/β-catenin Wnt_beta_catenin->Signaling_Intermediates PPARg PPAR-γ Signaling_Intermediates->PPARg Apoptosis Apoptosis PPARg->Apoptosis Autophagy Autophagy PPARg->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest PPARg->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Autophagy->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: PPAR-γ signaling pathway activated by this compound.

JAK2_STAT3_pathway SP This compound JAK2 JAK2 SP->JAK2 inhibits ROS ROS SP->ROS increases p38_MAPK p38 MAPK SP->p38_MAPK activates STAT3 STAT3 JAK2->STAT3 Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) STAT3->Cell_Cycle_Arrest ROS->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Tumor_Growth_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Growth_Suppression Apoptosis->Tumor_Growth_Suppression

Caption: JAK2/STAT3 and p38 MAPK signaling by this compound.

PI3K_Akt_mTOR_pathway SP This compound PI3K PI3K SP->PI3K suppresses Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR EMT Epithelial-Mesenchymal Transition (EMT) mTOR->EMT promotes Inflammation_Suppression Inflammation Suppression EMT->Inflammation_Suppression attenuation leads to

Caption: PI3K/Akt/mTOR pathway modulation by this compound.

TLR4_NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates SP This compound SP->TLR4 inhibits NFkB NF-κB TLR4->NFkB Inflammation Inflammation NFkB->Inflammation Intestinal_Barrier_Dysfunction Intestinal Barrier Dysfunction Inflammation->Intestinal_Barrier_Dysfunction

Caption: TLR4/NF-κB signaling inhibition by this compound.

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Dietary_Control Dietary Control & Acclimatization Fecal_Sampling_Pre Fecal Sampling (Baseline Microbiota) Dietary_Control->Fecal_Sampling_Pre Animal_Grouping Animal Grouping (Control vs. Treatment) Fecal_Sampling_Pre->Animal_Grouping SP_Administration This compound Administration Animal_Grouping->SP_Administration Monitoring Monitoring (e.g., Tumor Growth, Behavior) SP_Administration->Monitoring Fecal_Sampling_Post Fecal Sampling (Post-Treatment Microbiota) Monitoring->Fecal_Sampling_Post Tissue_Collection Tissue/Blood Collection Monitoring->Tissue_Collection Analysis Analysis (e.g., Histology, Western Blot, Propionate Measurement) Fecal_Sampling_Post->Analysis Tissue_Collection->Analysis

Caption: General experimental workflow for in vivo this compound studies.

References

Technical Support Center: Accurate Sodium Propionate Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of sodium propionate quantification in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample handling to data analysis.

Question: Why am I observing low or inconsistent recovery of this compound?

Answer:

Low or inconsistent recovery is a common issue and can stem from several factors throughout your analytical workflow. Here’s a systematic approach to troubleshoot this problem:

  • Sample Collection and Storage:

    • Inadequate Preservation: this compound can be susceptible to microbial degradation. Ensure samples are stored properly, typically at -80°C, to minimize any potential loss.[1] For some applications, the use of preservatives in collection tubes may be necessary to inhibit the growth of mold and bacteria.[2]

    • Analyte Stability: While this compound is chemically stable at room temperature, repeated freeze-thaw cycles should be avoided as they can degrade the sample matrix and potentially the analyte.[3]

  • Sample Preparation:

    • Inefficient Extraction: The choice of extraction solvent and method is critical. For complex matrices, direct extraction may not be sufficient.

      • Consider the pH of your extraction solvent. Acidifying the sample (e.g., with phosphoric or sulfuric acid) will convert propionate to its less polar propionic acid form, which can improve extraction efficiency with organic solvents.[4][5]

      • For food matrices like bread, a mixture of water and acetonitrile has been shown to be effective. In some cases, applying ultrasonication can increase recovery by up to 30%.

      • For tobacco samples, an acidified methanol solution is often used for extraction.

    • Matrix Effects: Co-eluting endogenous compounds from the matrix can interfere with the ionization of propionate in the mass spectrometer, leading to ion suppression or enhancement.

      • Mitigation Strategy: Incorporate an internal standard, preferably a stable isotope-labeled version of propionate (e.g., d6-propionic acid), to compensate for matrix effects and variations in extraction efficiency. If a stable isotope-labeled standard is unavailable, a structural analog like iso-butyric acid can be used.

      • Diluting the sample can also reduce the concentration of interfering matrix components.

    • Derivatization Issues (for GC-MS):

      • Incomplete Reaction: Ensure that the derivatization reaction (e.g., silylation) goes to completion. Factors like reaction time, temperature, and the presence of moisture can significantly impact the efficiency. Water can decompose the derivatizing reagent and the formed derivatives, so samples should be thoroughly dried.

      • Reagent Choice: The choice of derivatization reagent is crucial. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used reagent for creating more volatile and thermally stable derivatives suitable for GC analysis.

Question: My chromatograms show poor peak shape (e.g., tailing, broadening). What could be the cause?

Answer:

Poor peak shape can compromise the accuracy of your quantification. Several factors related to your chromatographic system and sample preparation can be the culprit:

  • Gas Chromatography (GC) Specifics:

    • Active Sites: Active sites in the GC inlet liner or the column itself can interact with the analyte, leading to peak tailing. Using a deactivated inlet liner and ensuring your column is in good condition are crucial.

    • Column Degradation: Acids can degrade capillary columns over time. Regular maintenance and replacement are necessary.

    • Injector Temperature: An improper injector temperature can lead to thermal degradation of the analyte, especially if it hasn't been derivatized.

  • Liquid Chromatography (LC) Specifics:

    • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of organic acids. Ensure the pH is optimized for your column and analyte. For propionic acid, a mobile phase with a pH around 3.0 is often used.

    • Column Contamination: Buildup of matrix components on the column can lead to peak broadening and tailing. Using a guard column and implementing a column washing step after each run can help mitigate this.

  • General Considerations:

    • Co-eluting Interferences: If a matrix component co-elutes with your analyte of interest, it can distort the peak shape. Optimizing your chromatographic method (e.g., temperature gradient in GC, mobile phase gradient in LC) can help separate the interfering peak.

    • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample or reducing the injection volume.

Question: I'm observing unexpected peaks or a high baseline in my chromatograms. What should I do?

Answer:

Extraneous peaks and a high baseline are often due to contamination or interferences from the sample matrix or sample preparation workflow.

  • Sample Preparation:

    • Solvent and Reagent Purity: Ensure that all solvents and reagents are of high purity (e.g., HPLC or MS grade) to avoid introducing contaminants.

    • Cross-Contamination: Thoroughly clean all glassware and equipment between samples to prevent carryover.

    • Incomplete Derivatization: In GC-MS, unreacted derivatization reagents or byproducts can appear as extra peaks in the chromatogram.

  • Analytical System:

    • System Contamination: The injector, column, or detector can become contaminated over time. A thorough system cleaning is recommended.

    • Interfering Compounds: The sample matrix itself is a common source of interfering peaks.

      • Improved Sample Cleanup: Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove a wider range of interfering compounds.

      • Method Optimization: Adjusting the chromatographic conditions can help resolve your analyte peak from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying this compound in a complex matrix?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used and effective for the quantification of this compound. The choice often depends on the specific matrix, available instrumentation, and the desired sensitivity.

  • GC-MS: Often requires derivatization to make the propionic acid volatile and thermally stable. It can offer excellent sensitivity and selectivity.

  • LC-MS/MS: Can often analyze propionate directly without derivatization, which simplifies sample preparation. However, it can be more susceptible to matrix effects like ion suppression.

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound itself is a salt and not volatile enough for GC analysis. After acidification to propionic acid, it is still a polar and relatively low molecular weight compound. Derivatization, typically silylation, converts the propionic acid into a more volatile and thermally stable compound (e.g., a trimethylsilyl ester), which improves its chromatographic behavior and detection by GC-MS.

Q3: How can I minimize matrix effects in my LC-MS analysis?

A3: Minimizing matrix effects is crucial for accurate LC-MS quantification. Key strategies include:

  • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled propionate). This standard will behave almost identically to the analyte during sample preparation and ionization but can be distinguished by its mass.

  • Effective Sample Cleanup: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of the interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components that may cause ion suppression or enhancement.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on the analyte's ionization.

Q4: What are the key validation parameters I should assess for my quantification method?

A4: A robust method validation is essential for ensuring the accuracy and reliability of your results. Key parameters to evaluate include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at intra-day and inter-day levels.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components in the sample matrix.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Data Presentation

Table 1: Comparison of Quantitative Performance for Propionate Analysis Methods

Analytical MethodMatrixLinearity RangeLODLOQRecovery (%)Reference
HPLC-UVBread10 - 1000 mg/L---
LC-MS/MSBiological Samples-40 nM160 - 310 nM-
GC-MSVarious Biologicals---95 - 117
GC-FIDBakery Products25 - 125 µg/mL25 ppm--
IC-CDFeedstuffs--200 mg/kg98 - 101

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of this compound in Tobacco

This protocol is based on the methodology for extracting propionate from a solid matrix and preparing it for GC-MS analysis.

  • Extraction:

    • Accurately weigh approximately 1 g of the homogenized tobacco sample into a suitable flask.

    • Add 10 mL of 0.1 M HCl.

    • Let the mixture stand for 15 minutes to allow for the conversion of this compound to propionic acid.

    • Add a known amount of internal standard (e.g., iso-butyric acid or ¹³C₃-propionic acid).

    • Add 20 mL of methyl tert-butyl ether (MTBE) and shake for 30 minutes.

    • Allow the layers to separate.

  • Derivatization (if required):

    • Transfer an aliquot of the organic (upper) layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and pyridine.

    • Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Propionate in Biological Fluids

This protocol outlines a "dilute-and-shoot" approach, which is suitable for matrices where high sensitivity is not the primary concern, or as a starting point for method development.

  • Sample Thawing and Centrifugation:

    • Thaw frozen samples (e.g., plasma, serum, urine) on ice.

    • Centrifuge the samples at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet any precipitates.

  • Dilution and Internal Standard Spiking:

    • Transfer an aliquot of the supernatant to a clean microcentrifuge tube.

    • Add a solution containing the internal standard (e.g., ¹³C-labeled propionate) to the sample.

    • Dilute the sample with a suitable solvent (e.g., 50:50 water/acetonitrile) to the desired final concentration. This step also helps to precipitate proteins.

  • Protein Precipitation and Final Preparation:

    • Vortex the mixture thoroughly.

    • Centrifuge again to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection & Storage Extraction Extraction SampleCollection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Chromatography Chromatographic Separation (GC/LC) Cleanup->Chromatography LC-MS Path Derivatization->Chromatography GC-MS Path Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized experimental workflow for the quantification of this compound.

Troubleshooting_Tree Start Issue: Low/Inconsistent Recovery CheckStorage Check Sample Storage Conditions Start->CheckStorage CheckExtraction Evaluate Extraction Efficiency Start->CheckExtraction CheckMatrix Investigate Matrix Effects Start->CheckMatrix CheckDeriv Verify Derivatization (GC-MS) Start->CheckDeriv Sol_Storage Solution: Ensure proper storage (-80°C), minimize freeze-thaw cycles. CheckStorage->Sol_Storage Sol_Extraction Solution: Optimize solvent, adjust pH, consider ultrasonication. CheckExtraction->Sol_Extraction Sol_Matrix Solution: Use stable isotope-labeled internal standard, dilute sample. CheckMatrix->Sol_Matrix Sol_Deriv Solution: Optimize reaction conditions (time, temp), ensure sample is dry. CheckDeriv->Sol_Deriv

Caption: A decision tree for troubleshooting low or inconsistent this compound recovery.

Propionate_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Propionate Propionate GPR43 GPR43/FFAR2 Propionate->GPR43 Gq Gq GPR43->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 ↑ [Ca²⁺]i IP3->Ca2 CaMKKb CaMKKβ Ca2->CaMKKb activates AMPK AMPK CaMKKb->AMPK activates Gluco_genes ↓ G6Pase & PEPCK Gene Expression AMPK->Gluco_genes inhibits Gluconeogenesis Suppression of Hepatic Gluconeogenesis Gluco_genes->Gluconeogenesis leads to

Caption: Propionate signaling via GPR43 to suppress hepatic gluconeogenesis.

Propionate_Metabolism Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Propionyl-CoA Synthetase Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle enters Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate produces Glucose Glucose Oxaloacetate->Glucose Gluconeogenesis

Caption: Metabolic pathway of propionate as a precursor for gluconeogenesis.

References

Overcoming interference in the analytical detection of sodium propionate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of sodium propionate.

Troubleshooting Guides

Gas Chromatography (GC) Based Assays

Question: I am observing poor peak shape (fronting or tailing) for propionic acid. What are the common causes and solutions?

Answer:

Poor peak shape in the gas chromatographic analysis of propionic acid is a frequent issue that can compromise quantification. The primary causes are often related to the sample, the instrument conditions, or the column.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample. Consider using a column with a greater capacity if high concentrations are necessary.[1]

  • Column Activity: Propionic acid is a polar compound and can interact with active sites in the inlet liner or on the column, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a column specifically designed for analyzing acidic compounds, such as a Stabilwax®-DA or DB-WAX UI column.[2][3][4] If the column has been in use for a while, it may need conditioning or replacement.

  • Solvent Effects: The choice of solvent can significantly impact peak shape. For instance, methanol can cause substantial tailing.[3]

    • Solution: Minimize this effect by using a short purge delay time and a relatively low injector temperature. While a split injection can eliminate tailing, it may reduce sensitivity.

  • Improper Temperatures: If the injector or oven temperatures are too low, the sample may condense, leading to poor peak shape.

    • Solution: Ensure the injector and oven temperatures are appropriate for the volatility of propionic acid. The injector temperature should be high enough to ensure rapid vaporization without causing degradation.

Question: My results show high variability between injections. What should I investigate?

Answer:

High variability in results can stem from several sources, from sample preparation to instrument instability.

  • Inconsistent Sample Preparation: The conversion of this compound to propionic acid is a critical step. Inconsistent pH across samples and standards can affect the equilibrium and lead to variable results.

    • Solution: Ensure thorough mixing and consistent acidification of all samples and standards. Using an internal standard like iso-butyric acid can help minimize the effects of pH differences.

  • Injector Issues: Leaks in the injector or a "blown" septum can cause sample loss and poor reproducibility.

    • Solution: Regularly check for leaks using an electronic leak detector. Replace the septum frequently as part of routine maintenance.

  • Volatility of Analyte: Short-chain fatty acids and their esters can be highly volatile. Sample loss can occur if vials are not properly sealed or are left at room temperature for extended periods.

    • Solution: Ensure vials have no headspace and are kept cool (around 5°C) if possible. Sampling through a septum is recommended.

Question: I am seeing unexpected peaks or a noisy baseline in my chromatogram. How can I troubleshoot this?

Answer:

Extraneous peaks and baseline noise can interfere with the accurate detection and quantification of this compound.

  • Contamination: Contamination can come from various sources, including glassware, reagents, the carrier gas, or the GC system itself. "Ghost peaks" can appear from contaminants in the system.

    • Solution:

      • Run a Laboratory Reagent Blank (LRB) to check for contamination from glassware and reagents.

      • Ensure high-purity carrier gas and install oxygen traps.

      • Clean or replace the inlet liner and septum.

  • Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade, resulting in a rising baseline.

    • Solution: Check the column's maximum temperature limit and ensure the oven temperature program does not exceed it. If the column is old or damaged, it may need to be replaced.

  • Matrix Interferences: The sample matrix itself can contain compounds that co-elute with propionic acid.

    • Solution: Employ a sample cleanup procedure or use a GC-MS method. Mass spectrometry provides greater selectivity and can help distinguish propionic acid from interfering compounds. Using a Laboratory Fortified Matrix (LFM) can help assess the extent of matrix interference.

High-Performance Liquid Chromatography (HPLC) Based Assays

Question: What are potential sources of interference in the HPLC analysis of this compound?

Answer:

While HPLC can be a robust method, interferences can still occur.

  • Co-eluting Matrix Components: In complex matrices like food products, other organic acids or components may have similar retention times to propionic acid.

    • Solution: Adjust the mobile phase composition (e.g., acetonitrile/water ratio, pH) to improve separation. Using a different column chemistry, such as a mixed-mode column, could also provide better selectivity.

  • Sample Preparation Artifacts: The extraction process can introduce interfering substances.

    • Solution: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before injection. Ensure all sample extracts are filtered through a 0.45 µm filter to remove particulates.

Question: My recovery of propionic acid is low. How can I improve it?

Answer:

Low recovery can be due to inefficient extraction or degradation of the analyte.

  • Inefficient Extraction: Propionates may be strongly bound to the sample matrix.

    • Solution: Optimize the extraction procedure. Ultrasound-assisted solvent extraction (UASE) can significantly improve recovery by enhancing the diffusion of the analyte from the solid phase to the solvent. For instance, applying ultrasonication for 10 minutes has been shown to increase propionic acid recovery by up to 30%.

  • Analyte Loss During Preparation: Propionic acid is volatile and can be lost during sample concentration steps that involve heating.

    • Solution: Avoid excessive heating during sample preparation. If a concentration step is necessary, use techniques like rotary evaporation under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound?

A1: Gas Chromatography (GC) is a widely used technique, often with a Flame Ionization Detector (FID) for quantification. The this compound is typically converted to the more volatile propionic acid by acidification prior to analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is also a common and effective method, particularly for food matrices like bread.

Q2: Do I need to derivatize propionic acid for GC analysis?

A2: Not necessarily. There are methods designed for the direct analysis of the free acid without derivatization, often using specialized columns that are deactivated to handle acidic compounds. However, derivatization (e.g., with PFBBr) can be employed to improve chromatographic properties and sensitivity, especially for complex biological samples.

Q3: How can I distinguish between naturally occurring propionic acid and added this compound in my sample?

A3: Most standard methods do not distinguish between endogenous propionic acid and that added as this compound. Both will be measured as total propionic acid after the acidification step. To quantify only the added this compound, you would need a baseline sample of the matrix without the additive to determine the natural background level.

Q4: What is an appropriate internal standard for propionic acid analysis?

A4: Iso-butyric acid is a commonly used internal standard in GC methods because its chemical properties (e.g., pKa) and chromatographic behavior are similar to propionic acid. For GC-MS methods, a stable isotope-labeled version of the analyte, such as propionic acid-13C3, is an excellent choice as it closely mimics the behavior of the analyte during sample preparation and analysis.

Q5: What are typical detection limits for this compound analysis?

A5: The method detection limit (MDL) and limit of quantitation (LOQ) depend on the method and matrix. For the Health Canada official method (T-312) using GC-FID for tobacco, a typical LOQ is around 96 µg/g. For HPLC-UV analysis in bread, a limit of detection (LOD) of 5 mg/L has been reported.

Data Summary

Table 1: GC-FID Method Performance for this compound in Tobacco (Health Canada T-312)

ParameterTypical ValueNotes
Laboratory Reagent Blank (LRB)3.2 ± 2.7 μg/gEvaluates contamination from glassware and reagents.
Laboratory Fortified Blank (LFB) Recovery90-110%Assesses potential analyte loss during the process.
Laboratory Fortified Matrix (LFM) Recovery95-120%Assesses matrix interference effects.
Limit of Quantitation (LOQ)96 µg/gDetermined from the lowest standard on the calibration curve.

Table 2: HPLC-UV Method Performance for Propionates in Bread

ParameterValueNotes
Linearity Range10-1000 mg/LRegression coefficient (r²) > 0.99.
Limit of Detection (LOD)5 mg/L
Recovery Percentage>91%
Reproducibility (RSD)3.5%

Experimental Protocols

Key Experiment: GC-FID Analysis of this compound in a Solid Matrix (Adapted from Health Canada Method T-312)

This protocol outlines the general steps for converting this compound to propionic acid and analyzing it via GC-FID.

  • Sample Preparation and Extraction:

    • Accurately weigh the homogenized solid sample into an Erlenmeyer flask.

    • Add an aqueous extraction solution containing sulfuric acid (to lower the pH) and calcium chloride (to saturate the solution and force the equilibrium towards the free acid).

    • Add a known amount of internal standard (e.g., iso-butyric acid stock solution).

    • Add methanol, seal the flask, and shake for approximately 30 minutes to extract the propionic acid.

    • Allow the sample to sit for at least one hour for the solid material to settle.

  • Analysis:

    • Transfer an aliquot of the supernatant to an autosampler vial.

    • Inject 1.0 µL of the extract into the GC.

    • GC Conditions:

      • Injector: Splitless mode, 225°C.

      • Column: Stabilwax®-DA (or equivalent), 30 m x 0.25 mm, 0.25 µm.

      • Oven Program: Start at 70°C (hold for 2 minutes), then ramp up.

      • Detector: FID, 230°C.

  • Quantification:

    • Generate a five-point calibration curve using standards prepared in a similar aqueous:organic ratio as the samples.

    • Calculate the concentration of this compound in the sample based on the response factor relative to the internal standard.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Solid Sample Weighing Acidification Addition of H2SO4 & CaCl2 Solution Sample->Acidification ISTD Internal Standard Spiking (e.g., iso-butyric acid) Acidification->ISTD Extraction Methanol Extraction (Shaking) ISTD->Extraction Settling Settling & Clarification Extraction->Settling Aliquot Transfer Supernatant to Vial Settling->Aliquot Injection GC Injection (1µL) Aliquot->Injection Separation Chromatographic Separation (Stabilwax-DA Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Calibration Calibration Curve (5-point) Calibration->Calculation Result Final Result (µg/g) Calculation->Result

Caption: Workflow for GC-FID analysis of this compound.

Troubleshooting_Logic cluster_investigate Investigation Areas cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chromatographic Result (e.g., Bad Peak Shape, Variability) SamplePrep Sample Prep Issues Problem->SamplePrep GC_System GC System Issues Problem->GC_System Column_Issue Column Issues Problem->Column_Issue Cause_Prep Inconsistent Acidification Sample Overload Analyte Volatility SamplePrep->Cause_Prep Check Cause_System Injector Leak Wrong Temperatures Contamination GC_System->Cause_System Check Cause_Column Column Activity Column Bleed Wrong Column Type Column_Issue->Cause_Column Check Sol_Prep Dilute Sample Use ISTD Keep Samples Cool Cause_Prep->Sol_Prep Implement Sol_System Replace Septum/Liner Verify Temperatures Run Blanks Cause_System->Sol_System Implement Sol_Column Use Deactivated Column Condition/Replace Column Cause_Column->Sol_Column Implement

Caption: Logical workflow for troubleshooting common GC issues.

References

Technical Support Center: Long-Term Storage of Sodium Propionate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the long-term storage of sodium propionate solutions. Adhering to these guidelines will help ensure the stability, efficacy, and safety of your solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for aqueous this compound solutions?

A1: this compound solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light.[1][2] While this compound is stable against light and heat in its solid form, aqueous solutions can be more susceptible to degradation and microbial contamination over time.[3] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation and prevent microbial growth.

Q2: What type of container is best for storing this compound solutions?

A2: Chemically inert containers such as Type I borosilicate glass (amber glass is preferred to protect from light) or compatible polymers like high-density polyethylene (HDPE) and polypropylene (PP) are recommended.[4] It is crucial to ensure the container is well-sealed to prevent evaporation and absorption of atmospheric moisture, as this compound is hygroscopic.[5]

Q3: What is the expected shelf life of a this compound solution?

Q4: Can I autoclave a this compound solution to sterilize it?

A4: While this compound is thermally stable in its solid form, the stability of the solution during autoclaving can be influenced by the pH and the presence of other substances. Thermal decomposition of this compound can occur at high temperatures, potentially leading to the formation of sodium carbonate and other degradation products. If sterilization is required, sterile filtration using a 0.22 µm filter is a safer alternative.

Q5: What are the signs of degradation in a this compound solution?

A5: Signs of degradation can include a change in color, the formation of a precipitate, a significant shift in pH, or a noticeable change in odor (evolution of propionic acid). Any observable change in the physical properties of the solution should prompt a re-evaluation of its suitability for use.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
Precipitation in the Solution 1. Temperature Fluctuation: Solubility of this compound is temperature-dependent. A solution prepared at room temperature may become supersaturated and precipitate upon cooling.2. pH Shift: Changes in pH can affect the solubility of this compound.3. Interaction with Buffer Components: Certain buffer salts, like phosphates, can potentially interact with this compound under specific conditions.1. Gently warm the solution while stirring to redissolve the precipitate. Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles.2. Measure the pH of the solution. If it has shifted significantly, adjust it back to the desired range using a compatible acid or base.3. If using a buffer, ensure compatibility and consider using an alternative buffer system if precipitation persists.
Cloudiness or Microbial Growth 1. Contamination: Introduction of microorganisms during preparation or handling.2. Improper Storage: Storage at room temperature or in a non-sterile container can promote microbial growth.1. Discard the contaminated solution. Prepare a fresh solution using sterile techniques.2. For long-term storage, sterile filter the solution into a sterile container and store at 2-8°C.
Significant Drop in pH 1. Degradation: Over time, especially under acidic conditions, propionate can be converted to propionic acid, lowering the pH.2. Absorption of CO₂: If not tightly sealed, the alkaline solution can absorb atmospheric carbon dioxide, forming carbonic acid and lowering the pH.1. Confirm the concentration of this compound using a validated analytical method (e.g., HPLC). If the concentration has decreased significantly, the solution should be discarded.2. Always use tightly sealed containers. Consider purging the headspace with an inert gas like nitrogen before sealing.
Loss of Antimicrobial Efficacy 1. Degradation: The concentration of active propionate has decreased below the effective level.2. pH outside Optimal Range: The antimicrobial activity of propionates is pH-dependent, with optimal activity in the acidic range (pH < 5).1. Perform an assay to determine the current concentration of this compound.2. Measure the pH of the system where the solution is being used. Adjust the pH if necessary to optimize antimicrobial activity.

Data Presentation

Table 1: General Properties and Storage Recommendations for Aqueous this compound Solutions

ParameterValue/RecommendationReference(s)
Appearance Colorless solution
pH (10% w/v solution) 8.5 - 10.5
Recommended Storage Temp. 2-8°C (Refrigerated) for long-term storage
Container Type Tightly sealed, airtight containers of Type I borosilicate glass (amber preferred) or compatible polymers (HDPE, PP)
Incompatibilities Strong oxidizing agents, strong acids
Light Sensitivity Protect from light
Hygroscopicity Deliquescent in moist air (as solid)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Assay

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and separate it from potential degradation products.

1. Chromatographic Conditions:

  • Column: InertSustain C18 (5 µm, 250 x 4.6 mm I.D.) or equivalent.

  • Mobile Phase: Mix 60 mL of acetonitrile and 940 mL of water. Adjust the pH to 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of USP this compound Reference Standard in the mobile phase to obtain a desired concentration (e.g., 50 µg/mL).

3. Sample Solution Preparation:

  • Dilute the this compound solution to be tested with the mobile phase to fall within the concentration range of the standard curve.

4. Procedure:

  • Inject the standard and sample solutions into the HPLC system.

  • The retention time for this compound is typically around 6-8 minutes under these conditions.

  • Quantify the this compound concentration in the sample by comparing its peak area to that of the standard.

5. Forced Degradation Study (for method validation):

  • To ensure the method is stability-indicating, perform forced degradation studies on a sample of the this compound solution.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the solution to UV light.

  • Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Sodium Propionate Solution B Divide into Aliquots A->B C Acid Hydrolysis (e.g., 1N HCl, 60°C) B->C Expose to Stress Conditions D Base Hydrolysis (e.g., 1N NaOH, 60°C) B->D Expose to Stress Conditions E Oxidative Stress (e.g., 3% H₂O₂, RT) B->E Expose to Stress Conditions F Thermal Stress (e.g., 70°C) B->F Expose to Stress Conditions G Photostability (UV Light Exposure) B->G Expose to Stress Conditions H HPLC Analysis (Stability-Indicating Method) C->H D->H E->H F->H G->H I Analyze Stressed and Control Samples H->I J Quantify Degradation & Identify Products I->J

Figure 1. Experimental workflow for forced degradation studies of this compound solutions.

Troubleshooting_Precipitation Start Precipitate Observed in This compound Solution Q1 Was the solution stored at a lower temperature than preparation? Start->Q1 A1_Yes Gently warm and stir to redissolve. Store at a constant temperature. Q1->A1_Yes Yes A1_No Check pH of the solution. Q1->A1_No No End Solution is clear or issue identified. A1_Yes->End Q2 Has the pH shifted significantly from the expected range? A1_No->Q2 A2_Yes Adjust pH back to the target range. Investigate cause of pH shift. Q2->A2_Yes Yes A2_No Consider buffer interaction or other incompatibilities. Q2->A2_No No A2_Yes->End A2_No->End

Figure 2. Logical troubleshooting workflow for precipitation in this compound solutions.

References

Technical Support Center: Enhancing the Bioavailability of Sodium Propionate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to enhance the bioavailability of sodium propionate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

A1: The primary challenge with oral administration of this compound is its rapid absorption in the upper gastrointestinal tract (GIT). This rapid absorption prevents significant amounts from reaching the distal gut and colon, which are often the target sites for its therapeutic effects. Additionally, high concentrations of free this compound can have a very strong taste and odor, potentially affecting feed intake in animals. It is also deliquescent, meaning it readily absorbs moisture from the air, which can affect its stability and handling.[1][2]

Q2: What are the most common strategies to enhance the bioavailability of this compound in the lower gut?

A2: The most common and effective strategies include:

  • Encapsulation: This involves coating this compound with a protective layer (e.g., lipids, polymers) to delay its release until it reaches the lower gut. Microencapsulation and nanoencapsulation are common techniques.

  • Prodrug Formulation: This approach involves chemically modifying this compound to create an inactive form (prodrug) that is later metabolized in the colon to release the active propionate. A notable example is the synthesis of inulin-propionate esters.[3][4]

  • pH-Sensitive Polymers: These polymers are designed to remain intact in the acidic environment of the stomach and upper intestine, only dissolving and releasing their payload in the more neutral to alkaline pH of the lower intestine and colon.

Q3: Are there any known side effects of this compound administration in animal studies?

A3: While generally considered safe, high doses of this compound may lead to adverse effects. Studies in mice have shown that high concentrations of propionate can induce hyperglycemia.[5] It is crucial to conduct dose-response studies to determine the optimal therapeutic window for your specific research model and to monitor for any unexpected metabolic changes.

Q4: How should I store this compound and its formulations?

A4: this compound is deliquescent and should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption. Formulations, such as microcapsules or pH-sensitive hydrogels, should be stored according to the specific recommendations for the coating materials used, as their stability can be affected by temperature and humidity.

Troubleshooting Guides

Low Bioavailability of Encapsulated this compound
Problem Possible Cause Troubleshooting Steps
Premature release of propionate in the upper GIT Inadequate or damaged encapsulation coating.- Verify encapsulation integrity: Use scanning electron microscopy (SEM) to visually inspect the morphology and coating of the microcapsules. - Optimize coating material: Select a coating material with a higher melting point or greater resistance to acidic pH. - Adjust encapsulation process: Modify parameters such as spray-drying inlet temperature or cross-linking agent concentration to create a more robust shell.
Incomplete release of propionate in the colon Coating material is too resistant to degradation by colonic enzymes or pH.- Incorporate biodegradable polymers: Use polysaccharides like pectin or chitosan in the coating formulation, which are susceptible to degradation by gut microbiota. - Combine pH-sensitive and biodegradable polymers: This dual-trigger approach can enhance release specificity in the colon.
Low encapsulation efficiency Poor affinity between the core (this compound) and the coating material.- Select appropriate wall materials: Test different polymers or lipids to find a combination that effectively entraps this compound. - Optimize the encapsulation method: Adjust parameters like the ratio of core to coating material, stirring speed, or temperature to improve entrapment.
Issues with pH-Sensitive Polymer Formulations
Problem Possible Cause Troubleshooting Steps
Inconsistent drug release profiles Variability in the gastrointestinal pH of individual animals.- Use polymers with a sharp pH transition: Select polymers like Eudragit® S100, which has a dissolution pH of >7, for more precise colonic targeting. - Combine polymers with different pH thresholds: A combination of Eudragit® L and S can provide a broader pH range for release, accounting for individual variations.
Aggregation of microparticles in acidic fluid Changes in the surface charge of the polymer at low pH.- Incorporate surfactants: The addition of a suitable surfactant can help to prevent particle aggregation. - Modify the polymer surface: Surface modification with hydrophilic polymers can reduce inter-particle interactions.
Poor control of drug release Inappropriate polymer selection or coating thickness.- Optimize polymer type: For colon targeting, Eudragit® S or FS are generally more suitable than Eudragit® L, which dissolves at a lower pH. - Adjust coating level: Increase the thickness of the pH-sensitive coating to prolong the lag time before drug release.

Data on Bioavailability Enhancement Strategies

Delivery System Animal Model Key Findings Citation
Microencapsulated Propionate Diet-induced obese ratsIncreased fecal and plasma propionate levels, suggesting successful delivery to the distal gut. Decreased caloric intake and fat mass.
Inulin-Propionate Ester (IPE) Diet-induced obese miceSignificantly increased short-chain fatty acid (SCFA) content in the colon. Led to body weight reduction and improved insulin resistance.
Free this compound MiceOral administration led to rapid increases in blood propionate concentrations in both portal and systemic circulations. High doses induced hyperglycemia.

Experimental Protocols

Protocol 1: Oral Gavage of this compound Solution in Rodents

Objective: To administer a precise dose of this compound solution directly into the stomach of a mouse or rat.

Materials:

  • This compound solution of desired concentration

  • Appropriate size gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip

  • Syringe

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this length on the needle with a permanent marker.

  • Restraint: Restrain the animal firmly but gently, ensuring the head and neck are extended to create a straight path to the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and re-attempt.

  • Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound solution.

  • Withdrawal and Monitoring: Gently withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as labored breathing.

Protocol 2: In Vivo Evaluation of Inulin-Propionate Ester (IPE) in Mice

Objective: To assess the effect of IPE on metabolic parameters and gut microbiota in a diet-induced obesity mouse model.

Materials:

  • High-fat diet (HFD)

  • Inulin-propionate ester (IPE)

  • Control diet

  • Metabolic cages for sample collection

  • Equipment for blood glucose measurement and tissue collection

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity.

  • Grouping and Intervention: Divide the obese mice into different groups: a control group receiving the HFD, and treatment groups receiving the HFD supplemented with IPE at different concentrations (e.g., low and high dose).

  • Monitoring: Monitor food intake and body weight regularly throughout the study.

  • Sample Collection: At the end of the intervention period, collect fecal samples for gut microbiota analysis and blood samples for measuring metabolic parameters (e.g., glucose, insulin, lipids). Collect cecal contents to measure SCFA concentrations.

  • Tissue Analysis: Euthanize the animals and collect liver and adipose tissue for histological analysis and gene expression studies.

  • Data Analysis: Analyze the collected data to determine the effects of IPE on body weight, food intake, metabolic parameters, gut microbiota composition, and tissue morphology.

Protocol 3: Quantification of this compound in Plasma by GC-MS (General Steps)

Objective: To accurately measure the concentration of propionate in animal plasma samples.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standards (e.g., deuterated propionate)

  • Derivatization agent (e.g., 1-(tert-butyldimethylsilyl)imidazole)

  • Organic solvents (e.g., diethyl ether)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add an internal standard to each sample.

    • Perform protein precipitation and extraction of short-chain fatty acids (SCFAs) using an organic solvent.

    • Centrifuge to separate the organic layer.

  • Derivatization:

    • Transfer the organic layer to a new tube.

    • Add the derivatization agent and incubate to convert the SCFAs into their volatile derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the SCFA derivatives on a suitable capillary column.

    • Detect and quantify the propionate derivative using mass spectrometry in selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of propionate.

    • Calculate the concentration of propionate in the plasma samples based on the standard curve and the internal standard.

Note: This is a generalized protocol. Specific parameters such as incubation times, temperatures, and GC-MS settings should be optimized for your specific instrumentation and experimental needs.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_administration Administration cluster_analysis Analysis cluster_outcome Outcome F1 Free this compound Admin Oral Gavage to Animal Model (e.g., Rat, Mouse) F1->Admin F2 Encapsulated this compound F2->Admin F3 Inulin-Propionate Ester F3->Admin Blood Blood Sampling (Time Points) Admin->Blood Feces Fecal & Cecal Content Collection Admin->Feces GCMS GC-MS Analysis of Propionate Blood->GCMS Metabolic Metabolic Parameters (Glucose, Lipids) Blood->Metabolic Feces->GCMS Microbiota Gut Microbiota Analysis Feces->Microbiota Bioavailability Determine Bioavailability (AUC, Cmax) GCMS->Bioavailability Efficacy Assess Therapeutic Efficacy Metabolic->Efficacy Microbiota->Efficacy

Experimental workflow for comparing the bioavailability of different this compound formulations.

signaling_pathway cluster_delivery Targeted Delivery cluster_colon Colon cluster_effects Systemic Effects Encapsulated_SP Encapsulated This compound Release Release of Propionate Encapsulated_SP->Release pH / Enzymes IPE Inulin-Propionate Ester Microbiota Gut Microbiota IPE->Microbiota Fermentation Absorption Absorption into Portal Vein Release->Absorption Hormone GLP-1/PYY Secretion Release->Hormone Microbiota->Release Esterase Activity Metabolism Improved Glucose & Lipid Metabolism Absorption->Metabolism Inflammation Reduced Inflammation Absorption->Inflammation

Signaling pathway illustrating the mechanism of action of colon-targeted this compound delivery.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Propionate Levels in Distal Gut/Plasma Premature_Release Premature Release in Upper GIT Problem->Premature_Release Incomplete_Release Incomplete Release in Colon Problem->Incomplete_Release Low_Dose Insufficient Dose Problem->Low_Dose Optimize_Coating Optimize Coating (Material/Thickness) Premature_Release->Optimize_Coating Check_Integrity Verify Capsule Integrity (SEM) Premature_Release->Check_Integrity Biodegradable_Polymer Incorporate Biodegradable Polymer Incomplete_Release->Biodegradable_Polymer Increase_Dose Perform Dose- Response Study Low_Dose->Increase_Dose

A logical troubleshooting guide for low bioavailability of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Sodium Propionate in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of sodium propionate in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound in cellular models?

A1: this compound, a short-chain fatty acid (SCFA), is primarily known for its role as a histone deacetylase (HDAC) inhibitor and its ability to signal through G-protein coupled receptors like GPR41 and GPR43.[1][2] Its on-target effects often involve the regulation of cell proliferation, apoptosis, and inflammation.[3][4] However, off-target effects can occur, particularly at high concentrations, and may include cytotoxicity, induction of oxidative stress, and modulation of unintended signaling pathways.[5] For instance, in some cancer cell lines, high concentrations of this compound can lead to a decrease in cell viability, which may be independent of its primary intended targets.

Q2: At what concentrations does this compound typically exhibit off-target effects?

A2: The concentration at which this compound exhibits off-target effects is highly cell-type dependent. For example, in glioblastoma (GBM) cells, concentrations of 25 mM and higher significantly reduced cell viability, while 10 mM did not have a significant effect. In breast cancer cell lines, concentrations of 5-20 mM have been shown to inhibit proliferation and induce apoptosis in a dose-dependent manner. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration that elicits the desired on-target effect while minimizing off-target cytotoxicity.

Q3: How can I control for the off-target effects of this compound in my experiments?

A3: To control for off-target effects, it is essential to include proper experimental controls. These should include:

  • Vehicle Control: Treating cells with the vehicle (e.g., saline) used to dissolve the this compound.

  • Dose-Response Analysis: Testing a range of this compound concentrations to identify a therapeutic window.

  • Positive and Negative Controls: Using compounds with known effects on the pathway of interest to validate your experimental system.

  • Alternative SCFAs: Comparing the effects of this compound with other SCFAs like sodium butyrate to determine if the observed effects are specific to propionate.

  • Knockdown/Knockout Models: Using siRNA or CRISPR to silence the expression of known target receptors (e.g., GPR41/43) or enzymes (e.g., HDACs) to confirm the on-target mechanism.

Q4: Can this compound affect cell viability and proliferation? How do I assess this?

A4: Yes, this compound can significantly impact cell viability and proliferation, often in a dose-dependent manner. To assess these effects, standard assays such as the MTT, XTT, or CellTiter-Glo assays can be employed to measure metabolic activity as an indicator of cell viability. Cell proliferation can be directly measured by cell counting using a hemocytometer or automated cell counter, or by using assays that measure DNA synthesis, such as BrdU incorporation assays.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
  • Possible Cause: The cell line being used is particularly sensitive to this compound.

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve: Use a wider range of concentrations, including very low (micromolar range) to high (millimolar range) levels, to identify a narrower, non-toxic working concentration.

    • Reduce treatment duration: Shorter exposure times may be sufficient to observe the desired on-target effects without causing significant cell death.

    • Check the purity of the this compound: Impurities in the compound could contribute to cytotoxicity. Ensure you are using a high-purity grade reagent.

    • Assess culture conditions: Factors such as cell density, serum concentration, and pH of the culture medium can influence cellular responses to treatment. Ensure these are consistent across experiments.

Problem 2: Inconsistent or non-reproducible results between experiments.
  • Possible Cause: Variability in experimental procedures or reagents.

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and growth phases.

    • Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a high-quality stock. This compound is hygroscopic and can absorb water, which may affect its concentration over time.

    • Ensure accurate pipetting: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing.

    • Monitor pH of the medium: The addition of this compound can alter the pH of the culture medium. It is advisable to check and, if necessary, adjust the pH of the medium after adding the compound.

Problem 3: Observed effects do not align with the expected signaling pathway.
  • Possible Cause: Activation of an off-target signaling pathway.

  • Troubleshooting Steps:

    • Use pathway-specific inhibitors or activators: To confirm the involvement of a specific pathway, co-treat cells with this compound and a known inhibitor or activator of that pathway.

    • Employ molecular tools: Use techniques like Western blotting, qPCR, or reporter assays to probe for the activation of known target proteins and downstream effectors. For example, if investigating PPAR-γ signaling, one could use PPAR-γ siRNA to confirm its role.

    • Consider alternative mechanisms: this compound can have broad biological effects. For example, it can induce apoptosis and autophagy through various pathways. Explore other potential mechanisms that could explain the observed phenotype.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Cell Viability in Different Cancer Cell Lines

Cell LineCancer TypeConcentration (mM)Effect on Cell ViabilityReference
U-87, A-172, U-138Glioblastoma10No significant change
25, 50, 100Significant decrease
MCF-7Breast Cancer4.5 (IC50)50% inhibition of proliferation
JIMT-1, MCF7Breast Cancer5, 10, 20Dose-dependent decrease
HCT116Colorectal Cancer10.39 (IC50)50% inhibition of viability

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineConcentration (mM)EffectReference
MCF-7Medium levelsLow apoptosis, G1 phase arrest
Higher dosesMassive apoptosis
JIMT-1, MCF75-20Induction of apoptosis, G0/G1 arrest
U-8750, 100Increased expression of p53, Bax, caspase-3

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 mM) for the desired duration (e.g., 24 hours). Include untreated and vehicle-treated wells as controls.

  • MTT Addition: After treatment, add MTT solution (0.2 mg/mL) to each well and incubate at 37°C for 1 hour.

  • Lysis: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Western Blot Analysis of Signaling Proteins

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bax, cleaved caspase-3, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding sp_treatment This compound Treatment cell_seeding->sp_treatment controls Vehicle & Other Controls cell_seeding->controls viability Cell Viability (MTT) sp_treatment->viability proliferation Proliferation (Cell Counting) sp_treatment->proliferation western Western Blot sp_treatment->western qpcr qPCR sp_treatment->qpcr controls->viability controls->proliferation controls->western controls->qpcr

Caption: Experimental workflow for assessing the effects of this compound.

signaling_pathway SP This compound GPR41_43 GPR41/43 SP->GPR41_43 HDAC HDAC Inhibition SP->HDAC PPARg PPAR-γ Activation SP->PPARg JAK2_STAT3 JAK2/STAT3 Inhibition SP->JAK2_STAT3 MEK_ERK MEK/ERK Inhibition GPR41_43->MEK_ERK Apoptosis Apoptosis HDAC->Apoptosis CellCycleArrest Cell Cycle Arrest HDAC->CellCycleArrest PPARg->Apoptosis PPARg->CellCycleArrest JAK2_STAT3->Apoptosis ProlifInhibition Proliferation Inhibition JAK2_STAT3->ProlifInhibition MEK_ERK->ProlifInhibition Inflammation ↓ Inflammation

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Sodium Propionate in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium propionate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the antimicrobial activity of this compound?

A1: The antimicrobial activity of this compound is optimal in acidic conditions, typically at a pH below 5.5.[1][2] This is because the effectiveness of this compound is largely dependent on the presence of undissociated propionic acid, which is favored at a lower pH.[3] The pKa of propionic acid is approximately 4.87, and its efficacy significantly decreases as the pH increases.[4]

Q2: What is the mechanism of action for this compound's antifungal and antimicrobial effects?

A2: The primary mechanism involves the undissociated propionic acid penetrating the cell wall of microorganisms.[5] Once inside the cell, which has a more neutral pH, the acid dissociates, lowering the intracellular pH. This acidification inhibits the activity of various essential enzymes and disrupts metabolic processes. A key target is the inhibition of enzymes like pyruvate dehydrogenase and succinyl-CoA synthetase by propionyl-CoA, a metabolite of propionate, which disrupts the tricarboxylic acid (TCA) cycle.

Q3: Against which types of organisms is this compound most effective?

A3: this compound is primarily used for its antifungal activity, particularly against molds. It also exhibits bacteriostatic effects against a number of Gram-positive cocci and some bacteria like Bacillus mesentericus, the causative agent of "rope" in bread. However, it has limited to no activity against yeasts.

Q4: What is a typical effective concentration range for this compound in experiments?

A4: The effective concentration, or Minimum Inhibitory Concentration (MIC), can vary significantly depending on the target microorganism, the pH of the medium, and the specific experimental conditions. Generally, in acidic environments (pH 5.0), the MIC can be as low as 0.01%, while at a more neutral pH (6.5), it may increase to 0.5% or higher. For some applications, concentrations up to 10% w/w have been used topically.

Troubleshooting Guide

Issue 1: Reduced or no antimicrobial activity observed.

  • Possible Cause 1: Incorrect pH of the medium.

    • Troubleshooting Step: Verify that the pH of your experimental medium is acidic, ideally between 2.5 and 5.5. The antimicrobial efficacy of this compound is significantly reduced at neutral or alkaline pH. Adjust the pH using an appropriate acid (e.g., HCl) if necessary.

  • Possible Cause 2: Inappropriate target organism.

    • Troubleshooting Step: Confirm that your target organism is susceptible to this compound. It is most effective against molds and some bacteria, but generally not effective against yeasts.

  • Possible Cause 3: Degradation of the this compound solution.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Although stable, prolonged storage in solution, especially at non-optimal pH or temperature, could potentially lead to a loss of activity.

Issue 2: Precipitation observed in the experimental medium.

  • Possible Cause 1: Low temperature.

    • Troubleshooting Step: this compound, like other salts, can precipitate out of solution at lower temperatures, especially in concentrated buffers. If you need to work at low temperatures, consider preparing your solutions at room temperature and then gradually cooling them while observing for any precipitation.

  • Possible Cause 2: High concentration of other salts ("salting out").

    • Troubleshooting Step: High concentrations of other salts in your buffer can reduce the solubility of this compound. If possible, reduce the concentration of other salts or test the solubility of this compound in your specific buffer system before starting the experiment.

  • Possible Cause 3: Reaction with components of the medium.

    • Troubleshooting Step: While this compound is generally soluble in water and ethanol, it may react with certain components in complex media. If you suspect this, try dissolving the this compound in a simpler buffer or deionized water first before adding it to your complete medium.

Data Presentation

Table 1: pH-Dependent Minimum Inhibitory Concentration (MIC) of Propionic Acid

pHMIC against E. carotovora
6.0>50 ppm
5.550 ppm

Data adapted from a study on weak-acid type preservatives, demonstrating the increased efficacy at lower pH.

Table 2: General Properties of this compound

PropertyValue
Chemical Formula C₃H₅NaO₂
Molar Mass 96.06 g/mol
pKa of Propionic Acid ~4.87
Optimal pH Range for Activity 2.5 - 5.5
Solubility in Water Freely soluble
Solubility in Ethanol Soluble

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methodologies for antifungal and antimicrobial susceptibility testing.

  • Preparation of Media:

    • For bacteria, prepare Mueller Hinton Broth (MHB).

    • For fungi, prepare RPMI-1640 medium.

    • Adjust the pH of the chosen medium to the desired experimental value (e.g., 5.0) using sterile HCl or NaOH.

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in the appropriate sterile medium.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Inoculum:

    • Grow the target microorganism on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 1-5 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile medium to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation of the Plate:

    • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the target microorganism (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Media Prepare and pH-adjust Media (MHB or RPMI-1640) SerialDilution Perform Serial Dilutions in 96-well Plate Media->SerialDilution Stock Prepare this compound Stock Solution Stock->SerialDilution Inoculum Prepare Microorganism Inoculum Inoculate Inoculate Plate Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (24-48h, 35°C) Inoculate->Incubate ReadMIC Determine MIC (Visual or OD600) Incubate->ReadMIC

Workflow for MIC Determination

signaling_pathway cluster_cell Microbial Cell PropionicAcid Propionic Acid PropionylCoA Propionyl-CoA PropionicAcid->PropionylCoA PDH Pyruvate Dehydrogenase Inhibited PropionylCoA->PDH SuccinylCoA_Synthetase Succinyl-CoA Synthetase Inhibited PropionylCoA->SuccinylCoA_Synthetase Pyruvate Pyruvate Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA TCA->SuccinylCoA_Synthetase SodiumPropionate_ext This compound (External) PropionicAcid_ext Propionic Acid (External) SodiumPropionate_ext->PropionicAcid_ext Low pH PropionicAcid_ext->PropionicAcid Enters Cell

Inhibition of TCA Cycle by Propionyl-CoA

References

Validation & Comparative

A Comparative In Vitro Analysis of Sodium Propionate and Sodium Butyrate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propionate and sodium butyrate are short-chain fatty acids (SCFAs) produced by the gut microbiota through the fermentation of dietary fiber. Both molecules are increasingly recognized for their potent biological activities, including anti-inflammatory, anti-cancer, and gut health-promoting effects. While structurally similar, their efficacy in various in vitro models can differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate SCFA for their studies.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various in vitro studies, offering a direct comparison of the efficacy of this compound and sodium butyrate.

Table 1: Anti-Cancer Effects - IC50 Values (mM)
Cell LineCancer TypeSodium Butyrate (IC50)This compound (IC50)Key Findings
MCF-7[1][2]Breast Cancer1.264.5Sodium butyrate is more potent in inhibiting cell proliferation.[1][2]
MDA-MB-231[3]Breast Cancer2.566.49Sodium butyrate shows greater potency in inhibiting the proliferation of this aggressive breast cancer cell line.
Table 2: Inhibition of Cancer Cell Migration and Invasion
Cell LineParameterSodium Butyrate (Concentration)EffectThis compound (Concentration)Effect
MDA-MB-231Migration10 mMSignificant reduction to 59.55%5, 10, 15 mMDose-dependent reduction (73.68%, 56.4%, 57.4% respectively)
SKOV-3 & PA-1Migration & InvasionDose-dependentSignificant inhibitionDose-dependentSignificant inhibition
Table 3: Anti-Inflammatory Effects - Histone Deacetylase (HDAC) Inhibition
Cell LineParameterSodium ButyrateThis compound
Bovine Mammary Epithelial CellsInhibited Class I HDAC IsoformsHDACs 2, 3, and 8HDACs 2 and 8
Bovine Mammary Epithelial CellsIncreased Histone H3 AcetylationH3K9/14, H3K18, and H3K27H3K9/14 and H3K18

Experimental Protocols

Anti-Cancer Proliferation Assay (MCF-7 Cells)
  • Cell Culture: MCF-7 human breast cancer cells were cultured in appropriate media.

  • Treatment: Cells were incubated with varying concentrations of sodium butyrate or this compound for 24, 48, 72, or 96 hours.

  • Assay: Cell proliferation was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of each compound in inhibiting cell growth.

HDAC Activity Assay (Bovine Mammary Epithelial Cells)
  • Cell Culture: Bovine mammary epithelial cells (MAC-Ts) were cultured in a basal medium.

  • Cell Lysate Preparation: Cell lysates were prepared from the cultured MAC-Ts.

  • Treatment: Cell lysates were incubated with this compound or sodium butyrate (0 to 5 mM) for 2 hours.

  • HDAC Activity Measurement: HDAC substrates were added, and the mixture was incubated for an additional 2 hours. HDAC activity was then determined.

  • Histone Acetylation Analysis: Whole cells were pretreated with this compound or sodium butyrate (0 to 3.0 mM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for another 2 hours. Histone H3 acetylation was then assessed.

Mandatory Visualizations

Signaling Pathways

cluster_SCFAs Short-Chain Fatty Acids cluster_pathway MEK/ERK Signaling Pathway cluster_effects Cellular Effects Sodium Butyrate Sodium Butyrate MEK MEK Sodium Butyrate->MEK inhibits This compound This compound This compound->MEK inhibits ERK ERK MEK->ERK Migration Migration ERK->Migration promotes Invasion Invasion ERK->Invasion promotes

Caption: Inhibition of the MEK/ERK signaling pathway by sodium butyrate and this compound, leading to reduced cancer cell migration and invasion.

Experimental Workflow

cluster_workflow Cell Proliferation Assay Workflow start Seed Cells treatment Treat with This compound or Sodium Butyrate start->treatment incubation Incubate for 24-96 hours treatment->incubation mtt Add MTT Reagent incubation->mtt measure Measure Absorbance mtt->measure calculate Calculate IC50 measure->calculate cluster_relationship HDAC Inhibition and Gene Expression SCFA Sodium Butyrate or This compound HDAC Inhibition of HDAC Activity SCFA->HDAC Histone Increased Histone Acetylation HDAC->Histone Gene Altered Gene Expression Histone->Gene

References

Unveiling the Anti-Inflammatory Potential of Sodium Propionate: A Comparative Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sodium propionate's anti-inflammatory effects against other alternatives, supported by experimental data from peer-reviewed studies. We delve into the molecular mechanisms, present quantitative gene expression data, and offer detailed experimental protocols to facilitate further research in this promising area.

This compound, a short-chain fatty acid (SCFA) produced by gut microbiota, has emerged as a potential therapeutic agent due to its significant anti-inflammatory properties. This guide explores the validation of these effects through gene expression analysis, offering a comparative perspective with another SCFA, sodium butyrate, and the widely used corticosteroid, dexamethasone.

Performance Comparison: Modulation of Inflammatory Gene Expression

This compound exerts its anti-inflammatory effects by modulating the expression of key genes involved in the inflammatory cascade. Studies have consistently shown its ability to downregulate pro-inflammatory genes while in some cases, upregulating anti-inflammatory ones.

Comparison with Sodium Butyrate

This compound and sodium butyrate, both products of dietary fiber fermentation, exhibit overlapping yet distinct effects on inflammatory gene expression. While both are known to inhibit histone deacetylases (HDACs), their impact on specific genes can vary.

GeneOrganism/Cell LineTreatmentFold Change vs. LPS/ControlReference
TNF-α Bovine Mammary Epithelial Cells (MAC-T)This compound (1 mM) + LPSNormalized LPS-induced expression[1]
Bovine Mammary Epithelial Cells (MAC-T)Sodium Butyrate (1 mM) + LPSNormalized LPS-induced expression[1]
CXCL9 Bovine Mammary Epithelial Cells (MAC-T)This compound (1 mM) + LPSIncreased expression[1]
Bovine Mammary Epithelial Cells (MAC-T)Sodium Butyrate (1 mM) + LPSIncreased expression[1]
LTA Bovine Mammary Epithelial Cells (MAC-T)This compound (1 mM) + LPSNormalized LPS-induced expression[1]
Bovine Mammary Epithelial Cells (MAC-T)Sodium Butyrate (1 mM) + LPSNormalized LPS-induced expression

Table 1: Comparative gene expression changes induced by this compound and sodium butyrate in bovine mammary epithelial cells stimulated with lipopolysaccharide (LPS). While both SCFAs normalized the expression of TNF-α and LTA, they unexpectedly increased the expression of the pro-inflammatory chemokine CXCL9 in this model.

Comparison with Dexamethasone

Dexamethasone, a potent synthetic glucocorticoid, is a benchmark for anti-inflammatory drugs. Comparing the gene expression profile of this compound with that of dexamethasone provides valuable insights into its relative efficacy and potential as a therapeutic alternative.

GeneOrganism/Cell LineTreatmentFold Change vs. LPS/ControlReference
COX-2 Mouse Macrophages (RAW 264.7)This compound (10 µM) + LPSSignificantly reduced expression
Mouse Lung TissueDexamethasone + LPSMarkedly reduced expression
iNOS Mouse Macrophages (RAW 264.7)This compound (10 µM) + LPSSignificantly reduced expression
Mouse Lung TissueDexamethasone + LPSSignificantly prevented activation
TNF-α Mouse Macrophages (RAW 264.7)This compound + LPSReduced expression
Mouse Macrophages (RAW 264.7)Dexamethasone + LPSReduced mRNA expression
IL-1β Mouse Macrophages (RAW 264.7)This compound + LPSReduced expression
Mouse Macrophages (RAW 264.7)Dexamethasone + LPSReduced mRNA expression
IL-6 Mouse Macrophages (RAW 264.7)This compound + LPSReduced expression
Mouse Macrophages (RAW 264.7)Dexamethasone + LPSReduced mRNA expression

Table 2: Comparative effects of this compound and dexamethasone on the expression of key pro-inflammatory genes in LPS-stimulated macrophages. Both compounds demonstrate a significant reduction in the expression of these inflammatory markers.

Key Signaling Pathways Modulated by this compound

This compound's influence on gene expression is mediated through several key signaling pathways. Understanding these pathways is crucial for targeted drug development.

This compound Anti-inflammatory Signaling Pathways cluster_HDAC HDAC Inhibition Pathway cluster_NFkB NF-κB Pathway SP This compound GPR41_43 GPR41/GPR43 SP->GPR41_43 Activates HDAC HDACs SP->HDAC Inhibits IkB IκBα SP->IkB Prevents Degradation of IKK IKK GPR41_43->IKK Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression_HDAC Altered Gene Expression Chromatin->Gene_Expression_HDAC Leads to IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Experimental Workflow for Gene Expression Analysis start Start cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment 2. Pre-treatment (this compound / Dexamethasone) cell_culture->treatment stimulation 3. Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation 4. Incubation stimulation->incubation rna_isolation 5. Total RNA Isolation incubation->rna_isolation quality_control 6. RNA Quality & Quantity Control rna_isolation->quality_control cdna_synthesis 7. cDNA Synthesis (Reverse Transcription) quality_control->cdna_synthesis qpcr 8. Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis 9. Data Analysis (e.g., ΔΔCt method) qpcr->data_analysis end End data_analysis->end

References

A Comparative Guide to HPLC and GC-MS Methods for Sodium Propionate Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sodium propionate is crucial in various applications, from pharmaceutical formulations to food preservation. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your specific analytical needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance parameters for HPLC and GC-MS methods for the determination of this compound, compiled from various validated methods.

ParameterHPLCGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and identification.
Linearity Range 0.05–0.5 mg/mL[1]25–125 µg/mL[2][3]
Recovery 95.58%–98.95%[1]95.8% - 121.9%[4]
Limit of Detection (LOD) 5 mg/L25 ppm
Limit of Quantification (LOQ) 20 ng/mL10 mg/L
Precision (RSD) 1.50%<15%
Sample Preparation Dilution in mobile phase or deionized water.Extraction with an acidified organic solvent, potential derivatization.
Analysis Time Separation achieved in less than 8 minutes.Varies depending on the temperature program.
Detector UV-Vis, PDAMass Spectrometer, Flame Ionization Detector (FID)

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are essential for reproducibility and method validation.

HPLC Method Protocol

This protocol is a representative example for the analysis of this compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., diammonium hydrogen phosphate solution with pH adjusted to 2.7–3.5) and an organic solvent like methanol or acetonitrile is typical. For example, a mobile phase of 1.5 g/L diammonium hydrogen phosphate solution (pH adjusted to 2.7–3.5 with 1 mol/L phosphate solution) and methanol in a 95:5 v/v ratio can be used.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 40°C.

  • Detection Wavelength: Detection is commonly performed at 210 nm or 214 nm.

  • Injection Volume: A 10 µL or 20 µL injection volume is standard.

  • Sample Preparation: Samples are typically dissolved and diluted in the mobile phase or deionized water and filtered through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

The following outlines a general protocol for the GC-MS analysis of this compound.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A Stabilwax-DA GC column (e.g., 30 m × 0.25 mm × 0.25 µm) is a suitable choice.

  • Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate, for example, 0.9 mL/min.

  • Injector: A splitless injection mode is often used.

  • Oven Temperature Program: A temperature gradient is employed for separation, for instance, starting at 50°C and ramping up to 220°C.

  • Mass Spectrometry: Data can be acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Sample Preparation: Sample extraction is commonly performed using an acidified solvent like acidified methanol. The propionate is converted to the more volatile propionic acid for GC analysis.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods.

CrossValidationWorkflow start Start: Define Analytical Requirements hplc_dev HPLC Method Development & Optimization start->hplc_dev gcms_dev GC-MS Method Development & Optimization start->gcms_dev hplc_val HPLC Method Validation hplc_dev->hplc_val gcms_val GC-MS Method Validation gcms_dev->gcms_val sample_analysis Analysis of the Same Set of Samples by Both Methods hplc_val->sample_analysis gcms_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman) sample_analysis->data_comp conclusion Conclusion on Method Equivalence and Selection of Appropriate Method data_comp->conclusion

Caption: Workflow for cross-validating HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is generally simpler in terms of sample preparation and is well-suited for routine quality control analysis where high throughput is desired. The instrumentation is widely available in analytical laboratories.

  • GC-MS offers higher specificity due to the mass spectrometric detection, which can be advantageous when analyzing complex matrices where interferences may be a concern. The requirement for derivatization or conversion to the acidic form adds a step to the sample preparation process.

Ultimately, a thorough cross-validation as outlined in the workflow diagram is the most rigorous approach to ensure that the chosen method is fit for its intended purpose and provides accurate and precise results for this compound measurement.

References

A Comparative Analysis of Sodium Propionate and Other Short-Chain Fatty Acids on Gut Epithelial Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the effects of sodium propionate and other prevalent short-chain fatty acids (SCFAs), namely acetate and butyrate, on the integrity and function of the intestinal epithelial barrier. Produced by microbial fermentation of dietary fibers in the colon, these SCFAs are crucial signaling molecules that maintain gut homeostasis.[1][2][3] An impaired epithelial barrier is linked to various gastrointestinal and systemic diseases, making the study of barrier-enhancing agents like SCFAs a critical area of research for drug development.[4][5] This document synthesizes experimental data on their comparative efficacy, details the underlying mechanisms of action, and provides standardized protocols for assessing barrier function.

Mechanisms of Action: How SCFAs Modulate Barrier Function

SCFAs exert their influence on the gut epithelial barrier through two primary signaling pathways: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

  • G-Protein-Coupled Receptors (GPCRs): Acetate, propionate, and butyrate act as ligands for GPCRs such as GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A, which are expressed on intestinal epithelial and immune cells. Activation of these receptors triggers intracellular signaling cascades that can enhance the assembly of tight junction proteins, which are critical for maintaining the paracellular seal between cells.

  • Histone Deacetylase (HDAC) Inhibition: Butyrate, and to a lesser extent propionate, can inhibit the activity of HDACs. This action increases histone acetylation, leading to a more open chromatin structure and altering the expression of key genes involved in cell proliferation, differentiation, and inflammation. Specifically, HDAC inhibition can upregulate the expression of tight junction proteins, thereby strengthening the epithelial barrier.

SCFA_Signaling_Pathways cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell Acetate Acetate GPCRs Activate GPCRs (GPR43, GPR41, GPR109A) Acetate->GPCRs Propionate Propionate Propionate->GPCRs HDAC Inhibit HDACs Propionate->HDAC Butyrate Butyrate Butyrate->GPCRs Butyrate->HDAC Signaling Intracellular Signaling (e.g., AMPK activation) GPCRs->Signaling Gene Alter Gene Expression HDAC->Gene TJ_Assembly Tight Junction Protein Assembly Signaling->TJ_Assembly TJ_Expression Tight Junction Protein Expression Gene->TJ_Expression Barrier Strengthened Epithelial Barrier TJ_Assembly->Barrier TJ_Expression->Barrier TEER_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis A Seed Caco-2 cells on Transwell insert B Culture for 21 days for differentiation A->B C Confirm monolayer formation (stable baseline TEER) B->C D Treat cells with SCFAs or control C->D E Incubate for defined time points D->E F Sterilize & calibrate EVOM electrodes E->F G Measure resistance (Ω) of cell monolayer F->G H Measure resistance (Ω) of blank insert G->H I Calculate final TEER (Ω·cm²) H->I FITC_Dextran_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_result Result A Fast mice for 4-6 hours (water ad libitum) B Prepare FITC-dextran solution A->B C Administer FITC-dextran via oral gavage B->C D Wait for 4 hours for systemic absorption C->D E Collect blood and isolate serum D->E F Measure fluorescence of serum samples E->F H Quantify FITC-dextran in serum F->H G Prepare standard curve with known FITC-dextran concentrations G->F I Determine intestinal permeability level H->I

References

In Vivo Validation of Sodium Propionate's Therapeutic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of sodium propionate's therapeutic performance in two distinct preclinical disease models: a neurodegenerative disorder (Alzheimer's Disease) and an autoimmune disease (Experimental Autoimmune Encephalomyelitis, a model for Multiple Sclerosis). The information presented is collated from various in vivo studies to assist researchers, scientists, and drug development professionals in evaluating its potential.

Alzheimer's Disease (AD) Model

This compound (SP) has been investigated for its neuroprotective effects in mouse models of Alzheimer's Disease, primarily focusing on its ability to mitigate neuroinflammation and improve cognitive function.[1][2]

Comparative Efficacy Data

The following table summarizes the quantitative outcomes from a study utilizing an Aβ₁₋₄₂ peptide-induced AD mouse model. This model demonstrates that this compound administration can reverse key pathological and behavioral deficits.

Parameter AD Model (Aβ₁₋₄₂) AD Model + SP (100 mg/kg) AD Model + SP (200 mg/kg) Alternative/Comparison
Cognitive Function (Escape Latency in MWM) Increased (Impaired)Significantly Decreased (Improved)[1]Significantly Decreased (Improved)[1]Not available in cited studies
Synaptic Protein (SYN Level) DecreasedSignificantly Increased[1]Significantly IncreasedNot available in cited studies
Synaptic Protein (PSD95 Level) DecreasedSignificantly IncreasedSignificantly IncreasedNot available in cited studies
Pro-inflammatory Cytokine (IL-1β) IncreasedSignificantly DecreasedSignificantly DecreasedNot available in cited studies
Pro-inflammatory Cytokine (IL-6) IncreasedSignificantly DecreasedSignificantly DecreasedNot available in cited studies
Inflammatory Marker (iNOS) IncreasedSignificantly DecreasedSignificantly DecreasedNot available in cited studies

MWM: Morris Water Maze; SYN: Synaptophysin; PSD95: Postsynaptic density protein 95; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; iNOS: Inducible nitric oxide synthase. Data is presented qualitatively based on statistical significance reported in the source study.

Experimental Protocol: Aβ₁₋₄₂-Induced Alzheimer's Model
  • Animal Model : Two-month-old ICR mice.

  • Disease Induction : Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ peptide to induce AD-like pathology.

  • Treatment Groups :

    • Control (Normal Saline)

    • Aβ₁₋₄₂ Group

    • Aβ₁₋₄₂ + this compound (50 mg/kg)

    • Aβ₁₋₄₂ + this compound (100 mg/kg)

    • Aβ₁₋₄₂ + this compound (200 mg/kg)

  • Administration : Daily treatment for 21 consecutive days.

  • Key Outcome Measures :

    • Behavioral : Morris Water Maze to assess spatial learning and memory.

    • Biochemical : Western blot analysis of hippocampal tissue to quantify levels of SYN, PSD95, and iNOS.

    • Immunological : Measurement of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6) in the hippocampus.

Signaling Pathway & Workflow

This compound is believed to exert its neuroprotective effects by reducing neuroinflammation. One key mechanism involves the inhibition of pro-inflammatory cytokine activation and iNOS, a major source of nitric oxide-mediated neurotoxicity. Propionate also appears to restore synaptic plasticity by increasing the levels of crucial synaptic proteins.

G cluster_workflow Experimental Workflow: AD Model A Aβ(1-42) Injection (Induces AD Pathology) B Daily this compound Treatment (21 Days) A->B C Behavioral & Biochemical Analysis B->C

Workflow for Aβ-induced AD model and SP treatment.

G cluster_pathway Proposed Mechanism in Alzheimer's Disease SP This compound Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) SP->Neuroinflammation Inhibits Synapse Synaptic Dysfunction (Reduced SYN, PSD95) SP->Synapse Restores Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) Neuroinflammation->Cytokines iNOS iNOS Activation Neuroinflammation->iNOS Neuroinflammation->Synapse Cognition Cognitive Impairment Synapse->Cognition

This compound's anti-inflammatory action in AD.

Experimental Autoimmune Encephalomyelitis (EAE) Model

In the context of autoimmune diseases, this compound has been shown to ameliorate disease severity in EAE, the primary animal model for Multiple Sclerosis. Its effects are largely attributed to the modulation of the immune response, particularly T-cell differentiation.

Comparative Efficacy Data

The table below compares the effects of different short-chain fatty acids (SCFAs) on EAE severity, highlighting propionate's efficacy in suppressing the autoimmune response.

Parameter EAE Model (Control) EAE Model + Acetate EAE Model + Propionate EAE Model + Butyrate
EAE Disease Severity (Clinical Score) HighAmelioratedAmelioratedTendency to Decrease
Th1 Cell Response (IFN-γ Production) HighNo significant changeNo significant changeInhibited
Regulatory T cells (Tregs) BaselineIncreased (not significant)Increased (not significant)Increased

Th1: T helper 1 cell; IFN-γ: Interferon-gamma. Data is presented qualitatively based on statistical significance reported in the source study.

Experimental Protocol: MOG₃₅₋₅₅-Induced EAE
  • Animal Model : C57BL/6 mice.

  • Disease Induction :

    • Immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA) containing M. tuberculosis.

    • Intraperitoneal injections of Pertussis Toxin (PTX) on the day of immunization and 48 hours later to facilitate blood-brain barrier disruption.

  • Treatment Groups :

    • EAE Control (Water)

    • EAE + Acetate

    • EAE + Propionate

    • EAE + Butyrate

  • Administration : Oral administration of SCFAs in drinking water.

  • Key Outcome Measures :

    • Clinical : Daily monitoring and scoring of EAE symptoms (e.g., tail limpness, hind limb paralysis) on a standardized scale.

    • Immunological : Analysis of T-cell populations (Th1, Th17, Tregs) and cytokine production (e.g., IFN-γ) from splenocytes or lymph node cells via flow cytometry and ELISA.

Signaling Pathway & Workflow

Propionate's therapeutic effect in EAE is linked to its immunomodulatory properties. It is thought to suppress lymphocyte-mediated systemic inflammation. A key proposed mechanism is the induction of regulatory T cells (Tregs), which can suppress the activity of pathogenic Th1 and Th17 cells that drive the autoimmune attack on the central nervous system. This can occur through mechanisms like the inhibition of histone deacetylases (HDACs).

G cluster_workflow_eae Experimental Workflow: EAE Model Immunize Immunization (MOG-peptide/CFA + PTX) Treat Oral SCFA Administration Immunize->Treat Monitor Daily Clinical Scoring & Immunological Analysis Treat->Monitor

Workflow for MOG-induced EAE model and SCFA treatment.

G cluster_pathway_eae Proposed Mechanism in EAE Prop Propionate HDAC HDAC Inhibition Prop->HDAC Tregs Regulatory T cells (Tregs) Expansion Prop->Tregs Promotes HDAC->Tregs Suppresses Pathogenic Pathogenic T cells (Th1, Th17) Tregs->Pathogenic Suppresses CNS CNS Inflammation & Demyelination Pathogenic->CNS EAE EAE Disease Severity CNS->EAE

This compound's immunomodulatory action in EAE.

Summary & Conclusion

In vivo data validates the therapeutic potential of this compound across different disease contexts.

  • In an Alzheimer's Disease model , this compound demonstrates neuroprotective effects by significantly reducing neuroinflammation and restoring synaptic protein levels, leading to improved cognitive function.

  • In an EAE model of Multiple Sclerosis , this compound effectively ameliorates disease severity by modulating the systemic immune response, including the promotion of regulatory T cells and suppression of pathogenic T cells.

While both models show a clear benefit, the primary mechanism of action appears context-dependent: targeting neuroinflammation and synaptic plasticity in the neurodegenerative model, and systemic immunomodulation in the autoimmune model. These findings support further investigation of this compound as a therapeutic candidate for a range of neurological and inflammatory disorders.

References

A Comparative Guide to Sodium Propionate Delivery Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of different sodium propionate delivery methods, offering researchers, scientists, and drug development professionals a critical overview of current administration routes and their respective impacts. The following sections detail the performance of various delivery systems, supported by experimental data, to inform future research and clinical applications.

Executive Summary

This compound, a short-chain fatty acid (SCFA), has garnered significant attention for its potential therapeutic effects, including modulation of the gut microbiome, immune response, and metabolic regulation.[1][2] The efficacy of this compound is largely dependent on its delivery method, which dictates its absorption site, bioavailability, and ultimately, its physiological impact. This guide compares oral delivery methods, including standard capsules and powders, with advanced targeted-delivery systems designed to release this compound in the colon.

Comparative Analysis of Delivery Methods

The primary challenge in this compound supplementation is ensuring its delivery to the lower gastrointestinal tract, where it exerts many of its beneficial effects.[3] Standard oral supplements are often rapidly absorbed in the upper gastrointestinal tract.[4]

Oral Delivery: Powder and Standard Capsules

Oral administration of this compound in powder or standard capsule form leads to rapid absorption in the small intestine.[4] This results in a swift increase in serum propionate levels, which return to baseline within a few hours. While this method has been shown to influence systemic metabolic parameters, it may not be optimal for targeting the colonic microbiota.

Targeted Delivery: Enteric-Coated Capsules and Inulin-Propionate Ester

To overcome the rapid absorption in the upper gut, researchers have developed methods for targeted colonic delivery.

  • Enteric-Coated Capsules: These capsules are designed to bypass the stomach and release their contents in the intestine, offering a more targeted delivery than standard capsules.

  • Inulin-Propionate Ester (IPE): This novel approach involves chemically binding propionate to inulin, a dietary fiber. The ester bond is resistant to digestion in the upper gastrointestinal tract and is only broken by the enzymes of the colonic microbiota, ensuring targeted release of propionate in the colon.

Performance Data Summary

The following tables summarize quantitative data from key studies comparing different this compound delivery methods.

Table 1: Pharmacokinetic and Metabolic Effects

Delivery MethodDosagePeak Serum PropionateTime to PeakEffects on Energy Expenditure & Lipid OxidationReference
Oral Powder 500 mgSignificant increase from baseline1 hourNot reported in this study
Oral Tablets 6845 mg (total)Significantly increased at 180 mins180 minutesIncreased resting energy expenditure and whole-body lipid oxidation
Inulin-Propionate Ester 10 g/day Not directly measuredNot applicableLong-term supplementation prevented weight gain and reduced intra-abdominal adipose tissue
Enteric-Coated Capsule 5 g (acute)Not reportedNot reportedIncreased energy expenditure in fasted and post-prandial states

Table 2: Effects on Gut Hormones, Appetite, and Inflammation

Delivery MethodDosageEffect on PYY & GLP-1Effect on Appetite & SatietyAnti-inflammatory EffectsReference
Oral Powder 1g daily (500mg twice daily)Not reportedSignificantly enhanced satiety in some studiesReduced pro-inflammatory parameters and oxidative stress in hemodialysis patients
Oral Tablets 6845 mg (total)Increased GLP-1 secretionIncreased subjective nauseaNot reported
Inulin-Propionate Ester 10 g (acute)Significantly increased postprandial plasma PYY and GLP-1Reduced energy intakeNot reported
Enteric-Coated Capsule 5 g (acute)Not reportedNo effect on subjective hungerNot reported

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research.

Oral this compound Supplementation and Pharmacokinetics
  • Objective: To determine the serum pharmacokinetics of orally administered this compound.

  • Methodology: Healthy volunteers ingested 500 mg of this compound powder mixed with food or drink. Blood samples were collected at baseline and at regular intervals post-ingestion. Serum propionate concentrations were quantified using mass spectrometry.

  • Key Findings: Serum propionate levels peaked at 1 hour post-ingestion and returned to baseline within 2 hours, indicating rapid absorption in the upper gastrointestinal tract.

Targeted Colonic Delivery using Inulin-Propionate Ester
  • Objective: To assess the effects of targeted colonic delivery of propionate on appetite regulation and body weight.

  • Methodology: A randomized, controlled cross-over study was conducted where overweight adults ingested 10 g of inulin-propionate ester. Plasma levels of the gut hormones PYY and GLP-1, and energy intake were measured. A long-term 24-week study also assessed the effects on body weight and adiposity.

  • Key Findings: Acute ingestion of IPE significantly increased postprandial PYY and GLP-1 and reduced energy intake. Long-term supplementation significantly reduced weight gain and intra-abdominal adipose tissue.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed.

G cluster_oral Standard Oral Delivery cluster_targeted Targeted Colonic Delivery (IPE) Oral Intake Oral Intake Stomach Stomach Oral Intake->Stomach Small Intestine Small Intestine Stomach->Small Intestine Rapid Absorption Rapid Absorption Small Intestine->Rapid Absorption Systemic Circulation Systemic Circulation Rapid Absorption->Systemic Circulation IPE Intake IPE Intake Upper GI Transit Upper GI Transit IPE Intake->Upper GI Transit Colon Colon Upper GI Transit->Colon Microbial Fermentation Microbial Fermentation Colon->Microbial Fermentation Propionate Release Propionate Release Microbial Fermentation->Propionate Release Local & Systemic Effects Local & Systemic Effects Propionate Release->Local & Systemic Effects

Caption: Comparison of oral and targeted this compound delivery.

G Colonic Propionate Colonic Propionate L-cells L-cells Colonic Propionate->L-cells stimulates PYY & GLP-1 Release PYY & GLP-1 Release L-cells->PYY & GLP-1 Release Brain Brain PYY & GLP-1 Release->Brain act on Reduced Appetite Reduced Appetite Brain->Reduced Appetite Reduced Energy Intake Reduced Energy Intake Reduced Appetite->Reduced Energy Intake

Caption: Propionate's signaling pathway for appetite regulation.

G cluster_0 Experimental Workflow Recruitment Recruit Healthy Volunteers Randomization Randomize to Treatment Groups Recruitment->Randomization Intervention Administer this compound (Delivery Method A vs. B) Randomization->Intervention Data Collection Collect Blood/Fecal Samples Measure Metabolic Parameters Intervention->Data Collection Analysis Analyze Data for Significance Data Collection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General experimental workflow for clinical trials.

Conclusion

The choice of this compound delivery method significantly influences its therapeutic effects. While standard oral formulations lead to rapid systemic absorption, targeted delivery systems like inulin-propionate ester are more effective at delivering propionate to the colon. This targeted approach has demonstrated superior outcomes in appetite regulation and long-term weight management. Future research should continue to explore and optimize targeted delivery mechanisms to fully harness the therapeutic potential of this compound.

References

Unraveling the Metabolic Effects of Sodium Propionate: A Comparative Guide to Replicating Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key studies on the metabolic effects of sodium propionate. It aims to facilitate the replication of published findings by presenting detailed experimental protocols, quantitative data, and a clear visualization of the proposed signaling pathways.

The short-chain fatty acid propionate, produced by the gut microbiota from dietary fiber, has garnered significant interest for its potential influence on host metabolism. Early studies suggested beneficial effects on glucose and lipid homeostasis, sparking further research into its mechanisms of action and therapeutic potential. However, subsequent studies have yielded a mix of confirmatory, and at times, contradictory results. This guide dissects the key human clinical trials to provide a clear comparative overview.

Comparative Analysis of Key Clinical Trials

The following tables summarize the experimental design and key quantitative findings from seminal and replication studies investigating the metabolic effects of this compound.

Table 1: Effects of this compound on Glucose Homeostasis
StudyParticipant CharacteristicsDosage and AdministrationDurationKey Findings on Glucose Metabolism
Todesco et al. (1991) [1][2]6 healthy volunteersAcute: 3.3 g this compound in bread. 1-week: 9.9 g/day in bread.Acute and 1 weekAcutely reduced blood glucose response area by 47.6% (p<0.01). After 1 week, reduced blood glucose area by 38.0% (p<0.05).[1][2]
Venter et al. (1990) [3]10 healthy female volunteers7.5 g/day this compound in capsules7 weeksDecreased fasting serum glucose (p<0.05) and maximum insulin increments during a glucose tolerance test (p<0.05).
Chambers et al. (2017) 18 healthy volunteers6845 mg this compound in tabletsAcute (180 minutes)No significant changes in glucose and insulin concentrations.
Tirosh et al. (2019) 28 healthy men and women1500 mg calcium propionateAcute (2 hours)Significantly increased glucagon and norepinephrine. Under hypoglycemic conditions, increased endogenous glucose production.
Table 2: Effects of this compound on Lipid Metabolism and Energy Expenditure
StudyParticipant CharacteristicsDosage and AdministrationDurationKey Findings on Lipid Metabolism & Energy Expenditure
Todesco et al. (1991) 6 healthy volunteers1-week: 9.9 g/day in bread.1 weekAlthough not statistically significant, five subjects showed reduced HDL and increased triglycerides.
Venter et al. (1990) 10 healthy female volunteers7.5 g/day this compound in capsules7 weeksIncreased HDL cholesterol by 9.5% (p<0.05) and triglyceride levels by 16.7% (p<0.02).
Chambers et al. (2017) 18 healthy volunteers6845 mg this compound in tabletsAcute (180 minutes)Increased resting energy expenditure (REE) by 0.045 kcal/min (p=0.036) and whole-body lipid oxidation by 0.012 g/min (p=0.048).

Experimental Protocols

To aid in the design of replication studies, detailed methodologies from the key experiments are provided below.

Todesco et al. (1991): Acute and One-Week Supplementation
  • Study Design: A crossover study with six healthy volunteers.

  • Acute Study Protocol: Participants consumed a breakfast of white bread containing 3.3 g of this compound per 50 g of available carbohydrate. Blood samples were collected at baseline and at intervals for 3 hours to measure blood glucose.

  • One-Week Study Protocol: Participants consumed bread providing 9.9 g of this compound daily for one week. A control period with standard propionate-free bread was also included. Blood glucose response to a standardized meal was assessed at the end of each period.

  • Outcome Measures: Blood glucose area under the curve (AUC), fecal bulk, and gut microflora analysis.

Venter et al. (1990): Seven-Week Supplementation
  • Study Design: A double-blind, placebo-controlled, paired-comparison study with 10 healthy female volunteers.

  • Protocol: Participants received 7.5 g of this compound daily in capsule form for seven weeks. The control group received dibasic calcium phosphate in identical capsules.

  • Outcome Measures: Fasting serum glucose, insulin response to a glucose tolerance test, total cholesterol, HDL cholesterol, and triglycerides.

Chambers et al. (2017): Acute Effects on Energy Metabolism
  • Study Design: A randomized, crossover study with 18 healthy volunteers.

  • Protocol: Following an overnight fast, participants ingested tablets containing a total of 6845 mg of this compound or a sodium chloride placebo over a 180-minute period.

  • Outcome Measures: Resting energy expenditure (REE) and substrate oxidation were measured using indirect calorimetry. Blood samples were analyzed for glucose and insulin concentrations.

Tirosh et al. (2019): Acute Hormonal and Glucose Production Effects
  • Study Design: A randomized, placebo-controlled, crossover study in 28 healthy men and women.

  • Protocol: Participants received a single oral dose of 1500 mg of calcium propionate or a placebo. The study involved two protocols: one under resting conditions and another during a euglycemic or hypoglycemic hyperinsulinemic clamp.

  • Outcome Measures: Plasma levels of glucose, insulin, glucagon, norepinephrine, epinephrine, and endogenous glucose production (EGP) were assessed for 2 hours.

Signaling Pathways and Experimental Workflows

The metabolic effects of this compound are believed to be mediated through several signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms.

Propionate This compound FFAR2 FFAR2/GPR43 Propionate->FFAR2 Binds to G_protein G-protein activation FFAR2->G_protein PLC Phospholipase C (PLC) activation G_protein->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_release Intracellular Ca2+ release IP3_DAG->Ca_release Insulin_Secretion Potentiated Insulin Secretion Ca_release->Insulin_Secretion

Proposed signaling pathway for propionate-mediated insulin secretion via FFAR2.

Propionate Oral this compound Sympathetic Sympathetic Nervous System Stimulation Propionate->Sympathetic Norepinephrine ↑ Norepinephrine Release Sympathetic->Norepinephrine Glucagon ↑ Glucagon Release Sympathetic->Glucagon Liver Liver Norepinephrine->Liver Glucagon->Liver EGP ↑ Endogenous Glucose Production (Gluconeogenesis) Liver->EGP

Proposed pathway for propionate's effect on glucose production.

start Fasted Healthy Volunteer intervention Administer this compound or Placebo start->intervention measurement Indirect Calorimetry intervention->measurement blood_sampling Blood Sampling intervention->blood_sampling analysis_energy Calculate REE and Lipid Oxidation measurement->analysis_energy analysis_blood Analyze Glucose and Insulin blood_sampling->analysis_blood end Compare Metabolic Outcomes analysis_energy->end analysis_blood->end

Experimental workflow for assessing acute metabolic effects.

References

A Head-to-Head Comparison of Sodium Propionate with Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium propionate's performance as a histone deacetylase (HDAC) inhibitor against other well-established alternatives. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to HDAC Inhibition

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in gene expression by removing acetyl groups from histones.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.[1] By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[1][2] Consequently, HDAC inhibitors have emerged as promising therapeutic agents, particularly in oncology.

This compound, a short-chain fatty acid (SCFA), has been identified as an HDAC inhibitor, demonstrating effects on cellular processes such as inflammation and gene regulation. This guide compares its activity with other prominent HDAC inhibitors, including other SCFAs like sodium butyrate, the anticonvulsant valproic acid, and the potent microbial-derived inhibitor Trichostatin A.

Comparative Efficacy and Specificity

The inhibitory activity of this compound and other selected HDAC inhibitors varies in terms of potency and selectivity towards different HDAC isoforms. The following tables summarize key quantitative data from comparative studies.

Inhibitor Target HDAC Class(es) Inhibited HDAC Isoforms Cell Line IC50 / Effective Concentration Key Findings Reference
This compound (SP) Class IHDAC2, HDAC8Bovine Mammary Epithelial Cells (MAC-T)Concentration-dependent inhibition (0 to 5 mM)Selectively inhibits HDAC2 and HDAC8; increases H3K9/14 and H3K18 acetylation.
Sodium Butyrate (SB) Class I & IIaHDAC2, HDAC3, HDAC8Bovine Mammary Epithelial Cells (MAC-T)Concentration-dependent inhibition (0 to 5 mM)Broader inhibition profile than SP within Class I; increases H3K9/14, H3K18, and H3K27 acetylation.
Valproic Acid (VPA) Class IHDAC1, HDAC2, HDAC3, HDAC8Human Neuroblastoma Cells (SK-N-MC, SH-SY5Y, SK-N-SH)2 mM (non-toxic dose)Potentiates apoptosis independently of HDAC inhibition in some contexts.
Trichostatin A (TSA) Class I & IIPan-HDAC inhibitorRat and Mouse Bone Marrow Cultures, RAW264 cells0.5–10 nMPotent, broad-spectrum HDAC inhibitor; inhibits osteoclast differentiation.
Vorinostat (SAHA) Class I & IIPan-HDAC inhibitorMultiple Myeloma CellsNot specifiedApproved for the treatment of cutaneous T-cell lymphoma.
Romidepsin (FK228) Class IHDAC1, HDAC2Multiple Myeloma CellsNot specifiedApproved for the treatment of cutaneous and peripheral T-cell lymphoma.
Panobinostat Pan-HDAC inhibitorPan-HDAC inhibitorMultiple Myeloma CellsNot specifiedApproved for the treatment of multiple myeloma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparative studies.

HDAC Activity Assay

This assay quantifies the enzymatic activity of HDACs in the presence of inhibitors.

  • Cell Lysate Preparation: Bovine mammary epithelial cells (MAC-T) are cultured in a basal medium. Cell lysates are prepared for the assay.

  • Inhibitor Incubation: Cell lysates are incubated with varying concentrations of this compound or sodium butyrate (ranging from 0 to 5 mM) for 2 hours.

  • Substrate Incubation: Following inhibitor incubation, HDAC substrates are added, and the mixture is incubated for an additional 2 hours.

  • Activity Determination: The activity of HDACs is then determined using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.

  • Class I HDAC Isoform Specificity: To determine the effect on specific Class I HDACs, recombinant HDAC1, HDAC2, HDAC3, and HDAC8 proteins are incubated with the inhibitors, and their individual activity is measured.

Histone Acetylation Analysis

This method assesses the level of histone acetylation, a direct downstream effect of HDAC inhibition.

  • Cell Culture and Treatment: MAC-T cells are pretreated with this compound or sodium butyrate (0 to 3.0 mM) for 2 hours.

  • LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for an additional 2 hours to induce an inflammatory response.

  • Histone Extraction and Western Blotting: Histones are extracted from the cell nuclei. The levels of acetylated histone H3 at specific lysine residues (e.g., H3K9/14, H3K18, H3K27) are determined by Western blotting using specific antibodies.

Inflammatory Gene Expression Analysis

This protocol evaluates the impact of HDAC inhibitors on the expression of inflammatory genes.

  • Cell Treatment: MAC-T cells are pretreated with 1 mM this compound or sodium butyrate for 24 hours.

  • LPS Stimulation: Following pretreatment, cells are stimulated with LPS (1 µg/mL) for 2 hours.

  • RNA Isolation and PCR Array: Total RNA is isolated from the cells. The expression of a panel of inflammatory genes is evaluated using a PCR array.

  • Gene Validation: The expression levels of specific genes of interest are validated using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Mechanisms of Action

HDAC inhibitors, including this compound, exert their effects by modulating various signaling pathways.

NF-κB Signaling Pathway in Inflammation

This compound has been shown to modulate inflammatory responses by inhibiting HDACs, which in turn attenuates the activation of the NF-κB pathway. This pathway is a key regulator of inflammatory gene expression.

NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (e.g., TNFα, IL-6) NFkB->Inflammatory_Genes Activates Transcription HDACs HDACs HDACs->NFkB Deacetylates (Inhibits activity) SP This compound SP->HDACs Inhibits

Caption: NF-κB signaling pathway modulation by this compound.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the effects of different HDAC inhibitors.

Experimental_Workflow start Cell Culture (e.g., MAC-T, HepG2) treatment Treatment with HDAC Inhibitors (this compound, Sodium Butyrate, etc.) start->treatment assay1 HDAC Activity Assay treatment->assay1 assay2 Western Blot for Histone Acetylation treatment->assay2 assay3 Gene Expression Analysis (PCR Array / qRT-PCR) treatment->assay3 data Data Analysis and Comparison assay1->data assay2->data assay3->data conclusion Conclusion on Comparative Efficacy data->conclusion

Caption: A generalized experimental workflow for comparing HDAC inhibitors.

Concluding Remarks

This compound demonstrates clear efficacy as a Class I HDAC inhibitor, with a distinct isoform selectivity compared to the closely related SCFA, sodium butyrate. While not as potent as broad-spectrum inhibitors like Trichostatin A, its natural origin and potential for targeted effects make it an interesting candidate for further investigation, particularly in the context of inflammatory diseases and metabolic disorders. The provided data and protocols offer a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other HDAC inhibitors.

References

Validating the Role of FFAR2 and FFAR3 in Mediating Sodium Propionate's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the roles of Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3) in mediating the physiological effects of sodium propionate. We present supporting experimental data from in vitro and in vivo studies, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.

I. Comparative Analysis of FFAR2 and FFAR3 Signaling in Response to this compound

This compound, a short-chain fatty acid (SCFA), is a key microbial metabolite that signals through FFAR2 and FFAR3, G-protein coupled receptors (GPCRs) that regulate various physiological processes. While both receptors are activated by propionate, they exhibit distinct signaling profiles, tissue distribution, and downstream effects. Furthermore, the formation of FFAR2-FFAR3 heteromers adds another layer of complexity to propionate sensing.

In Vitro Signaling Profiles

Propionate activation of FFAR2 and FFAR3 triggers multiple downstream signaling cascades. FFAR2 is known to couple to both Gαq/11 and Gαi/o pathways, while FFAR3 primarily signals through Gαi/o[1][2]. Recent evidence also highlights the role of β-arrestin recruitment in FFAR2 signaling. The heteromerization of FFAR2 and FFAR3 can lead to altered signaling, including enhanced calcium signaling and β-arrestin recruitment, a loss of cAMP inhibition, and the gain of p38 phosphorylation capabilities[3].

Signaling PathwayFFAR2 (Homomer)FFAR3 (Homomer)FFAR2-FFAR3 (Heteromer)Key Experimental Findings
Gαq/11 Signaling Activation No significant activationEnhanced Activation Propionate stimulates a robust increase in intracellular Ca2+ in FFAR2-expressing cells. This response is enhanced in cells co-expressing FFAR2 and FFAR3[3]. The EC50 for propionate-induced Ca2+ mobilization via FFAR2 is in the high micromolar to low millimolar range.
Gαi/o Signaling Activation Activation Inhibited Propionate inhibits forskolin-stimulated cAMP accumulation in cells expressing either FFAR2 or FFAR3[4]. However, in cells expressing the FFAR2-FFAR3 heteromer, this inhibitory effect on cAMP is lost.
β-Arrestin Recruitment Recruitment Minimal RecruitmentEnhanced Recruitment Propionate induces β-arrestin-2 recruitment to FFAR2. This recruitment is significantly enhanced in cells expressing the FFAR2-FFAR3 heteromer.
MAPK Signaling p38 & ERK1/2 activation-p38 activationThe FFAR2-FFAR3 heteromer, but not the individual receptors, mediates p38 phosphorylation in response to propionate.
In Vivo Effects in Knockout Mouse Models

Studies using FFAR2 and FFAR3 knockout (KO) mice have been instrumental in dissecting the in vivo functions of these receptors in response to this compound. These studies have particularly focused on metabolic regulation, including body weight and the secretion of gut hormones like glucagon-like peptide-1 (GLP-1).

Physiological EffectWild-Type MiceFFAR2 KO MiceFFAR3 KO MiceKey Experimental Findings
Body Weight Propionate supplementation can reduce diet-induced obesity.Effects of propionate on body weight are often attenuated or abolished.The effects of propionate on body weight are largely maintained, suggesting FFAR3-independent mechanisms for this particular effect.In a high-fat diet model, both butyrate and propionate inhibited weight gain and food intake in FFAR3 knockout mice to the same extent as in wild-type mice.
GLP-1 Secretion Propionate stimulates GLP-1 secretion from colonic L-cells.Propionate-induced GLP-1 secretion is significantly impaired.The response to propionate is also impaired, although some studies suggest a more prominent role for FFAR2.In primary colonic cultures, the GLP-1 secretion response to propionate was reduced by 70% in FFAR2 knockout tissue and also significantly impaired in FFAR3 knockout tissue.
PYY Secretion Propionate stimulates PYY secretion.Propionate-induced PYY secretion is significantly attenuated.-Intra-colonic administration of propionate increases portal vein plasma PYY levels in wild-type mice, an effect that is absent in FFAR2 knockout mice.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium ([Ca2+]) influx in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • HEK293 cells stably expressing human FFAR2, FFAR3, or both.

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight to reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add this compound at various concentrations to the wells.

    • Continue to record the fluorescence for 5-10 minutes.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the F340/F380 ratio over time to determine the calcium response.

    • Plot the peak change in the ratio against the log of the propionate concentration to determine the EC50.

cAMP Accumulation Assay

This protocol outlines the measurement of changes in intracellular cyclic AMP (cAMP) levels in response to this compound using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

Materials:

  • CHO-K1 cells stably expressing human FFAR2 or FFAR3.

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)

  • Plate reader capable of HTRF measurement.

Procedure:

  • Cell Culture: Plate the cells in a 384-well low-volume white plate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the propionate dilutions to the cells.

  • Stimulation:

    • Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels. The final concentration of forskolin should be determined empirically (typically 5-10 µM).

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The HTRF ratio is inversely proportional to the intracellular cAMP concentration.

    • Plot the HTRF ratio against the log of the propionate concentration to determine the IC50 for cAMP inhibition.

β-Arrestin Recruitment Assay

This protocol describes the use of the PathHunter® β-arrestin recruitment assay to measure the interaction between FFAR2 and β-arrestin upon stimulation with this compound.

Materials:

  • PathHunter® cell line co-expressing FFAR2 tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA).

  • This compound

  • PathHunter® Detection Reagents

  • Chemiluminescent plate reader.

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a 384-well white-walled, clear-bottom plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the propionate dilutions to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the extent of β-arrestin recruitment.

    • Plot the signal against the log of the propionate concentration to determine the EC50.

III. Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

FFAR2_FFAR3_Signaling cluster_ligand Ligand cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Responses Propionate This compound FFAR2 FFAR2 Propionate->FFAR2 FFAR3 FFAR3 Propionate->FFAR3 Heteromer FFAR2-FFAR3 Heteromer Propionate->Heteromer Gq Gαq/11 FFAR2->Gq Gi Gαi/o FFAR2->Gi Arrestin β-Arrestin Recruitment FFAR2->Arrestin FFAR3->Gi Heteromer->Gq Enhanced Heteromer->Gi Inhibited Heteromer->Arrestin Enhanced p38 p38 MAPK Activation Heteromer->p38 PLC PLC Activation Gq->PLC AC AC Inhibition Gi->AC Calcium ↑ [Ca2+]i PLC->Calcium cAMP ↓ [cAMP] AC->cAMP

Caption: Signaling pathways of FFAR2, FFAR3, and their heteromer.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start_invitro Cell lines expressing FFAR2, FFAR3, or both calcium_assay Intracellular Calcium Assay (Fura-2 AM) start_invitro->calcium_assay camp_assay cAMP Accumulation Assay (HTRF) start_invitro->camp_assay arrestin_assay β-Arrestin Recruitment Assay (PathHunter®) start_invitro->arrestin_assay end_invitro Determine EC50/IC50 for propionate-induced signaling calcium_assay->end_invitro camp_assay->end_invitro arrestin_assay->end_invitro start_invivo Wild-Type, FFAR2 KO, and FFAR3 KO Mice propionate_admin Administer this compound start_invivo->propionate_admin body_weight Measure Body Weight and Food Intake propionate_admin->body_weight glp1_secretion Measure Plasma GLP-1 Levels propionate_admin->glp1_secretion end_invivo Compare physiological responses between genotypes body_weight->end_invivo glp1_secretion->end_invivo

Caption: Workflow for validating FFAR2/FFAR3 role in propionate effects.

IV. Alternative Mechanisms and Future Directions

While FFAR2 and FFAR3 are established as the primary receptors for this compound, some of its effects may be mediated through alternative, receptor-independent mechanisms. These could include intracellular actions of propionate, such as its role as a histone deacetylase (HDAC) inhibitor or its metabolism as an energy substrate.

Future research should focus on:

  • Deconvoluting the specific contributions of FFAR2 and FFAR3 homomers versus heteromers in different tissues and cell types.

  • Developing more selective pharmacological tools (agonists and antagonists) for FFAR2 and FFAR3 to better probe their individual functions.

  • Investigating the interplay between receptor-mediated and receptor-independent effects of this compound.

  • Exploring the therapeutic potential of targeting FFAR2 and FFAR3 for metabolic and inflammatory diseases.

This comparative guide provides a framework for understanding the complex roles of FFAR2 and FFAR3 in mediating the effects of this compound. The provided data and protocols should serve as a valuable resource for researchers in academia and industry who are working to unravel the intricacies of SCFA signaling and its implications for human health.

References

A Comparative Analysis of the Antimicrobial Spectra of Sodium Propionate and Sodium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of two widely used preservatives, sodium propionate and sodium benzoate. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate preservative for their specific applications based on objective experimental data.

Mechanisms of Antimicrobial Action

Both this compound and sodium benzoate are acidic preservatives that exert their antimicrobial effects in their undissociated acid forms (propionic acid and benzoic acid, respectively). Their efficacy is therefore highly dependent on the pH of the medium, with both being more active in acidic conditions.[1][2][3]

This compound: The antimicrobial action of this compound involves the penetration of the microbial cell wall by propionic acid molecules.[1] Once inside the cell, it can disrupt metabolic processes and inhibit enzyme activity, thereby hindering the growth and reproduction of microorganisms.[1] It can also create high osmotic pressure outside the cell, leading to dehydration and loss of reproductive capability.

Sodium Benzoate: Sodium benzoate's primary mechanism of action is the disruption of microbial cell membrane permeability and the inhibition of intracellular enzymatic activity. The active form, benzoic acid, enters the microbial cell and interferes with energy generation and protein synthesis.

Comparative Antimicrobial Spectrum: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and sodium benzoate against a variety of microorganisms. The data presented is compiled from a study that conducted a direct comparison at a neutral pH of 7.0, providing a baseline for their relative activities. It is important to note that the efficacy of both preservatives significantly increases at lower pH values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Sodium Benzoate in Broth Media at pH 7.0

MicroorganismThis compound MIC (ppm)Sodium Benzoate MIC (ppm)
Bacteria
Acetobacter aceti51,20025,600
Bacillus subtilis>51,20025,600
Brochothrix thermosphacta25,60012,800
Campylobacter coli6,4003,200
Campylobacter jejuni6,4003,200
Carnobacterium divergens51,20025,600
Citrobacter freundii>51,200>51,200
Clostridium perfringens12,8006,400
Enterobacter aerogenes>51,200>51,200
Escherichia coli>51,200>51,200
Lactobacillus acidophilus>51,200>51,200
Listeria monocytogenes25,60012,800
Pseudomonas aeruginosa>51,200>51,200
Salmonella Typhimurium>51,200>51,200
Staphylococcus aureus25,60012,800
Fungi (Yeasts & Molds)
Aspergillus flavus12,8006,400
Aspergillus niger12,8006,400
Candida albicans25,60012,800
Debaryomyces hansenii25,60012,800
Penicillium chrysogenum6,4003,200
Pichia anomala25,60012,800
Rhodotorula mucilaginosa25,60012,800
Saccharomyces cerevisiae51,20025,600
Zygosaccharomyces rouxii51,20025,600

Influence of pH:

  • This compound: The preservative effect of this compound is significantly influenced by pH. It is most active in acidic environments and is effective against a wide range of molds, aerobic bacilli, and gram-negative bacilli under these conditions. Its inhibitory effect on yeast is considered relatively weak. The optimal pH for its activity is below 5.5.

  • Sodium Benzoate: The antimicrobial activity of sodium benzoate is also pH-dependent, with its strongest effects observed at a pH between 2.5 and 4.0. It is primarily considered an anti-fungal agent but also exhibits activity against bacteria. Its efficacy is reduced at a higher pH.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of antimicrobial agents like this compound and sodium benzoate using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or other appropriate broth for fungi

  • Pure cultures of test microorganisms

  • Stock solutions of this compound and sodium benzoate

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Microbial Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.

  • Serial Dilution of Antimicrobial Agents:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row, creating a 1:2 dilution.

    • Mix the contents of the first well thoroughly and transfer 100 µL to the second well.

    • Continue this two-fold serial dilution down the row to create a range of concentrations.

    • The last well in the row should contain only broth and will serve as a growth control. A well with uninoculated broth can be used as a sterility control.

  • Inoculation:

    • Add a standardized volume of the prepared microbial inoculum to each well (except the sterility control), ensuring the final volume in each well is the same (e.g., 200 µL).

  • Incubation:

    • Cover the microtiter plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

    • Alternatively, the optical density (OD) of the wells can be measured using a microplate reader to determine the inhibition of growth quantitatively.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare Sterile Broth serial_dilution Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_antimicrobial Prepare Antimicrobial Stock Solutions prep_antimicrobial->serial_dilution serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Observe for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

Logical_Relationship cluster_compounds Preservatives cluster_spectrum Antimicrobial Spectrum cluster_microbes Microorganisms sodium_propionate This compound antimicrobial_spectrum Comparative Antimicrobial Spectrum sodium_propionate->antimicrobial_spectrum sodium_benzoate Sodium Benzoate sodium_benzoate->antimicrobial_spectrum bacteria Bacteria antimicrobial_spectrum->bacteria fungi Fungi (Yeasts & Molds) antimicrobial_spectrum->fungi

Caption: Logical relationship of the comparative study.

Conclusion

This comparative guide illustrates that both this compound and sodium benzoate are effective antimicrobial preservatives, with their activity being significantly influenced by pH. At a neutral pH, sodium benzoate generally exhibits a lower MIC against a broader range of microorganisms compared to this compound. However, the selection of the most suitable preservative will depend on the specific application, including the pH of the formulation and the target microorganisms. Sodium benzoate is often favored for its strong activity against yeasts and molds in acidic products, while this compound is particularly effective against molds in baked goods and other products. The provided experimental protocol for MIC determination offers a standardized method for researchers to evaluate these preservatives under their specific formulation conditions.

References

Assessing the Reproducibility of Sodium Propionate's Effects on Cytokine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sodium propionate's effects on cytokine production, juxtaposed with other short-chain fatty acids (SCFAs), namely sodium butyrate and sodium acetate. The information presented is collated from various in vitro studies to assess the reproducibility of their immunomodulatory effects. This document is intended to aid researchers in designing experiments and interpreting data related to the anti-inflammatory properties of SCFAs.

Comparative Efficacy of Short-Chain Fatty Acids on Cytokine Production

This compound, along with other SCFAs like butyrate and acetate, is known to modulate immune responses, primarily by inhibiting the production of pro-inflammatory cytokines.[1][2][3] The general consensus from in vitro studies is that butyrate is the most potent of the three in this regard, followed by propionate, and then acetate.[4][5]

The inhibitory effects of these SCFAs are often dose-dependent. For instance, in lipopolysaccharide (LPS)-stimulated human neutrophils, 30 mmol/L of acetate, propionate, and butyrate all demonstrated a significant reduction in TNFα release. However, the degree of inhibition varied, with butyrate and propionate showing a more pronounced effect than acetate. Similarly, in a study using Colo320DM cells, all three SCFAs dose-dependently inhibited TNFα-stimulated NF-κB activity, with butyrate and propionate being significantly more potent than acetate.

The following tables summarize the quantitative data from various studies on the effects of this compound and its alternatives on the production of key pro-inflammatory cytokines, TNF-α and IL-6.

Table 1: Comparative Effects of SCFAs on TNF-α Production

Cell TypeStimulantSCFAConcentrationEffect on TNF-α ProductionReference
Human NeutrophilsLPS (1 µg/mL)Sodium Acetate30 mmol/LReduction from 24 ± 1 pg/mL to 16 ± 0.1 pg/mL
This compound30 mmol/LReduction from 24 ± 1 pg/mL to 8 ± 0.2 pg/mL
Sodium Butyrate30 mmol/LReduction from 24 ± 1 pg/mL to 6 ± 0.2 pg/mL
L6 MyotubesLPS (10 ng/mL)Sodium Butyrate0.5 mMSignificant reduction in mRNA expression
Sodium Acetate0.5 mMNo significant effect on mRNA expression
This compound0.5 mMNo significant effect on mRNA expression
Murine Peritoneal MacrophagesLPS (1 µg/mL)Sodium Butyrate1 mMSignificant inhibition of secretion
Human Dendritic CellsLPSSodium AcetateNot specifiedNo effect on secretion
This compoundNot specifiedNo effect on secretion
Sodium ButyrateNot specifiedNo effect on secretion

Table 2: Comparative Effects of SCFAs on IL-6 Production

Cell TypeStimulantSCFAConcentrationEffect on IL-6 ProductionReference
Colon Organ CulturesEndogenousSodium Acetate30 mmol/LReduction from 507 ± 84 pg/mL to 169 ± 16 pg/mL
This compound30 mmol/LReduction from 507 ± 84 pg/mL to 39 ± 14 pg/mL
Sodium Butyrate30 mmol/LReduction from 507 ± 84 pg/mL to 87 ± 11 pg/mL
L6 MyotubesLPS (10 ng/mL)Sodium Butyrate2.5 mMSignificant reduction in secretion
Sodium Acetate2.5 mMNo significant effect on secretion
This compound2.5 mMNo significant effect on secretion
Bone Marrow-Derived MacrophagesLPSSodium AcetateIncreasing dosesSignificant reduction
This compoundIncreasing dosesSignificant reduction
Sodium ButyrateIncreasing dosesMost prominent reduction
Human Dendritic CellsLPSSodium AcetateNot specifiedNo effect on secretion
This compoundNot specifiedSignificant inhibition of secretion
Sodium ButyrateNot specifiedSignificant inhibition of secretion

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are generalized, yet detailed, methodologies for key experiments cited in this guide.

Macrophage Isolation and Culture

This protocol describes the isolation of murine bone marrow-derived macrophages (BMDMs), a common primary cell model for studying inflammatory responses.

  • Materials:

    • 6-8 week old C57BL/6 mice

    • 70% ethanol

    • Sterile phosphate-buffered saline (PBS)

    • DMEM/F12-10 medium (DMEM/F12 with 10% fetal bovine serum and 1% penicillin-streptomycin)

    • L929 cell-conditioned medium (as a source of M-CSF)

    • Non-tissue culture treated petri dishes

    • Syringes and needles (25G)

  • Procedure:

    • Euthanize mice according to approved animal care protocols.

    • Spray the hind legs with 70% ethanol.

    • Aseptically dissect the femurs and tibias.

    • Flush the bone marrow from the bones using a 25G needle and syringe filled with DMEM/F12-10 medium into a sterile 50 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in DMEM/F12-10 medium supplemented with 20% L929 cell-conditioned medium.

    • Plate the cells in non-tissue culture treated 100 mm petri dishes.

    • Incubate at 37°C in a 5% CO2 incubator for 7-10 days, changing the medium every 3 days.

    • To harvest mature macrophages, discard the supernatant, wash with warm PBS, and add a non-enzymatic cell dissociation solution. Incubate for 10 minutes at 37°C.

    • Collect the detached cells, centrifuge, and resuspend in fresh medium for subsequent experiments.

In Vitro Stimulation and Cytokine Measurement

This protocol outlines the stimulation of macrophages with lipopolysaccharide (LPS) and the subsequent measurement of cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Isolated primary macrophages or a macrophage cell line (e.g., RAW 264.7)

    • Complete cell culture medium

    • Lipopolysaccharide (LPS) from E. coli

    • This compound, sodium butyrate, sodium acetate solutions (pH adjusted to 7.2-7.4)

    • 96-well cell culture plates

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Seed macrophages into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

    • The next day, remove the culture medium.

    • Pre-treat the cells by adding medium containing the desired concentrations of this compound, butyrate, or acetate for a specified period (e.g., 1-2 hours).

    • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include control wells with no SCFA treatment and no LPS stimulation.

    • Incubate the plate for a designated time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate to pellet the cells and collect the supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound and other SCFAs are primarily mediated through two key mechanisms: the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the inhibition of histone deacetylases (HDACs). Additionally, SCFAs can signal through G-protein coupled receptors GPR41 and GPR43.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate these signaling pathways.

GPR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFAs SCFAs GPR41_43 GPR41/GPR43 SCFAs->GPR41_43 G_protein G-protein activation GPR41_43->G_protein Downstream_Signaling Downstream Signaling (e.g., MAPK) G_protein->Downstream_Signaling Cytokine_Modulation Modulation of Cytokine Production Downstream_Signaling->Cytokine_Modulation

Caption: G-protein coupled receptor signaling pathway for SCFAs.

NFkB_HDAC_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_degradation IκB Degradation IKK->IkB_degradation IkB_p50_p65 IκB-p50-p65 Complex p50_p65 p50-p65 Dimer IkB_p50_p65->p50_p65 IκB degradation IkB_p50_p65->IkB_degradation p50_p65_n p50-p65 p50_p65->p50_p65_n Translocation Propionate Propionate Propionate->IKK Inhibits HDAC HDAC Propionate->HDAC Inhibits HDAC->p50_p65_n Deacetylates (Inhibits transcription) DNA DNA p50_p65_n->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of NF-κB and HDAC signaling by propionate.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effects of this compound on cytokine production.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Pre_treatment 2. Pre-treatment with This compound/Alternatives Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation 4. Incubation (6-24 hours) Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Cytokine_Analysis 6. Cytokine Analysis (ELISA) Supernatant_Collection->Cytokine_Analysis

Caption: Experimental workflow for cytokine production assay.

References

Independent Verification of the Neuroprotective Effects of Sodium Propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of sodium propionate with other short-chain fatty acids (SCFAs) and select neuroprotective agents. The information is compiled from preclinical studies to support further research and development in the field of neurodegenerative diseases.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize quantitative data from various studies, offering a comparative overview of the efficacy of this compound and its alternatives in relevant preclinical models.

Table 1: In Vitro Neuroprotective Effects of Short-Chain Fatty Acids

CompoundCell LineInsult/ModelConcentrationOutcome MeasureResult
This compound SH-SY5YAβ1-4210 µMCell ViabilityIncreased cell viability compared to Aβ1-42 alone.
SH-SY5YAβ1-420.1, 1, 10 µMNF-κB TranslocationSignificantly reduced.
SH-SY5YAβ1-420.1, 1, 10 µMCOX-2 & iNOS ExpressionDecreased expression.
N9 MicrogliaLPS3 mMIL-6 SecretionPotentiated LPS-induced IL-6 secretion.[1]
Sodium Butyrate Primary MicrogliaLPSNot specifiedInflammatory ResponseStrongly anti-inflammatory.[2]
N9 MicrogliaLPS1 mMIL-6 SecretionPotentiated LPS-induced IL-6 secretion.[1]
HepG2LPSNot specifiedTNF-α SecretionNo significant inhibition.[3]
Sodium Acetate Primary MicrogliaLPSNot specifiedPro-inflammatory CytokinesReversed LPS-induced increases.
C2C12 MyotubesOxidative Stress1-20 mMGSH LevelsSignificantly increased.[4]

Table 2: In Vivo Neuroprotective Effects of this compound

Animal ModelDisease ModelDosageTreatment DurationOutcome MeasureResult
MiceAβ1-42 injection (AD)50, 100, 200 mg/kg21 daysCognitive & Memory ImpairmentAlleviated impairments.
Aβ1-42 injection (AD)50, 100, 200 mg/kg21 daysHippocampal iNOS, IL-1α, IL-1β, IL-6Significantly suppressed overexpression.
Aβ1-42 injection (AD)50, 100, 200 mg/kg21 daysSynaptophysin & PSD95 LevelsIncreased levels.
MiceSpinal Cord Injury10, 30, 100 mg/kg1 and 6 hours post-injuryMotor RecoveryImproved in a dose-dependent manner.
Spinal Cord Injury10, 30, 100 mg/kg1 and 6 hours post-injuryNF-κB, IκBα, COX-2, iNOSSignificantly reduced.

Table 3: Comparison with Non-Short-Chain Fatty Acid Neuroprotective Agents

CompoundMechanism of ActionRelevant In Vitro/In Vivo ModelKey Findings
Resveratrol Antioxidant, Sirtuin 1 (SIRT1) activation, anti-inflammatory.Alzheimer's Disease modelsPromotes clearance of Aβ peptides, reduces oxidative stress and neuronal cell death.
Edaravone Free radical scavenger, inhibits lipid peroxidation, anti-inflammatory.Ischemic stroke, Amyotrophic Lateral Sclerosis (ALS)Reduces oxidative stress and mitigates microglial activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables to facilitate independent verification and further investigation.

In Vitro Model of Aβ-Induced Neurotoxicity in SH-SY5Y Cells

Objective: To assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.

Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For differentiation, seed cells at an appropriate density and treat with 10 µM retinoic acid for 24 hours.

  • Preparation of Aβ1-42 Oligomers:

    • Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., 100% DMSO) to create a stock solution.

    • Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1 µg/ml).

    • Incubate the Aβ1-42 solution at 37°C for a specified period (e.g., 24 hours) to allow for the formation of oligomers.

  • Treatment:

    • Following differentiation, replace the medium with fresh medium containing the Aβ1-42 oligomers.

    • Concurrently, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM).

    • Include appropriate control groups: untreated cells, cells treated with vehicle, and cells treated with Aβ1-42 alone.

    • Incubate the cells for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product is proportional to the number of living cells.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the expression levels of key proteins involved in neuroinflammation and apoptosis, such as NF-κB, IκBα, COX-2, and iNOS.

    • Immunofluorescence: Fix the cells and perform immunofluorescence staining to visualize the subcellular localization of proteins like NF-κB, providing insight into its activation state.

In Vivo Model of Spinal Cord Injury (SCI)

Objective: To evaluate the neuroprotective and functional recovery effects of this compound in a mouse model of SCI.

Protocol:

  • Animal Model:

    • Use adult male mice (e.g., C57BL/6).

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

    • Perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord.

    • Induce SCI by extradural compression of the spinal cord using a vascular clip for a defined period (e.g., 1 minute).

  • Treatment:

    • Administer this compound orally (e.g., by gavage) at various doses (e.g., 10, 30, 100 mg/kg) at 1 and 6 hours post-SCI.

    • The control group should receive a vehicle (e.g., saline).

  • Functional Assessment:

    • Evaluate motor function recovery daily for a specified period (e.g., 10 days) using a standardized locomotor rating scale, such as the Basso Mouse Scale (BMS).

  • Histological and Biochemical Analysis:

    • At the end of the experimental period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the spinal cord tissue surrounding the lesion site.

    • Histology: Process the tissue for paraffin embedding and sectioning. Stain sections with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Western Blot Analysis: Homogenize fresh spinal cord tissue to extract proteins. Perform Western blotting to analyze the expression of inflammatory markers such as NF-κB, IκBα, COX-2, and iNOS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

neuroprotective_pathway cluster_stimulus Neurotoxic Stimulus cluster_pathway Intracellular Signaling cluster_response Inflammatory Response cluster_intervention Intervention Abeta Aβ1-42 IKK IKK Activation Abeta->IKK LPS LPS LPS->IKK IkappaB IκBα Degradation IKK->IkappaB NFkB_activation NF-κB Activation (p65/p50 translocation) IkappaB->NFkB_activation COX2 COX-2 NFkB_activation->COX2 iNOS iNOS NFkB_activation->iNOS Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Propionate This compound Propionate->IKK Inhibits

Caption: NF-κB signaling pathway in neuroinflammation.

experimental_workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Culture 1. Culture & Differentiate SH-SY5Y Cells Abeta_prep 2. Prepare Aβ1-42 Oligomers Culture->Abeta_prep Treatment 3. Treat Cells with Aβ1-42 & this compound Abeta_prep->Treatment Assessment 4. Assess Neuroprotection (Viability, Western Blot) Treatment->Assessment SCI 1. Induce Spinal Cord Injury in Mice SP_admin 2. Administer Sodium Propionate SCI->SP_admin Behavior 3. Assess Motor Function (BMS) SP_admin->Behavior Histo 4. Histological & Biochemical Analysis Behavior->Histo

Caption: Experimental workflows for in vitro and in vivo studies.

References

Safety Operating Guide

Proper Disposal of Sodium Propionate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in scientific fields, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for sodium propionate, ensuring compliance with safety regulations and the adoption of best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Disposal activities should be conducted in a well-ventilated area to minimize the risk of dust inhalation.[1][2]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Small Spills: Carefully sweep up the solid material and place it into a designated and properly labeled waste container.[1] The contaminated surface should then be cleaned by spreading water and disposed of according to local and regional authority requirements.[1]

  • Large Spills: Use a shovel to transfer the material into a suitable waste disposal container. Subsequently, clean the affected area by spreading water and allowing it to be evacuated through the sanitary system, if permissible by local regulations.

For any spill, ensure the area is well-ventilated.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local environmental control regulations. Chemical waste generators are responsible for determining if a substance is classified as hazardous waste and ensuring its proper classification.

  • Waste Identification and Segregation:

    • Keep this compound waste in its original container whenever possible.

    • If the original container is compromised, use a compatible, sealed, and clearly labeled waste container. The label must include the full chemical name and any relevant hazard information.

    • Crucially, do not mix this compound waste with other chemical waste.

  • Waste Classification:

    • This compound is not typically classified as a hazardous material for transport by DOT (US), IMDG, or IATA.

    • However, it is the responsibility of the waste generator to confirm the classification based on local, regional, and national regulations.

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong acids and oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.

    • Recycling or consulting the manufacturer for recycling options are also potential disposal pathways.

    • In some cases, incineration at an approved facility may be an option.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.

PropertyValue
Molecular FormulaC3 H5 Na O2
Molecular Weight96.06 g/mol
Melting Point285 - 286 °C
SolubilityWater
log Pow (Partition Coefficient)< 0.3 at 20 °C

Source: Sigma-Aldrich Safety Data Sheet

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated spill Is it a spill? start->spill small_spill Small Spill: Sweep, containerize, clean area with water. spill->small_spill Yes, small large_spill Large Spill: Shovel into container, clean area with water. spill->large_spill Yes, large contain Containerize Waste: Use original or compatible, labeled, sealed container. spill->contain No small_spill->contain large_spill->contain segregate Segregate Waste: Do not mix with other chemicals. contain->segregate classify Classify Waste: Consult local, state, and federal regulations. segregate->classify store Store Waste: Designated cool, dry, well-ventilated area. classify->store dispose Arrange for Disposal: Contact EHS or licensed waste contractor. store->dispose end End: Proper Disposal Completed dispose->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Propionate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the secure management of sodium propionate in the laboratory.

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides immediate, essential information on the proper handling of this compound, a common food preservative and antifungal agent. Adherence to these procedures is critical for personal safety and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

SituationRecommended Personal Protective Equipment
Handling small quantities in a well-ventilated area Safety glasses with side shields, standard laboratory coat, nitrile gloves.[1][2]
Handling large quantities or when generating dust Safety goggles, chemical-resistant apron or overalls, nitrile gloves, and a dust mask or a NIOSH/MSHA approved respirator.[3][4][5]
Cleaning up spills Splash goggles, full suit, dust respirator, boots, and gloves.
Fire-related incidents Self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step process for safely managing this compound from receipt to disposal.

Pre-Handling and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or an enclosure with local exhaust ventilation.

  • Equipment Grounding: To prevent the buildup of electrostatic charge, especially when handling powders, ensure all equipment is properly bonded and grounded.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the compound's SDS.

Handling the Compound
  • Avoid Contact: Minimize all personal contact with the chemical. Avoid contact with skin and eyes.

  • Donning PPE: Wear the appropriate PPE as determined by your risk assessment (see table above).

  • Preventing Dust Formation: Handle the compound carefully to avoid generating dust. Finely dispersed particles can form explosive mixtures in the air.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash your hands thoroughly with soap and water after handling the compound.

Storage
  • Containers: Store this compound in its original, tightly sealed container. Ensure containers are clearly labeled.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated place. This compound is hygroscopic and should be protected from moisture.

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents and strong acids.

Spill Management
  • Minor Spills:

    • Eliminate all ignition sources.

    • Wear appropriate PPE, including impervious gloves and safety glasses.

    • Use dry clean-up procedures; avoid generating dust.

    • Sweep or vacuum the spilled material. Consider using an explosion-proof vacuum cleaner.

    • Place the collected material into a clean, dry, sealable, and labeled container for disposal.

  • Major Spills:

    • Evacuate the area and move upwind.

    • Alert the appropriate emergency response team or fire brigade, informing them of the hazard's location and nature.

    • Control personal contact by using protective equipment, including a dust respirator.

    • Prevent the spillage from entering drains, sewers, or water courses.

Disposal
  • Waste Containers: Dispose of unused this compound and any contaminated materials in a designated, labeled, and sealed container.

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.

Workflow for Handling this compound

The following diagram illustrates the logical flow of procedures for the safe handling and disposal of this compound.

start Start: Receive this compound prep Preparation: - Review SDS - Ensure Ventilation - Check Safety Equipment start->prep handling Handling: - Don Appropriate PPE - Avoid Dust Generation - Minimize Contact prep->handling storage Storage: - Tightly Sealed Container - Cool, Dry, Well-Ventilated Area - Away from Incompatibles handling->storage spill Spill Occurs? handling->spill storage->handling minor_spill Minor Spill Procedure: - Use Dry Clean-up - Collect in Labeled Container spill->minor_spill Yes (Minor) major_spill Major Spill Procedure: - Evacuate Area - Alert Emergency Services spill->major_spill Yes (Major) disposal Disposal: - Seal in Labeled Container - Follow Regulations spill->disposal No minor_spill->disposal major_spill->disposal end End of Process disposal->end

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.

References

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